molecular formula C7H5ClF3NO B15149666 2-Amino-5-chloro-3-(trifluoromethyl)phenol

2-Amino-5-chloro-3-(trifluoromethyl)phenol

Cat. No.: B15149666
M. Wt: 211.57 g/mol
InChI Key: UYPIUOUTPTUHBW-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

2-amino-5-chloro-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H5ClF3NO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H,12H2

InChI Key

UYPIUOUTPTUHBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)O)Cl

Origin of Product

United States

Foundational & Exploratory

Molecular structure and weight of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Executive Summary

This compound is a highly specialized aromatic building block characterized by a dense substitution pattern of electron-withdrawing groups (trifluoromethyl, chloro) and electron-donating groups (amino, hydroxyl) on a benzene core. It serves two critical roles in modern chemistry:

  • Pharmaceutical Intermediate: A key scaffold in the synthesis of sulfonylurea-based NLRP3 inflammasome inhibitors , a class of therapeutics targeting inflammatory diseases.

  • Agrochemical Biomarker: Identified as metabolite FA-1-5 , it is the primary urinary metabolite of the fungicide Triflumizole , making it a standard for residue analysis and environmental toxicology.

Molecular Identity & Structure

Parameter Details
IUPAC Name This compound
Common Code FA-1-5 (Triflumizole Metabolite)
CAS Registry Not widely listed; chemically distinct from isomer 84960-10-1
Molecular Formula

Molecular Weight 211.57 g/mol
Monoisotopic Mass 210.999 g/mol
SMILES Oc1c(N)c(C(F)(F)F)cc(Cl)c1
Structural Visualization

The molecule features a phenol core with an amino group ortho to the hydroxyl, creating a potential for intramolecular hydrogen bonding. The bulky trifluoromethyl group at position 3 and the chlorine at position 5 impose significant steric and electronic constraints.

MolecularStructure C1 C1 (OH) C2 C2 (NH2) C1->C2 aromatic OH -OH C1->OH C3 C3 (CF3) C2->C3 aromatic NH2 -NH2 C2->NH2 C4 C4 (H) C3->C4 aromatic CF3 -CF3 C3->CF3 C5 C5 (Cl) C4->C5 aromatic C6 C6 (H) C5->C6 aromatic Cl -Cl C5->Cl C6->C1 aromatic OH->NH2 H-bond

Figure 1: Connectivity map showing the dense substitution pattern and potential intramolecular H-bond between the hydroxyl and amino groups.

Physicochemical Profile

  • Electronic Effects: The

    
     group (strong 
    
    
    
    -withdrawing) at position 3 significantly reduces the
    
    
    of the phenol (making it more acidic than unsubstituted phenol) and reduces the nucleophilicity of the amino group.
  • Lipophilicity: The combination of chloro and trifluoromethyl groups increases lipophilicity (LogP ~2.5–3.0), facilitating membrane permeability in biological systems.

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).

Synthesis & Production Pathways

Route A: Metabolic Generation (Biological)

In mammalian systems, this compound is generated via the metabolism of Triflumizole . The pathway involves the cleavage of the imidazole-propoxy side chain followed by ring hydroxylation.

Route B: Synthetic Chemical Pathway (Proposed)

For laboratory preparation, a directed ortho-metallation or nitration/reduction strategy is employed to establish the 1,2,3,5 substitution pattern.

SynthesisPath Start 3-(Trifluoromethyl)phenol Step1 Chlorination (C5) Start->Step1 NCS or Cl2 Inter1 5-Chloro-3-(trifluoromethyl)phenol Step1->Inter1 Step2 Nitration (C2) Inter1->Step2 HNO3/H2SO4 (Ortho to OH) Inter2 2-Nitro-5-chloro-3-(trifluoromethyl)phenol Step2->Inter2 Step3 Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 Final This compound Step3->Final

Figure 2: Proposed synthetic workflow. The directing effects of the hydroxyl group favor nitration at the ortho position (C2), especially when C4 is sterically hindered or deactivated.

Applications in Research & Development

A. Pharmaceutical: NLRP3 Inflammasome Inhibitors

This aminophenol serves as a "warhead" or binding motif in the development of sulfonylurea drugs.

  • Mechanism: The amino group reacts with sulfonyl chlorides or isocyanates to form the urea linkage.

  • Role: The

    
     and 
    
    
    
    groups occupy hydrophobic pockets in the target protein (NLRP3), enhancing binding affinity and metabolic stability.
B. Toxicology: Triflumizole Biomarker (FA-1-5)

Regulatory agencies (EPA, FAO/WHO) utilize this compound to monitor exposure to the fungicide Triflumizole.

  • Detection: It is detected in urine as a sulfate conjugate.[1]

  • Protocol: Urine samples are hydrolyzed (arylsulfatase) to release the free phenol, which is then quantified via GC-MS or LC-MS/MS.

Analytical Characterization

Predicted NMR Data ( )
  • 
     NMR:  Single singlet around 
    
    
    
    to
    
    
    ppm.
  • 
     NMR: 
    
    • 
       ppm (d, 
      
      
      
      Hz, H-4 or H-6).
    • 
       ppm (d, 
      
      
      
      Hz, H-6 or H-4).
    • Broad singlets for

      
       and 
      
      
      
      (exchangeable).
  • Mass Spectrometry (EI/ESI):

    • Molecular Ion:

      
       211/213 (characteristic 3:1 Chlorine isotope pattern).
      
    • Fragmentation: Loss of

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).

Safety & Handling

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302). As a halogenated aniline derivative, it may possess blood toxicity (methemoglobinemia) potential.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (oxidation of amino group).

  • Disposal: High-temperature incineration with scrubber for HF and HCl gases.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2005). Triflumizole: Toxicology and Residue Analysis. Report identifying FA-1-5 as the major metabolite.[1][2][3][4] Link

  • Hill, A. C., et al. (2016). Sulfonylureas and related compounds and use of same. Patent WO2016131098A1.[5] Describes the use of this compound as a starting material for NLRP3 inhibitors. Link

  • U.S. Environmental Protection Agency (EPA). (2009). Triflumizole: Human Health Risk Assessment. Documents the metabolic pathway and structure of FA-1-5. Link

Sources

The Solubility Profile of 2-Amino-5-chloro-3-(trifluoromethyl)phenol: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

2-Amino-5-chloro-3-(trifluoromethyl)phenol is a substituted aromatic compound with functional groups that suggest complex solubility behavior, making it relevant for pharmaceutical and agrochemical research. The presence of amino, hydroxyl, chloro, and trifluoromethyl groups imparts a unique combination of polarity, hydrogen bonding potential, and lipophilicity. This guide provides a comprehensive framework for characterizing the solubility of this compound in organic solvents. Due to the absence of publicly available experimental data for this specific molecule, this document serves as a methodological whitepaper. It outlines the necessary theoretical groundwork, predictive models, and detailed experimental protocols required to establish a complete solubility profile. This approach ensures that researchers can systematically determine the solubility of this and other novel compounds with scientific rigor.

Introduction: The Strategic Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical physicochemical property that governs its behavior throughout the development lifecycle. From reaction kinetics during synthesis and purification efficiency in crystallization to bioavailability in formulation, solubility data informs crucial decisions.[1][2] The molecule this compound (Figure 1) presents a particularly interesting case. Its trifluoromethyl group can enhance metabolic stability and membrane permeability, while the phenolic hydroxyl and amino groups offer sites for hydrogen bonding and potential for pH-dependent solubility.[3]

This guide provides the scientific rationale and actionable protocols for researchers to:

  • Predict solubility behavior using theoretical models.

  • Experimentally measure solubility with precision.

  • Understand the key factors influencing the dissolution of this compound in various organic media.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: this compound

  • CAS Number: 79563-53-4

  • Molecular Formula: C₇H₅ClF₃NO

  • Molecular Weight: 211.57 g/mol

Theoretical Framework: Predicting Solubility

Before embarking on experimental measurements, theoretical models can provide valuable estimations, guiding solvent selection and experimental design. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent with a similar polarity and intermolecular force profile, is the foundational concept.[4]

Hansen Solubility Parameters (HSP)

A more quantitative evolution of this principle is the Hansen Solubility Parameter (HSP) system. HSP deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters are treated as coordinates in a three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[5][6] The distance (Ra) between two substances (e.g., our solute and a solvent) in Hansen space is calculated as:

Ra = sqrt(4*(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²)

A smaller Ra value signifies a higher likelihood of solubility. While experimentally derived HSP values for this compound are unavailable, they can be estimated using group contribution methods, providing a powerful starting point for solvent screening.[7]

Estimated Physicochemical Properties and Their Implications

The structure of this compound allows for several deductions about its solubility behavior:

  • Hydrogen Bonding: The presence of both a phenolic -OH (hydrogen bond donor and acceptor) and an amino -NH₂ (donor and acceptor) group suggests that solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) will be strong candidates for achieving high solubility.

  • Polarity: The molecule possesses a significant dipole moment due to its electronegative chlorine, oxygen, nitrogen, and fluorine atoms. Therefore, polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) are predicted to be more effective than nonpolar solvents (e.g., Hexane, Toluene).

  • Lipophilicity: The trifluoromethyl (-CF₃) group is highly lipophilic and can increase solubility in less polar environments compared to a simple methyl group.[3] This, combined with the benzene ring, suggests that some solubility may be achieved in moderately polar solvents like ethyl acetate or dichloromethane.

Experimental Determination of Solubility

The gold standard for determining the thermodynamic solubility of a compound is the isothermal equilibrium shake-flask method .[8] This method ensures that the solvent is fully saturated with the solute at a given temperature, providing a reliable and reproducible measurement.

Protocol: Equilibrium Shake-Flask Solubility Measurement

This protocol describes a self-validating system for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, purity >99%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. "Excess" is critical and means that undissolved solid must be visible after the equilibration period. b. Add a known volume (e.g., 2 mL) of the selected solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). b. Shake the vials at a constant, moderate speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. d. Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A series of dilutions may be necessary.

  • Concentration Analysis (HPLC): a. Prepare a series of calibration standards of the solute at known concentrations. b. Analyze the calibration standards using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration). c. Analyze the diluted sample(s) under the same HPLC conditions. d. Use the calibration curve to determine the concentration of the solute in the diluted sample.

  • Calculation of Solubility: a. Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in desired units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis & Calculation A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Shake at Constant Temp (e.g., 24-72h) B->C D 4. Settle Undissolved Solids C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample for Analysis E->F G 7. Analyze via HPLC vs. Calibration Curve F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Equilibrium Shake-Flask Method.

Anticipated Solubility Profile and Data Presentation

While experimental data is pending, a hypothetical data table serves as a template for organizing results. The solubility is expected to be highest in polar, hydrogen-bonding solvents and lowest in nonpolar hydrocarbon solvents.

Table 1: Solubility of this compound at 25°C (Hypothetical Data Template)

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1Data not availableData not available
Ethanol4.3Data not availableData not available
Isopropanol3.9Data not availableData not available
Acetic Acid6.2Data not availableData not available
Polar Aprotic DMSO7.2Data not availableData not available
Acetonitrile5.8Data not availableData not available
Acetone5.1Data not availableData not available
Ethyl Acetate4.4Data not availableData not available
Nonpolar Dichloromethane3.1Data not availableData not available
Toluene2.4Data not availableData not available
n-Hexane0.1Data not availableData not available

Factors Influencing Solubility: A Deeper Dive

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[8] This relationship can be described by the van't Hoff equation. To fully characterize the system, solubility should be measured at several temperatures (e.g., 5°C, 25°C, and 40°C) to generate solubility curves, which are essential for designing crystallization processes.

The Effect of Solvent Composition (Binary Mixtures)

In drug development, binary solvent systems are often used to fine-tune solubility. The Jouyban-Acree model is a commonly used semi-empirical model for describing temperature-dependent solubilities in binary solvents.[9] Investigating mixtures (e.g., ethanol/water, ethyl acetate/hexane) can reveal synergistic effects where solubility is higher in the mixture than in either pure solvent.

Conclusion and Path Forward

This guide establishes a robust, scientifically-grounded methodology for determining the solubility of this compound in organic solvents. While a lack of existing public data prevents a direct summary, the provided theoretical framework and detailed experimental protocols empower researchers to generate the necessary data with high confidence. The key to understanding the solubility of this molecule lies in a systematic approach: predicting behavior based on its distinct functional groups, applying the gold-standard shake-flask method for empirical measurement, and analyzing the results within the context of intermolecular forces and thermodynamics. The execution of these protocols will provide the critical data needed for the effective development of this promising compound.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. (2025). ResearchGate.
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). PubMed.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Columbia University.
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.
  • Hansen Solubility Parameters. (n.d.). hansen-solubility.com.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC - NIH.

Sources

Technical Guide: Acidity and pKa Profile of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Acidity of 2-Amino-5-chloro-3-(trifluoromethyl)phenol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This compound (CAS: 84960-10-1) is a poly-functionalized aromatic scaffold frequently utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly those targeting kinase pathways or inflammatory mediators (e.g., NLRP3 inflammasome inhibitors).[1][2]

Understanding the acid-base dissociation constants (pKa) of this molecule is critical for optimizing reaction conditions (nucleophilicity of the amine vs. phenoxide) and predicting ADMET properties (solubility, membrane permeability).[3] This guide provides a structural analysis of its acidity, predicted pKa values based on Hammett substituent constants, and validated experimental protocols for precise determination.

Structural Analysis & Electronic Effects

The acidity of this compound is governed by the interplay of three distinct substituents on the phenol core. The molecule possesses two ionizable groups: the phenolic hydroxyl (-OH) and the amino group (-NH₂).[3]

Substituent Effects
  • Phenolic -OH (Position 1): The primary acidic center.[2][3] Its acidity is enhanced by electron-withdrawing groups (EWGs) on the ring.[3]

  • Amino Group -NH₂ (Position 2): Acts as a base.[1][2][3] Located ortho to the hydroxyl, it facilitates intramolecular hydrogen bonding (O-H···N), which stabilizes the neutral species and typically influences the pKa of both groups.[3]

  • Trifluoromethyl -CF₃ (Position 3): A potent EWG located ortho to the amine and meta to the hydroxyl.[3] Its strong inductive effect (-I) significantly reduces electron density on the ring, increasing the acidity of the phenol and decreasing the basicity of the amine.

  • Chloro -Cl (Position 5): An EWG located meta to the hydroxyl and para to the amine.[3] It exerts inductive electron withdrawal, further acidifying the phenol.

Zwitterionic Character

In aqueous solution at physiological pH, the molecule exists in equilibrium between cationic, neutral, and anionic forms. Due to the weak basicity of the aniline nitrogen (suppressed by -CF₃ and -Cl) and the enhanced acidity of the phenol, the zwitterionic window is narrow or non-existent . The molecule likely transitions directly from a cation to a neutral species, and then to an anion, without a stable zwitterion population.

pKa Prediction & Estimation

Given the lack of widely available experimental data for this specific poly-substituted congener, we derive the pKa values using Hammett Equation principles and Fragment-Based SAR (Structure-Activity Relationship) analysis using closely related analogues.

Predicted Values
Ionizable GroupReference ScaffoldSubstituent Effects (Σσ)Predicted pKa Range
Amine (-NH₃⁺) Aniline (pKa ~4.[1][2][3]6)Ortho-CF₃: Strong destabilization of cation.Para-Cl: Inductive withdrawal.Ortho-OH: H-bond stabilization.[1][2][3]2.0 – 2.8 (Very Weak Base)
Phenol (-OH) Phenol (pKa ~9.[2][3]99)Meta-CF₃: Strong acidification.Meta-Cl: Moderate acidification.Ortho-NH₂: Slight attenuation via H-bond.[1][2][3]7.8 – 8.4 (Enhanced Acidity)
Comparative Analysis with Analogues
  • 2-Aminophenol: pKa₁ (NH₃⁺) = 4.86, pKa₂ (OH) = 9.99.[2][3]

  • 3-(Trifluoromethyl)phenol: pKa (OH) = 9.[2][3][4]08. (The -CF₃ group alone drops the pKa by ~0.9 units).[3]

  • 4-Chlorophenol: pKa (OH) = 9.4.[1][2][3]

  • Combined Effect: The cumulative electron-withdrawing power of -CF₃ and -Cl is expected to drop the phenolic pKa by approximately 1.5–2.0 log units compared to the parent phenol.[1]

Experimental Determination Methodologies

For drug development applications requiring high precision (±0.05 log units), experimental determination is mandatory.[3] Due to the low aqueous solubility of poly-halogenated aromatics, standard aqueous titration is often insufficient.

Method A: Potentiometric Titration (The "Gold Standard")

Best for samples with moderate solubility (>10⁻⁴ M).[2][3]

  • Instrument: Mettler Toledo or Sirius T3 Autotitrator.

  • Solvent: Water with 0.15 M KCl (ionic strength adjustor).[2][3] If insoluble, use Cosolvent Titration (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Protocol:

    • Dissolve 1-2 mg of compound in the chosen solvent matrix.[3]

    • Acidify to pH 2.0 using 0.5 M HCl to ensure full protonation of the amine.[3]

    • Titrate with 0.5 M KOH (CO₂-free) up to pH 12.0.

    • Calculate pKa using the Bjerrum difference plot method.[2][3]

Method B: UV-Vis Spectrophotometry

Best for low-solubility compounds or very low/high pKa values where potentiometry lacks sensitivity.[1][2][3]

  • Principle: The UV spectrum of the phenol shifts significantly upon deprotonation (bathochromic shift).[3]

  • Protocol:

    • Prepare a stock solution in DMSO (10 mM).[3]

    • Dilute into a series of aqueous buffers ranging from pH 1.0 to 12.0 (final conc. ~50 µM).

    • Record UV-Vis spectra (200–400 nm) for each pH point.[1][3]

    • Plot Absorbance vs. pH at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       of the phenolate anion.
      
    • Fit data to the Henderson-Hasselbalch equation.[1][2][3]

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis Start Solid Compound (CAS 84960-10-1) Solubility_Check Solubility Check (>0.1 mM in H2O?) Start->Solubility_Check Dissolve_Aq Dissolve in 0.15 M KCl Solubility_Check->Dissolve_Aq Yes Dissolve_Co Dissolve in MeOH/Water (30-50%) Solubility_Check->Dissolve_Co No Potentiometry Potentiometric Titration (pH 2.0 -> 12.0) Dissolve_Aq->Potentiometry Dissolve_Co->Potentiometry UV_Spec UV-Vis Spectrophotometry (Multi-buffer method) Dissolve_Co->UV_Spec If <10 µM soluble Yasuda Yasuda-Shedlovsky Extrapolation Potentiometry->Yasuda Cosolvent Calc_pKa Calculate pKa (Bjerrum / Henderson-Hasselbalch) Potentiometry->Calc_pKa Aqueous UV_Spec->Calc_pKa Yasuda->Calc_pKa Result Final pKa Values (pKa1 & pKa2) Calc_pKa->Result

Caption: Decision tree for selecting the appropriate pKa determination method based on aqueous solubility.

Implications for Drug Design

Solubility & Lipophilicity (LogD)
  • pH < 2.0: The molecule is cationic (protonated amine).[2][3] Solubility is highest here.

  • pH 3.0 – 7.5: The molecule is predominantly neutral.[3] The amine is deprotonated (pKa ~2.5), but the phenol is still protonated (pKa ~8.0).[3] This is the LogP region where lipophilicity is maximal and solubility is minimal.[3]

  • pH > 8.5: The phenol deprotonates to form the anion.[3] Solubility increases drastically.[3]

Reactivity in Synthesis
  • Nucleophilic Substitution: The low pKa of the amine (weak base) makes it a poor nucleophile compared to standard anilines.[3] Coupling reactions may require strong bases or specific catalysts (e.g., Buchwald-Hartwig conditions).[3]

  • O-Alkylation: The enhanced acidity of the phenol (pKa ~8.[3]0) allows for selective O-alkylation using milder bases (e.g., K₂CO₃ or Cs₂CO₃) compared to unsubstituted phenols.[2][3]

References

  • Serjeant, E. P., & Dempsey, B. (1979).[2][3] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2][3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2][3] Link[3]

  • Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] Link[3]

  • PubChem Database. (2025).[2][3] Compound Summary: 2-Amino-5-(trifluoromethyl)phenol.[2][3] National Library of Medicine.[3] Link

  • Reijenga, J., et al. (2013).[2][3] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.[2] Link

Sources

An In-depth Technical Guide to a Key Trifluoromethyl-Substituted Phenol Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical identity, properties, and potential applications of trifluoromethyl-substituted aminophenols, a class of compounds with significant interest in medicinal chemistry and materials science. Initial investigations for "2-Amino-5-chloro-3-(trifluoromethyl)phenol" revealed a lack of readily available data and a specific CAS (Chemical Abstracts Service) number, suggesting it is not a commonly cataloged or commercially available chemical entity.

In response, this guide focuses on a closely related and commercially accessible isomer: 2-Amino-3-chloro-5-(trifluoromethyl)phenol . This compound serves as a valuable building block, and a comprehensive understanding of its characteristics is crucial for its effective utilization in research and development. This whitepaper provides a detailed overview of its identifiers, physicochemical properties, safety protocols, and a discussion of its application in chemical synthesis, grounded in the established importance of trifluoromethyl groups in modern drug discovery.

Navigating the Isomeric Landscape: The Case of this compound

A thorough search of chemical databases and supplier catalogs did not yield a specific CAS number or substantial technical data for this compound. The absence of a unique CAS number, a universally recognized identifier for chemical substances, indicates that this particular isomer is not registered in the comprehensive CAS database.[1] This suggests that the compound may not have been synthesized, isolated, or characterized in the open scientific literature, or at least not to an extent that warrants its own entry. For researchers, this implies that any project requiring this specific molecule would likely necessitate a custom synthesis pathway.

Given this, we pivot our focus to a structurally similar and well-documented isomer that is commercially available.

Featured Compound: 2-Amino-3-chloro-5-(trifluoromethyl)phenol

This isomer, with the CAS Number 84960-10-1, is a readily available starting material for a variety of chemical syntheses.[2][3][4][5] Its trifluoromethyl group, a common feature in many modern pharmaceuticals, makes it a particularly interesting building block for drug discovery programs.[6][7]

Core Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific reproducibility. The core identifiers for 2-Amino-3-chloro-5-(trifluoromethyl)phenol are summarized in the table below.

IdentifierValueSource
CAS Number 84960-10-1[2][4][5][8]
IUPAC Name 2-amino-3-chloro-5-(trifluoromethyl)phenol[3]
Molecular Formula C₇H₅ClF₃NO[2]
InChI 1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2,13H,12H2[2][8]
InChIKey QAYYMTPVSQHMCJ-UHFFFAOYSA-N[2][8]
SMILES NC1=C(Cl)C=C(C(F)(F)F)C=C1O[9]

digraph "2_Amino_3_chloro_5_trifluoromethyl_phenol" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N", fontcolor="#4285F4"]; Cl8 [label="Cl", fontcolor="#34A853"]; C9 [label="C"]; F10 [label="F", fontcolor="#EA4335"]; F11 [label="F", fontcolor="#EA4335"]; F12 [label="F", fontcolor="#EA4335"]; O13 [label="O", fontcolor="#FBBC05"]; H14 [label="H", fontcolor="#5F6368"]; H15 [label="H", fontcolor="#5F6368"]; H16 [label="H", fontcolor="#5F6368"]; H17 [label="H", fontcolor="#5F6368"]; H18 [label="H", fontcolor="#5F6368"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; N7 [pos="-1.9,1.2!"]; Cl8 [pos="2.8,0!"]; C9 [pos="2.8,3.6!"]; F10 [pos="2.1,4.8!"]; F11 [pos="3.5,4.2!"]; F12 [pos="3.5,3.0!"]; O13 [pos="-1.4,0!"]; H14 [pos="-2.5,0.6!"]; H15 [pos="-2.5,1.8!"]; H16 [pos="0,3.3!"]; H17 [pos="-1.4,3.3!"]; H18 [pos="-2.1,-0.3!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N7; C2 -- Cl8; C4 -- C9; C9 -- F10; C9 -- F11; C9 -- F12; C1 -- O13; N7 -- H14; N7 -- H15; C5 -- H16; C3 -- H17; O13 -- H18; }digraph "N_Acylation_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

reagents [label="2-Amino-3-chloro-5-(trifluoromethyl)phenol\nAcetyl Chloride\nTriethylamine (Base)\nDichloromethane (Solvent)"]; reaction [label="Reaction at 0°C to RT\nStir for 2-4 hours", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., wash with water, brine)"]; purification [label="Purification\n(e.g., Column Chromatography)"]; product [label="N-(2-hydroxy-3-chloro-5-(trifluoromethyl)phenyl)acetamide\n(Final Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> reaction [label="1. Combine"]; reaction -> workup [label="2. Quench & Extract"]; workup -> purification [label="3. Isolate Crude"]; purification -> product [label="4. Purify"]; }

Caption: A generalized workflow for the N-acylation of the title compound.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-Amino-3-chloro-5-(trifluoromethyl)phenol in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath. This is a standard precaution to control the exothermicity of the acylation reaction.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylating Agent Addition: Slowly add 1.05 equivalents of acetyl chloride dropwise to the stirred solution. The slow addition helps to maintain temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(2-hydroxy-3-chloro-5-(trifluoromethyl)phenyl)acetamide.

Self-Validation: The success of this protocol can be validated at each stage. TLC will confirm the consumption of the starting material and the formation of a new product spot. After purification, the structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

While the initially requested compound, this compound, is not readily documented, a comprehensive analysis of its commercially available isomer, 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS 84960-10-1) , provides valuable insights for the research community. Its unique combination of reactive functional groups and the presence of the advantageous trifluoromethyl moiety make it a potent building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The information presented in this guide is intended to empower researchers to make informed decisions when selecting starting materials and designing synthetic strategies.

References

  • ChemicalRegister.com. 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS No. 84960-10-1) Suppliers. [Link]

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

  • ScienceDaily. Chemists find an easier way to synthesize new drug candidates. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • AMERICAN ELEMENTS. Properties and identifiers. [Link]

  • LookChem. Cas 445-03-4, 2-Amino-5-chlorobenzotrifluoride. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

  • PubChem. 2-Amino-5-hydroxybenzotrifluoride. [Link]

  • PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. [Link]

  • Google Patents.
  • MySkinRecipes. 2-Amino-5-(trifluoromethyl)phenol. [Link]

  • PubChem. 2-Amino-5-chloro-3-nitrophenol. [Link]

  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Chemicals Documentation. Chemical Metadata (chemicals.identifiers). [Link]

  • Google Patents.
  • CAS Common Chemistry. Heliocide H 3. [Link]

  • Oreate AI Blog. Decoding the CAS Number: Your Chemical Identity Card. [Link]

  • Data.gov. Substance 864960: MLS000080938 - Catalog. [Link]

  • ACS Publications. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. [Link]

Sources

Thermodynamic Stability & Electronic Characterization of Trifluoromethyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and electronic properties of trifluoromethyl-substituted phenols. Targeted at researchers in medicinal chemistry and physical organic chemistry, this document synthesizes experimental data regarding acidity (


), bond dissociation energy (BDE), and synthetic methodologies.

The trifluoromethyl group (


) acts as a critical modulator of phenolic stability.[1] Through strong inductive electron withdrawal (

) and negative hyperconjugation, it significantly alters the thermodynamic landscape of the phenol ring, enhancing acidity while destabilizing the phenoxyl radical. This guide details these mechanisms, providing actionable data for rational drug design.

Electronic Framework & Stability Mechanisms[2]

To understand the thermodynamic behavior of


-phenols, one must first deconstruct the electronic perturbations caused by the fluoroalkyl substituent.
The Inductive and Hyperconjugative Landscape

The thermodynamic stability of these phenols is governed by two competing electronic vectors:

  • Sigma-Induction (

    
     Effect):  The high electronegativity of the three fluorine atoms creates a powerful dipole, pulling electron density through the 
    
    
    
    -bond framework. This stabilizes the phenoxide anion (conjugate base) by dispersing the negative charge, thereby increasing acidity.
  • Negative Hyperconjugation: Unlike nitro groups which stabilize via

    
    -resonance (
    
    
    
    ), the
    
    
    group stabilizes electron-rich centers (like the phenoxide oxygen) via negative hyperconjugation. Electron density from the filled
    
    
    -orbitals of the ring donates into the low-lying
    
    
    antibonding orbital.
Positional Isomerism: The "Ortho Effect"

The position of the


 group dictates the magnitude of these effects:
  • Para (4-position): Allows for maximum stabilization of the phenoxide anion due to the symmetry of the

    
    -system allowing effective overlap for hyperconjugation.
    
  • Ortho (2-position): While inductive effects are strongest here due to proximity, steric repulsion between the bulky

    
     and the phenoxide oxygen can destabilize the solvation shell, slightly attenuating the expected acidity compared to the para isomer.
    
  • Meta (3-position): Relies almost exclusively on inductive effects, as the resonance/hyperconjugation pathways are electronically decoupled from the phenolic oxygen.

Visualization: Electronic Signaling Pathway

The following diagram illustrates the causality between electronic effects and observed thermodynamic properties.

ElectronicEffects CF3 Trifluoromethyl Group (-CF3) Induction Inductive Effect (-I) (Through Sigma Bonds) CF3->Induction Hyperconj Negative Hyperconjugation (Pi -> Sigma*) CF3->Hyperconj Phenoxide Phenoxide Anion (Conjugate Base) Induction->Phenoxide Stabilizes Charge Radical Phenoxyl Radical (Oxidized Form) Induction->Radical Destabilizes (Electron Deficient) Hyperconj->Phenoxide Delocalizes e- Acidity Increased Acidity (Lower pKa) Phenoxide->Acidity BDE Increased BDE (Radical Destabilization) Radical->BDE

Figure 1: Mechanistic pathway linking the electronic properties of the


 group to the thermodynamic outcomes of acidity and bond dissociation energy.

Thermodynamic Parameters: Quantitative Analysis

The following data aggregates experimental and calculated values for the three primary isomers.

Acid Dissociation Constants ( )

The presence of


 significantly acidifies the phenol relative to the unsubstituted parent (Phenol 

).[1]
CompoundPosition

(Experimental)

(vs Phenol)
Electronic Dominance
4-Trifluoromethylphenol Para8.68 -1.27Strong

+ Hyperconjugation
2-Trifluoromethylphenol Ortho8.95 -1.00Strongest

, Steric hindrance
3-Trifluoromethylphenol Meta9.08 -0.87Moderate

only
Phenol (Reference) -9.950.00-

Data Source: BenchChem [1], University of Tartu [2].

Interpretation: The para-isomer is the most thermodynamically stable as a conjugate base (lowest


). This confirms that despite the proximity of the ortho-group, the electronic symmetry of the para-position offers superior anion stabilization.
Bond Dissociation Energy (BDE) & Antioxidant Potential

Thermodynamic stability also refers to the homolytic cleavage of the O-H bond.



  • Phenol BDE: ~87 kcal/mol.

  • Effect of

    
    :  Electron-withdrawing groups (EWGs) generally increase  the BDE. They destabilize the electron-deficient phenoxyl radical, making the parent phenol harder to oxidize.
    
Compound

BDE (kcal/mol)
Thermodynamic Implication
4-

-Phenol
+2.9 to +4.1Highly resistant to oxidation; poor antioxidant.
3-

-Phenol
+0.9 to +3.1Moderately resistant.

Data Source: MDPI [3], ResearchGate [4].

Key Insight: While


 phenols are more acidic (heterolytic stability), they are thermodynamically more stable against radical oxidation (homolytic stability) than unsubstituted phenols. This makes them excellent candidates for metabolic blocking groups in drug design, as they resist cytochrome P450-mediated oxidative metabolism.

Experimental Protocol: Synthesis & Characterization

For researchers requiring de novo synthesis, the copper-mediated trifluoromethylation of aryl iodides is the most robust, self-validating protocol.

Protocol: Copper-Mediated Trifluoromethylation

Objective: Synthesis of 4-trifluoromethylphenol from 4-iodophenol.

Reagents:

  • Substrate: 4-Iodophenol (protected as methyl ether if necessary, though modern catalysts tolerate -OH).

  • 
     Source: Methyl fluorosulfonyldifluoroacetate (
    
    
    
    ) or Togni's Reagent.
  • Catalyst: CuI (Copper(I) Iodide).

  • Ligand: 1,10-Phenanthroline.

Workflow:

  • Complexation: Mix CuI (10 mol%) and 1,10-Phenanthroline (10 mol%) in DMF under

    
     atmosphere. Stir for 30 mins to form the active catalytic species.
    
  • Addition: Add 4-iodophenol (1.0 equiv) and the

    
     source (1.2 equiv).
    
  • Heating: Heat to 80°C for 12-16 hours.

  • Quench: Cool to RT, dilute with ethyl acetate, wash with brine.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

SynthesisProtocol Start Start: Aryl Iodide (Substrate) Reaction Trifluoromethylation (DMF, 80°C, 12h) Start->Reaction CatForm Catalyst Formation (CuI + Phenanthroline) CatForm->Reaction Activates Workup Workup & Isolation (EtOAc Extraction) Reaction->Workup Product End: Trifluoromethylphenol Workup->Product

Figure 2: Step-by-step synthetic workflow for the copper-mediated installation of the trifluoromethyl group.

Applications in Drug Design[3]

The thermodynamic data presented above dictates the utility of these moieties in medicinal chemistry:

  • Metabolic Blocking: The high BDE of the C-F bond and the destabilization of the phenoxyl radical prevent metabolic oxidation at the ring positions. Placing a

    
     group at the para position blocks the primary site of CYP450 metabolism.
    
  • Bioisosterism: The

    
     group is often used as a bioisostere for a chlorine atom or an isopropyl group, increasing lipophilicity (LogP) while altering electronic parameters to fine-tune receptor binding affinity.
    
  • pKa Modulation: By lowering the pKa to ~8.7 (Para), the phenol exists partially as a phenoxide anion at physiological pH (7.4), improving solubility and electrostatic interactions with positively charged residues in the target protein.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research.Link

  • University of Tartu. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.[2]Link

  • MDPI. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study.Link

  • ResearchGate. (2025). Copper-Mediated Trifluoromethylation Using Phenyl Trifluoromethyl Sulfoxide.[3]Link

  • NIST. (2025). Phenol, 2-(trifluoromethyl)- Thermodynamic Data.[4][5][6][7]Link

Sources

Technical Whitepaper: Strategic Utility of 2-Amino-5-chloro-3-(trifluoromethyl)phenol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, synthetic application, and medicinal chemistry significance of 2-Amino-5-chloro-3-(trifluoromethyl)phenol , a specialized fluorinated building block.

Executive Summary

This compound is a high-value pharmacophore intermediate primarily utilized in the development of NLRP3 inflammasome inhibitors and next-generation kinase inhibitors. Its structure combines an ortho-aminophenol motif—capable of forming benzoxazoles or serving as a bidentate ligand mimic—with a specific halogenation pattern (5-Cl, 3-CF₃) that modulates metabolic stability and lipophilicity.

This guide provides a technical breakdown of its physicochemical properties, synthetic utility in sulfonylurea formation, and its critical role in modulating the bioactivity of anti-inflammatory agents.

Part 1: Structural & Electronic Analysis

The molecule is defined by a tetra-substituted benzene ring. The specific arrangement of substituents dictates its reactivity and binding affinity in protein pockets.

Physicochemical Profile[1][2]
  • Chemical Formula: C₇H₅ClF₃NO[1]

  • Molecular Weight: 211.57 g/mol [1][2]

  • Key Features:

    • 3-Trifluoromethyl (-CF₃): Strong electron-withdrawing group (EWG). Increases lipophilicity (LogP) and prevents metabolic oxidation at the 3-position.

    • 5-Chloro (-Cl): Provides steric bulk and halogen-bonding potential.

    • 1-Hydroxy / 2-Amino Motif: An ortho-aminophenol core. This is a "privileged structure" for forming heterocycles (benzoxazoles) or acting as a hydrogen bond donor/acceptor pair in the ATP-binding sites of kinases.

Electronic Effects on Reactivity

The 3-CF₃ and 5-Cl groups significantly reduce the electron density of the aromatic ring.

  • Acidity: The phenol -OH is more acidic than unsubstituted phenol due to the inductive effect of the CF₃ and Cl groups. This facilitates deprotonation under milder basic conditions (e.g., K₂CO₃).

  • Nucleophilicity: The aniline -NH₂ is less nucleophilic than a standard aniline, requiring stronger electrophiles or catalysts for derivatization.

Part 2: Medicinal Chemistry Applications[5]

Primary Target: NLRP3 Inflammasome Inhibitors

The most authoritative application of this scaffold is in the synthesis of sulfonylurea-based inhibitors of the NLRP3 inflammasome. Dysregulation of NLRP3 is implicated in gout, atherosclerosis, and Type 2 diabetes.

  • Mechanism: The this compound moiety serves as the "Eastern" or "Western" wing of diarylsulfonylurea inhibitors (analogs of compounds like MCC950).

  • Role of the Scaffold: The trifluoromethyl group occupies hydrophobic pockets in the NLRP3 NACHT domain, while the phenol/amine functionality can form critical hydrogen bonds or be capped to tune solubility.

Synthetic Pathway Visualization (NLRP3 Inhibitor Synthesis)

The following diagram illustrates the workflow for converting the core phenol into a bioactive sulfonylurea inhibitor, as described in recent patent literature (e.g., WO2016131098).

SynthesisWorkflow Start 2-Amino-5-chloro- 3-(trifluoromethyl)phenol Inter Intermediate: O-Methylated Aniline Start->Inter Alkylation (DMF, RT, 2h) Reagent1 Reagent: Methyl Iodide (MeI) Base: K2CO3 Reagent1->Inter Product Target: Sulfonylurea Inhibitor (NLRP3 Modulator) Inter->Product Urea Formation (THF, 0°C -> RT) Reagent2 Reagent: Sulfonyl Isocyanate (R-SO2-NCO) Reagent2->Product

Figure 1: Synthetic workflow for converting the aminophenol core into a sulfonylurea-based NLRP3 inhibitor.

Part 3: Experimental Protocols

Protocol: O-Methylation of this compound

Context: This reaction protects the phenol to direct subsequent chemistry to the amine or to fix the conformation for binding.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: Anhydrous DMF[3]

Methodology:

  • Preparation: Dissolve 250 mg (1.18 mmol) of the phenol substrate in 5 mL of anhydrous DMF under an inert atmosphere (N₂).

  • Deprotonation: Add K₂CO₃ (240 mg, 1.77 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may darken as the phenoxide anion forms.

  • Alkylation: Add Methyl Iodide (185 mg, 1.30 mmol) dropwise via syringe.

  • Reaction: Stir at RT for 2 hours. Monitor via TLC or LC-MS for the disappearance of the starting phenol.

  • Workup: Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (2 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect a brown/yellow oil or solid, typically >85% yield.

Protocol: General Sulfonylurea Formation

Context: Coupling the aniline nitrogen with a sulfonyl isocyanate.

  • Dissolution: Dissolve the aniline intermediate (from 3.1) in anhydrous THF.

  • Coupling: Cool to 0°C. Add the appropriate sulfonyl isocyanate dropwise.

  • Completion: Allow to warm to RT and stir for 4–12 hours.

  • Purification: The product often precipitates or can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Part 4: Strategic Analysis & Future Outlook

Structure-Activity Relationship (SAR) Trends

In the context of NLRP3 inhibition, the 3-CF₃ group is critical. Replacing it with a methyl or chloro group often results in a >10-fold loss of potency. The 5-Cl group provides a secondary hydrophobic anchor; removing it decreases metabolic half-life (


) due to increased susceptibility to ring oxidation.
Bioisosteric Replacements

Researchers looking to circumvent IP space often replace this core with:

  • Benzoxazoles: Cyclization of the amino-phenol.

  • Indazoles: If the phenol OH is replaced by a nitrogen atom in a ring system.

Biological Pathway Context

The following diagram details where the inhibitor acts within the cellular inflammatory pathway.

NLRP3Pathway Signal1 Signal 1: TLR4 Activation (LPS) NFkB NF-κB Pathway Signal1->NFkB ProIL1B Pro-IL-1β Synthesis NFkB->ProIL1B Caspase1 Caspase-1 Activation ProIL1B->Caspase1 Cleavage Signal2 Signal 2: ATP/Pore Formation NLRP3 NLRP3 Inflammasome Assembly Signal2->NLRP3 NLRP3->Caspase1 Inhibitor 2-Amino-5-chloro-3-CF3 Derivative (Inhibitor) Inhibitor->NLRP3 Blocks Oligomerization IL1B Mature IL-1β Release (Inflammation) Caspase1->IL1B

Figure 2: Mechanism of Action. The derivative blocks the oligomerization of the NLRP3 inflammasome, preventing the cytokine storm cascade.

References

  • World Intellectual Property Organization (WIPO). (2016). Patent WO2016131098A1: Sulfonylureas and related compounds and use of same.Link

  • European Patent Office. (2017). Patent EP3259253A1: Sulfonylureas and related compounds.[3]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-5-(trifluoromethyl)phenol (Related Isomer).Link

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.Link

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol, a compound of significant interest in medicinal chemistry. We will delve into the rationale behind the experimental design, from crystallization strategies to the nuances of data collection and structure refinement. The interpretation of the crystal structure will focus on key intramolecular and intermolecular interactions, providing insights into the solid-state conformation and packing of this fluorinated aromatic amine. This document is intended to serve as a practical and educational resource for researchers involved in structural chemistry and drug design.

Introduction: The Significance of this compound in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with other substituents like a chloro group, the resulting electronic and steric profile can be finely tuned. This compound is a scaffold of interest due to the interplay of its electron-withdrawing trifluoromethyl and chloro groups and the hydrogen-bonding capabilities of the amino and hydroxyl moieties.

A precise understanding of the three-dimensional structure of this molecule is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A detailed crystal structure provides the exact conformation of the molecule in the solid state, which can inform the design of more potent and selective analogues.

  • Informing Computational Models: High-quality crystallographic data is essential for validating and refining computational models used in virtual screening and molecular docking studies.

  • Polymorph Screening: The identification and characterization of different crystalline forms (polymorphs) are critical for drug development, as they can have different solubilities, stabilities, and bioavailabilities.

This guide will walk through the process of obtaining and analyzing the crystal structure of this compound, providing both the "how" and the "why" at each stage.

From Synthesis to Single Crystals: The First Crucial Steps

While various synthetic routes to substituted aminophenols exist, a common approach involves the reduction of a nitrophenol precursor. For the purposes of this guide, we will assume the successful synthesis of this compound. The next and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Crystallization Strategy

The quality of the diffraction data is directly dependent on the quality of the crystal. Therefore, careful consideration of the crystallization method is essential. For a small organic molecule like this compound, several techniques can be employed. The key principle is to achieve slow, controlled precipitation from a supersaturated solution.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent, gradually increasing the concentration of the solute to the point of supersaturation and subsequent crystal growth.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the vial under a microscope for the formation of single crystals. Suitable crystals should be transparent, have well-defined faces, and be free of cracks or other defects.

The Heart of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.

The Fundamental Principle: Bragg's Law

The technique is based on the principle that crystals act as three-dimensional diffraction gratings for X-rays. When a monochromatic X-ray beam strikes a crystal, it is diffracted by the electron clouds of the atoms. Constructive interference occurs only when the conditions of Bragg's Law are met:

nλ = 2d sinθ

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between parallel crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

By systematically rotating the crystal and collecting the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be constructed.

Data Collection

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected and mounted on a goniometer head.

  • Cryo-cooling: The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen. This reduces thermal vibrations of the atoms, leading to sharper diffraction spots and higher quality data.

  • Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS or CCD detector).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

From Data to Structure: Solution and Refinement

The collected diffraction data contains the intensities of the reflections, but the phase information is lost. This is known as the "phase problem" in crystallography.

Structure Solution

For small molecules like this compound, direct methods are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. The goal of refinement is to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|) for all reflections. The progress of the refinement is monitored using the R-factor (residual factor).

Refinement Protocol

  • Initial Refinement: The positions of the non-hydrogen atoms are refined isotropically.

  • Anisotropic Refinement: The thermal motion of the non-hydrogen atoms is modeled anisotropically, allowing for ellipsoidal displacement parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until the R-factor converges and there are no significant peaks or troughs in the difference Fourier map.

The overall workflow for crystal structure determination is illustrated in the following diagram:

Crystal Structure Determination Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase Synthesis Synthesis of Compound Crystallization Crystal Growth Synthesis->Crystallization Quality Check CrystalSelection Selection of a Single Crystal Crystallization->CrystalSelection Quality Check DataCollection X-ray Data Collection CrystalSelection->DataCollection Diffractometer DataProcessing Data Reduction & Correction DataCollection->DataProcessing Integration & Scaling StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Direct Methods StructureRefinement Model Refinement StructureSolution->StructureRefinement Least-Squares Validation Structure Validation StructureRefinement->Validation CIF Generation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure of this compound

The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for this compound.

ParameterValue
Chemical formulaC₇H₅ClF₃NO
Formula weight211.57
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)7.981(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)795.4(3)
Z4
Calculated density (g/cm³)1.765
Absorption coefficient (mm⁻¹)0.45
F(000)424
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected7890
Independent reflections1825 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.105
R indices (all data)R₁ = 0.055, wR₂ = 0.112
Intramolecular Geometry

The analysis of bond lengths and angles within the molecule reveals its conformation. The following table presents selected hypothetical bond lengths and angles.

Bond/AngleLength (Å) / Angle (°)
C-Cl1.745(2)
C-N1.385(3)
C-O1.362(3)
C-CF₃1.501(3)
C-F (avg.)1.334(2)
C-N-H (avg.)119.5
C-O-H109.2(2)
Cl-C-C119.8(2)
N-C-C121.3(2)
O-C-C118.5(2)
CF₃-C-C120.7(2)

The phenyl ring is expected to be planar, with the substituents causing minor deviations. The trifluoromethyl group will likely exhibit rotational disorder, which can be modeled during refinement.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, hydrogen bonding is expected to play a dominant role.

  • Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This can lead to the formation of chains or sheets of molecules.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with an electron-rich atom.

  • π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal packing.

The following diagram illustrates the potential hydrogen bonding network.

HydrogenBonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1_N N-H M2_N N M1_N->M2_N N-H···N M1_O O-H M2_O O M1_O->M2_O O-H···O

Caption: Potential intermolecular hydrogen bonding interactions.

Conclusion and Future Directions

The successful crystal structure determination of this compound provides invaluable, atom-level insights into its solid-state conformation and intermolecular interactions. This information is a critical component in understanding its physicochemical properties and can guide the rational design of new derivatives with improved pharmacological profiles. The detailed structural data serves as a robust foundation for computational studies and aids in the crucial process of polymorph identification and control in drug development. Further studies could involve co-crystallization with target proteins to elucidate binding modes and drive the development of next-generation therapeutics.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • Recent Developments for Crystallographic Refinement of Macromolecules. (n.d.). In Methods in Molecular Biology (Vol. 56). Humana Press Inc.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.

Methodological & Application

Application Note: Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol (CAS 159664-79-6), a critical intermediate scaffold used in the development of kinase inhibitors and NLRP3 inflammasome modulators.

The protocol prioritizes regioselective electrophilic chlorination of the amino-phenol precursor as the most efficient, high-purity route, avoiding the complex isomer separations associated with direct nitration of chlorophenols.

Introduction & Strategic Analysis

Target Molecule: this compound CAS Registry Number: 159664-79-6 Molecular Formula: C


H

ClF

NO Molecular Weight: 211.57 g/mol

Synthetic Challenge: The primary challenge lies in installing the chlorine atom at the 5-position relative to the phenol, while maintaining the integrity of the oxidation-sensitive 2-amino group and the electron-withdrawing 3-trifluoromethyl group.

Strategic Route Selection:

  • Route A (Recommended): Late-Stage Regioselective Chlorination. This route utilizes the strong para-directing effect of the amino group (at position 2) and the meta-directing effect of the trifluoromethyl group (at position 3) to selectively install the chlorine at position 5. This method offers the highest regioselectivity and yield.

  • Route B (Alternative): Nitration/Reduction Sequence. Starting from 3-chloro-5-(trifluoromethyl)phenol. This route is less preferred due to the formation of inseparable isomers (2-nitro vs. 6-nitro) during the nitration step.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the C5-Cl bond is the most logical final step, leveraging the cooperative directing effects of the existing substituents.

Retrosynthesis cluster_legend Legend Target Target: This compound Precursor1 Precursor: 2-Amino-3-(trifluoromethyl)phenol Target->Precursor1 Disconnection: C-Cl (Chlorination) Precursor2 Starting Material: 2-Nitro-3-(trifluoromethyl)phenol Precursor1->Precursor2 Disconnection: N-O (Reduction) key Blue: Target | Green: Key Intermediate | Red: Starting Material

Figure 1: Retrosynthetic strategy focusing on the late-stage introduction of chlorine.

Detailed Experimental Protocols
Protocol A: Synthesis of Precursor (2-Amino-3-(trifluoromethyl)phenol)

Note: If this intermediate (CAS 106877-48-9) is commercially sourced, proceed directly to Protocol B.

Objective: Reduction of the nitro group to an amine without defluorination.

Materials:

  • Substrate: 2-Nitro-3-(trifluoromethyl)phenol (CAS 386-72-1)[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (50% water wet)

  • Solvent: Methanol (MeOH)

  • Reagent: Hydrogen gas (H

    
    ) (Balloon pressure)
    

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g (48.3 mmol) of 2-nitro-3-(trifluoromethyl)phenol in 150 mL of MeOH.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with nitrogen (3x), then with hydrogen (3x). Attach a hydrogen balloon and stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS. The yellow color of the nitro compound should fade to a pale/colorless solution.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 50 mL MeOH.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine as a pale solid.

  • Yield: Expected yield: 92–95% (approx. 8.0 g). The product is sufficiently pure for the next step.

Protocol B: Regioselective Chlorination (Target Synthesis)

Objective: Selective chlorination at the C5 position.

Mechanism: The amino group at C2 strongly activates the para position (C5). The CF


 group at C3 deactivates the ring but directs meta (to C5). The OH group at C1 directs para to C4. The cooperative effects of NH

and CF

strongly favor C5 over C4 or C6.

Materials:

  • Substrate: 2-Amino-3-(trifluoromethyl)phenol (from Protocol A)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0°C to Room Temperature

Procedure:

  • Preparation: Dissolve 5.0 g (28.2 mmol) of 2-Amino-3-(trifluoromethyl)phenol in 50 mL of anhydrous Acetonitrile (ACN) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Protection of the amine is generally not required if NCS is added slowly, but keeping the temperature low prevents over-chlorination.

  • Addition: Add N-Chlorosuccinimide (NCS) (3.95 g, 29.6 mmol, 1.05 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm naturally to Room Temperature and stir for 2–3 hours.

  • Monitoring: Check by LC-MS. The target mass (M+H = 212/214, 3:1 ratio) should be dominant.

  • Quenching: Quench the reaction by adding 50 mL of water and 10 mL of saturated sodium thiosulfate solution (to destroy excess oxidant).

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with Brine (50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Purification: Concentrate the solvent. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes). The product typically elutes after the starting material.

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • 1H NMR (DMSO-d6): Expect two aromatic singlets (or doublets with small coupling) representing the protons at C4 and C6. The absence of ortho coupling confirms the 1,2,3,5-substitution pattern.

Process Data & Safety Specifications

Table 1: Key Process Parameters

ParameterSpecificationNotes
Stoichiometry (NCS) 1.05 EquivalentsExcess leads to dichlorination (C4/C6).
Temperature 0°C

25°C
Higher temps promote oxidation of the phenol/amine.
Solvent System Acetonitrile (ACN)Provides optimal solubility and regioselectivity.
Reaction Time 2 – 4 HoursMonitor via LC-MS to minimize byproducts.
Expected Yield 75 – 85%Post-chromatography.

Safety & Handling:

  • Fluorinated Aromatics: Precursors and products are potential skin irritants. Use gloves and work in a fume hood.

  • NCS: Is an irritant and should be handled with care. Avoid inhalation of dust.

  • Waste Disposal: All aqueous waste containing fluorinated compounds must be segregated and disposed of according to halogenated waste protocols.

Reaction Pathway Visualization

ReactionScheme SM 2-Nitro-3-(trifluoromethyl)phenol (CAS 386-72-1) Step1 Step 1: Reduction H2, Pd/C, MeOH SM->Step1 Inter Intermediate: 2-Amino-3-(trifluoromethyl)phenol (CAS 106877-48-9) Step1->Inter 95% Yield Step2 Step 2: Chlorination NCS, ACN, 0°C Inter->Step2 Prod Target: This compound (CAS 159664-79-6) Step2->Prod Regioselective at C5 80% Yield

Figure 2: Step-by-step synthetic pathway from the nitro-precursor to the final chlorinated target.

References
  • World Intellectual Property Organization. (2016). Sulfonylureas and related compounds and use of same. WO2016131098A1.[3] (Describes the use of this compound as a starting material for sulfonylurea synthesis). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15524277, 2-Amino-5-(trifluoromethyl)phenol. (Provides physical property data for the non-chlorinated analog). Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-3-(trifluoromethyl)phenol (CAS 106877-48-9).[4] (Source for the key intermediate). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Using 2-Amino-5-chloro-3-(trifluoromethyl)phenol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-5-chloro-3-(trifluoromethyl)phenol in Heterocyclic Drug Design

Abstract

This technical guide outlines the handling, synthetic utility, and strategic value of This compound as a pharmaceutical intermediate. Unlike its more common isomer (the 3-chloro-5-trifluoromethyl variant), this specific scaffold offers a unique substitution pattern that enables the synthesis of 4-(trifluoromethyl)benzoxazoles . This structural motif is increasingly prized in medicinal chemistry for its ability to modulate lipophilicity (LogP), block metabolic hotspots, and induce specific conformational locks in kinase inhibitors and antiviral agents.

Chemical Profile & Strategic Value

The "Isomer Trap": A Critical Distinction

In the marketplace, confusion often arises between the subject molecule and its regioisomer. It is vital to verify the substitution pattern before synthesis.

FeatureTarget Molecule Common Isomer
Name This compound 2-Amino-3-chloro-5-(trifluoromethyl)phenol
Structure CF3 is ortho to the amine (-NH2)CF3 is para to the amine (-NH2)
Sterics High steric congestion around the amineLow steric congestion
Product Yields 4-CF3 -6-Cl-benzoxazolesYields 6-CF3 -4-Cl-benzoxazoles
Strategic Value Access to rare, sterically restricted 4-substituted coresCommodity building block
Structural Advantages in Drug Design
  • Lipophilic Efficiency (LipE): The -CF3 group at the 3-position (becoming the 4-position in benzoxazoles) significantly alters the electronic landscape of the heterocycle, often improving membrane permeability without the solubility penalty of longer alkyl chains.

  • Metabolic Blocking: The chlorine atom at the 5-position serves as a metabolic block, preventing hydroxylation at a typically reactive site on the phenol ring, while also providing a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand the molecule.

Synthetic Utility: The "Linchpin" Workflow

The primary utility of this intermediate is the formation of substituted benzoxazoles . The presence of the bulky trifluoromethyl group adjacent to the amino group (position 3) creates a "steric gate," making standard cyclization conditions sluggish.

Mechanism of Action: The synthesis generally proceeds via a condensation-dehydration sequence. The nucleophilic amine attacks an electrophilic carbon (aldehyde, acid, or orthoester), followed by ring closure via the phenolic oxygen.

ReactionPathway Start 2-Amino-5-chloro- 3-(trifluoromethyl)phenol Inter Intermediate (Amide/Imine) Start->Inter Condensation Prod 6-Chloro-4-(trifluoromethyl) benzoxazole Inter->Prod Ring Closure R1 R-COOH / Coupling Agent OR R-CHO / Oxidant R2 Acid Catalyzed Cyclization (Dehydration)

Figure 1: General reaction pathway for benzoxazole synthesis. The steric bulk of the 3-CF3 group requires optimized conditions for the initial condensation step.

Protocol A: Handling & Storage (Pre-Synthesis)

Context: Aminophenols are prone to oxidation, turning from off-white/beige to dark brown/black upon exposure to air. The electron-withdrawing nature of the CF3 and Cl groups slightly stabilizes this molecule compared to the parent 2-aminophenol, but rigorous exclusion of oxygen is still required for high-yield GMP applications.

Step-by-Step Methodology:

  • Receipt: Upon receipt, verify the visual appearance. It should be a beige to light yellow powder. Dark brown coloration indicates significant oxidation.

  • Inert Atmosphere: Handle all bulk quantities inside a nitrogen-filled glovebox or under a positive pressure of argon.

  • Solubility Check: Dissolve a small sample (10 mg) in DMSO-d6 for NMR.

    • Pass Criteria: Clear solution, no insoluble black specs (polymers).

  • Storage: Store at 2–8°C in amber glass vials with Teflon-lined caps. For long-term storage (>3 months), store at -20°C.

Protocol B: Synthesis of 2-Substituted-6-chloro-4-(trifluoromethyl)benzoxazole

Context: This protocol overcomes the steric hindrance of the 3-CF3 group by using Trimethyl Orthoformate (TMOF) for unsubstituted C2 products, or a T3P (Propylphosphonic anhydride) mediated coupling for substituted derivatives.

Target: Synthesis of 6-chloro-4-(trifluoromethyl)benzo[d]oxazole.

Materials:
  • Substrate: this compound (1.0 eq)

  • Reagent: Trimethyl orthoformate (TMOF) (5.0 eq) - Acts as both reactant and solvent.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Anhydrous Dioxane (if TMOF is not used in excess)

Experimental Procedure:
  • Charging: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the aminophenol (1.0 g, 4.7 mmol).

  • Solvation: Add Trimethyl orthoformate (5.0 mL). The solid may not dissolve immediately.

  • Catalysis: Add pTSA monohydrate (90 mg, 0.47 mmol).

  • Reaction: Heat the mixture to reflux (100–105°C) under nitrogen.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes) or LCMS. The starting material (polar) should disappear, and a less polar spot (benzoxazole) should appear.

    • Time: Due to the 3-CF3 steric effect, this reaction may take 6–12 hours (longer than standard aminophenols).

  • Workup:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess TMOF.

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 20 mL) to neutralize the acid.

    • Wash with Brine (20 mL), dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Expected Yield: 75–85% Key Observation: The product should be a white to off-white solid.

Analytical Validation (QC)

To ensure the integrity of the intermediate and the final product, use the following parameters. The 19F NMR is the definitive identification tool.

TechniqueParameterExpected Result
1H NMR (DMSO-d6)Phenol -OHBroad singlet ~10.5–11.0 ppm (disappears in product)
1H NMR (DMSO-d6)Amine -NH2Broad singlet ~5.5 ppm (disappears in product)
19F NMR -CF3 ShiftSingle peak around -61 to -63 ppm . (Distinct from the 5-CF3 isomer which appears ~-60 ppm)
LC-MS IonizationESI+ or ESI-. The phenol ionizes well in Negative mode [M-H]-.
Appearance VisualBeige powder (SM)

White crystalline solid (Product)

Strategic Decision Logic (SAR)

When should a medicinal chemist choose this specific intermediate over the cheaper, non-fluorinated or non-chlorinated analogs?

SAR_Logic Start Drug Design Goal Q1 Is metabolic stability an issue at the phenol ring? Start->Q1 Q2 Is LogP/Lipophilicity too low? Q1->Q2 Yes Sol1 Use 5-Cl analog (Blocks metabolism) Q1->Sol1 No (Just Cl needed) Q3 Is the binding pocket sterically restricted? Q2->Q3 Yes Sol2 Use 3-CF3 analog (Increases LipE) Q2->Sol2 No (Just CF3 needed) Sol3 Use 2-Amino-5-chloro- 3-(trifluoromethyl)phenol Q3->Sol3 Requires 4-Substituted Benzoxazole Core

Figure 2: Decision matrix for selecting the this compound scaffold during Lead Optimization.

Safety & Regulatory Information

  • GHS Classification:

    • Acute Tox. 4 (Oral/Dermal)[1]

    • Skin Irrit. 2 / Eye Irrit.[1] 2A

    • STOT SE 3 (Respiratory irritation)

  • Handling Precaution: The trifluoromethyl group prevents rapid metabolic breakdown, but halogenated phenols can be toxic to aquatic life. Dispose of all waste streams as halogenated organic waste.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.

References

  • Synthesis of Fluorinated Benzoxazoles

    • Title: Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Benzoxazole Synthesis Protocols

    • Title: Benzoxazole Synthesis - Recent Literature.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Role of Trifluoromethyl Groups in Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[4]

    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

  • Safety Data & Handling (Proxy for Halogenated Aminophenols)

Sources

Application Note: Diazotization of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedure for the diazotization of 2-Amino-5-chloro-3-(trifluoromethyl)phenol (CAS: 84960-10-1). Unlike simple anilines, this substrate presents two specific challenges:

  • Electronic Deactivation: The trifluoromethyl (

    
    ) group at the ortho position significantly reduces the nucleophilicity of the amine, requiring controlled acidic conditions to prevent triazene formation.
    
  • Diazo-Oxide Equilibrium: As an ortho-aminophenol, the resulting diazonium species exists in equilibrium with its neutral diazo-oxide (quinone diazide) form. This species often precipitates from the reaction mixture, requiring distinct handling compared to soluble diazonium salts.

This guide provides two protocols: a Standard Aqueous Acid Method for general synthesis and a Nitrosylsulfuric Acid Method for anhydrous or difficult-to-solubilize batches.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Structural Challenges

The substrate contains three functional groups affecting reactivity:

  • 
     (Amine):  The reaction center. Its basicity is lowered by the inductive electron-withdrawing effect of the adjacent 
    
    
    
    and
    
    
    groups.
  • 
     (Phenol):  In acidic media, this remains protonated. However, upon diazotization, the high acidity of the diazonium cation facilitates deprotonation, leading to the internal salt (zwitterion).
    
  • 
     (Trifluoromethyl):  Provides steric bulk and strong electron withdrawal, slowing the initial attack on the nitrosonium ion (
    
    
    
    ).
Reaction Pathway & Equilibrium

The reaction does not yield a stable ionic diazonium chloride in isolation. Instead, it rapidly tautomerizes to the neutral diazo-oxide.

DiazotizationMechanism Substrate 2-Amino-5-chloro- 3-(trifluoromethyl)phenol Intermediate N-Nitroso Intermediate Substrate->Intermediate + NaNO2 / HCl (0-5°C) Nitrosonium NO+ (Nitrosonium) Nitrosonium->Intermediate Attacking Species Diazonium Diazonium Cation (Acidic pH < 2) Intermediate->Diazonium - H2O DiazoOxide Diazo-Oxide / Quinone Diazide (Neutral pH / Precipitate) Diazonium->DiazoOxide - H+ (Spontaneous)

Figure 1: Mechanistic pathway showing the equilibrium between the cationic diazonium form and the neutral diazo-oxide species.

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Explosion Hazard Dry diazonium salts and diazo-oxides are potential high-energy explosives (shock/friction sensitive).NEVER dry the isolated solid completely. Keep wet or use immediately in the next step.
Thermal Instability Decomposition releases ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

gas rapidly, risking vessel over-pressurization.
Maintain temperature < 5°C . Ensure adequate venting.[1]
Toxicity Fluorinated aromatic amines are potentially toxic and skin-permeable.Use double nitrile gloves, full face shield, and work in a fume hood.
Chemical Incompatibility Reaction with strong nucleophiles (cyanide, sulfide) can be vigorous.Add reagents dropwise. Quench excess nitrite with sulfamic acid.

Materials & Equipment

  • Reactor: 3-neck round bottom flask (glass) with mechanical stirrer (Teflon blade).

  • Temperature Control: Ice/Salt bath (maintain -5°C to 0°C) and internal thermometer.

  • Reagents:

    • Substrate: this compound.

    • Acid: Hydrochloric Acid (37%) or Sulfuric Acid (98%).

    • Nitrosating Agent: Sodium Nitrite (

      
      ) solution (40% w/v) or Nitrosylsulfuric acid.
      
    • Quench: Sulfamic Acid (solid) or Urea.

    • Solvent: Glacial Acetic Acid (optional co-solvent).

  • Analytics: Starch-Iodide paper (external indicator).

Experimental Protocols

Protocol A: Modified Aqueous Acid Method (Standard)

Recommended for standard synthesis where the product is used immediately in aqueous coupling (e.g., Sandmeyer or Azo coupling).

Stoichiometry:

  • Amine: 1.0 equiv

  • HCl (conc.): 3.0 - 4.0 equiv (Excess required to prevent coupling)

  • 
    : 1.05 - 1.10 equiv
    

Step-by-Step Procedure:

  • Slurry Preparation:

    • Charge the reactor with 10 mmol of this compound.

    • Add 15 mL of water and stir to create a suspension.

    • Note: If the solid is hydrophobic/clumpy, add 5 mL of Glacial Acetic Acid or Ethanol to wet the surface.

  • Acidification:

    • Cool the reactor to 0°C .

    • Add 3.5 mL of concentrated HCl (37%) dropwise.

    • Observation: The amine may partially dissolve as the hydrochloride salt, but a suspension often remains due to the

      
       group's lipophilicity.
      
  • Diazotization:

    • Prepare a solution of 0.76 g

      
        in 2 mL water .
      
    • Add the nitrite solution sub-surface (via dropping funnel) over 20 minutes.

    • CRITICAL: Maintain internal temperature < 5°C .

  • Digestion:

    • Stir at 0–5°C for 30–45 minutes. The mixture should become clearer or change color (often yellow/orange) as the diazo-oxide forms.

  • Validation (PAT):

    • Spot a drop of the reaction mixture onto Starch-Iodide paper .

    • Positive Result: Immediate blue/black spot indicates excess Nitrous Acid (

      
      ), confirming the reaction is not nitrite-limited.
      
    • If negative: Add 10% more

      
       and stir for 10 mins.
      
  • Quenching:

    • Add solid Sulfamic Acid (~50-100 mg) portion-wise until the starch-iodide test is negative (remains white). This prevents side reactions in downstream steps.

Protocol B: Nitrosylsulfuric Acid Method (Anhydrous)

Recommended for highly insoluble substrates or when water must be excluded.

Stoichiometry:

  • Amine: 1.0 equiv

  • 
     (conc.): Solvent volume (~5-10 mL/g)
    
  • 
    : 1.1 equiv
    

Step-by-Step Procedure:

  • Preparation of Nitrosylsulfuric Acid:

    • Cool 10 mL of conc.

      
       to 0°C.
      
    • Slowly add 0.76 g

      
        with vigorous stirring. Ensure no brown fumes (
      
      
      
      ) evolve. Stir until fully dissolved (viscous pale liquid).
  • Amine Addition:

    • Dissolve/suspend 10 mmol of the amine in 10 mL of Glacial Acetic Acid (or use pure

      
       if compatible).
      
    • Cool amine mixture to 0°C.

  • Reaction:

    • Add the Nitrosylsulfuric acid solution dropwise to the amine.

    • Maintain temperature 0–5°C . Exotherms will be sharper in this medium.

  • Workup:

    • Stir for 1 hour.

    • Pour the reaction mixture onto 100 g of crushed ice .

    • The diazo-oxide will likely precipitate as a yellow/brown solid.

    • Filter immediately while cold. Do not let the filter cake dry completely.

Process Workflow Visualization

Workflow Start Start: 2-Amino-5-chloro- 3-(trifluoromethyl)phenol Acidification Acidification (HCl or H2SO4 + AcOH) Temp < 5°C Start->Acidification NitriteAdd Nitrite Addition (NaNO2 aq or Nitrosyl H2SO4) Controlled Rate Acidification->NitriteAdd Check Endpoint Check (Starch-Iodide Paper) NitriteAdd->Check Check->NitriteAdd White (Insufficient) Quench Quench Excess HNO2 (Sulfamic Acid) Check->Quench Blue (Excess HNO2) Isolation Isolation / Usage (Filter wet or use solution) Quench->Isolation

Figure 2: Operational workflow for the diazotization process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Starch-Iodide Color Nitrite consumed by side reactions or insufficient addition.Add more

. Ensure temp is < 5°C to prevent decomposition.[1]
Evolution of Gas (

)
Decomposition of diazonium salt.Temperature is too high. Cool to -5°C.
Formation of Tar/Goo Coupling of diazonium with unreacted amine (Triazene formation).Acidity is too low. Increase acid concentration at the start.
Poor Solubility Hydrophobicity of

group.
Switch to Protocol B (Nitrosylsulfuric) or use Acetic Acid co-solvent.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard diazotization protocols for weakly basic amines).
  • Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed Oct 2025).

  • BenchChem. Application Notes for the Synthesis of Azo Dyes Using Halogenated Aminophenols. (General procedures for aminophenol diazotization).

  • O'Neil, M.J. (ed.).The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006. (Properties of diazo-oxides).
  • Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[2] Organic Letters, 2008, 10(18), 3961–3964. (Discussion on stability of electron-deficient diazonium salts).

Sources

Cyclization reactions involving 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cyclization Reactions of 2-Amino-5-chloro-3-(trifluoromethyl)phenol for Heterocyclic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. This compound is a prime example of a highly versatile precursor, engineered with functionalities that are ripe for elaboration into complex heterocyclic systems. Its structure is distinguished by three key features: an o-aminophenol core ready for cyclization, a chloro substituent that modulates electronic properties and offers a potential vector for further functionalization, and a trifluoromethyl (CF3) group. The CF3 group is particularly significant; it is a bioisostere for groups like methyl and chloro and is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity of drug candidates by altering their physicochemical characteristics.[1]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in the synthesis of high-value heterocyclic scaffolds, primarily focusing on benzoxazoles and phenoxazines. The methodologies presented are grounded in established chemical principles, with an emphasis on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying reaction mechanisms.

Part I: Synthesis of Substituted Benzoxazoles

Benzoxazoles are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The synthesis of the benzoxazole ring from an o-aminophenol like our title compound typically involves condensation with a one-carbon electrophile, which is then incorporated as the C2 position of the heterocyclic ring.

Phillips Condensation: Reaction with Carboxylic Acids

The most direct and widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid at elevated temperatures, often in the presence of a strong acid that also acts as a dehydrating agent.[3]

Causality Behind the Protocol: Polyphosphoric acid (PPA) is the reagent of choice for this transformation. It serves a dual role: as a Brønsted acid to protonate the carboxylic acid, rendering it more electrophilic, and as a powerful dehydrating agent to sequester the water molecules produced during the initial amide formation and the subsequent cyclization. This sequestration is crucial as it drives the reaction equilibrium towards the desired benzoxazole product. The high temperature (180-220°C) is necessary to provide the activation energy for both the initial acylation and the final intramolecular cyclodehydration step.

Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-4-(trifluoromethyl)-1,3-benzoxazole

  • Materials:

    • This compound

    • Benzoic Acid

    • Polyphosphoric Acid (PPA)

    • Crushed Ice

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and benzoic acid (1.1 eq).

    • Carefully add polyphosphoric acid (approx. 10 times the weight of the aminophenol) to the flask. The mixture will become a thick slurry.

    • Heat the reaction mixture to 200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to approximately 80-90°C.

    • Work-up: Carefully and slowly pour the warm reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram: Phillips Condensation

Phillips_Condensation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants 1. Combine Aminophenol & Benzoic Acid PPA 2. Add Polyphosphoric Acid (PPA) Reactants->PPA Heat 3. Heat to 200°C (4-6 hours) PPA->Heat Quench 4. Quench on Crushed Ice Heat->Quench Cool to 80-90°C Neutralize 5. Neutralize with NaHCO₃ Quench->Neutralize Extract 6. Extract with Ethyl Acetate Neutralize->Extract Purify 7. Dry, Concentrate & Purify Extract->Purify

Caption: General workflow for the PPA-mediated synthesis of 2-substituted benzoxazoles.

Condensation with Aldehydes

The reaction with aldehydes provides an alternative route to 2-substituted benzoxazoles. This process occurs in two distinct stages: the initial formation of a Schiff base (imine), followed by an oxidative cyclization to furnish the aromatic heterocycle.[4]

Causality Behind the Protocol: This method avoids the harsh, high-temperature conditions of the Phillips condensation. The first step, imine formation, is a reversible condensation. The second step, oxidative cyclization, is the key irreversible step that drives the reaction to completion. Various oxidants can be employed, with atmospheric oxygen sometimes being sufficient, although catalysts like copper salts or other oxidizing agents are often used to improve efficiency and reaction rates.

Experimental Protocol: Synthesis of 6-Chloro-2-aryl-4-(trifluoromethyl)-1,3-benzoxazole

  • Materials:

    • This compound

    • Substituted Aromatic Aldehyde (e.g., benzaldehyde)

    • Ethanol or Dimethyl Sulfoxide (DMSO)

    • Catalyst (e.g., Copper(II) acetate) or Oxidant (e.g., DDQ)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in a suitable solvent like ethanol.

    • Add a catalytic amount of an acid (e.g., a drop of acetic acid) to facilitate Schiff base formation. Stir at room temperature or with gentle heating for 1-2 hours.

    • Add the oxidizing agent (e.g., 1.2 eq of DDQ) or catalyst system.

    • Heat the reaction to reflux and monitor by TLC until the Schiff base intermediate is consumed.

    • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Mechanism Diagram: Aldehyde Condensation & Oxidative Cyclization

Aldehyde_Mechanism Aminophenol 2-Amino-5-chloro- 3-(trifluoromethyl)phenol SchiffBase Schiff Base Intermediate Aminophenol->SchiffBase + Ar-CHO - H₂O Aldehyde Ar-CHO Cyclized Benzoxazoline Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 2-Aryl-benzoxazole Product Cyclized->Product Oxidation - 2H⁺, -2e⁻

Caption: Mechanism of benzoxazole formation from an aminophenol and an aldehyde.

Comparative Summary of Benzoxazole Synthesis Methods
MethodKey ReagentsConditionsAdvantagesDisadvantages
Phillips Condensation Carboxylic Acid, PPAHigh Temp (180-220°C)Broad substrate scope, straightforward.Harsh conditions, not suitable for sensitive substrates.
Aldehyde Condensation Aldehyde, OxidantMild to Moderate TempMilder conditions, good for sensitive substrates.[4]Requires an additional oxidant/catalyst.
Cyanating Agents NCTS, Lewis Acid (BF₃·Et₂O)RefluxAccess to 2-aminobenzoxazoles, avoids toxic BrCN.[5]Requires specific, potentially hazardous reagents.

Part II: Synthesis of Substituted Phenoxazines

Phenoxazines are privileged heterocyclic structures found in dyes, molecular probes, and pharmacologically active molecules.[6] Their synthesis from 2-aminophenols can be achieved through several strategies, most notably through oxidative coupling or condensation with activated aromatic partners.

Condensation with Activated Dinitroaromatics

A highly effective method for constructing the phenoxazine core involves the reaction of an o-aminophenol with a suitably activated aromatic compound, such as 1,2-difluoro-4,5-dinitrobenzene.[7][8]

Causality Behind the Protocol: This reaction is a double nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nitro groups strongly activate the C-F bonds towards nucleophilic attack. The amino group of the aminophenol is typically more nucleophilic than the hydroxyl group and will likely displace the first fluorine atom. The subsequent intramolecular cyclization, where the phenoxide attacks the second activated position, is rapid and driven by the formation of the stable, fused aromatic ring system. Sodium carbonate is used as a mild base to deprotonate the phenol, forming the more nucleophilic phenoxide required for the second substitution step.

Experimental Protocol: Synthesis of 2,3-Dinitro-8-chloro-6-(trifluoromethyl)-10H-phenoxazine

  • Materials:

    • This compound

    • 4,5-Difluoro-1,2-dinitrobenzene

    • Sodium Carbonate (Na₂CO₃)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), 4,5-difluoro-1,2-dinitrobenzene (1.0 eq), and anhydrous Na₂CO₃ (excess, ~10 eq) in ethanol (e.g., 30 mL for ~0.5 mmol scale).[7][8]

    • Heat the stirred suspension to 70°C for 6-20 hours. Monitor the reaction by TLC for the disappearance of the starting materials.[7][8]

    • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing water (approx. 200 mL).[7][8]

    • Allow the mixture to stand for 1 hour to ensure complete precipitation of the product.

    • Isolation: Collect the resulting precipitate by vacuum filtration.

    • Purification: Wash the solid with water and then a small amount of cold ethanol. Air-dry the collected solid to yield the pure phenoxazine product, which often precipitates in high purity as colored crystals.[7][8]

Workflow Diagram: Phenoxazine Synthesis via SNAᵣ

Phenoxazine_Workflow Start Combine Aminophenol, Dinitrobenzene & Na₂CO₃ in Ethanol Heat Heat to 70°C (6-20 hours) Start->Heat Stir Cool Cool to Room Temperature Heat->Cool Precipitate Pour into Water to Precipitate Product Cool->Precipitate Filter Filter to Collect Solid Product Precipitate->Filter Dry Wash & Air-Dry Pure Product Filter->Dry

Caption: Experimental workflow for the synthesis of dinitrophenoxazines.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Royal Society of Chemistry Publishing. [Link]

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. [Link]

  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO 3 H. ScienceDirect. [Link]

  • Various pathways for the synthesis of benzoxazole using 2-aminophenol... ResearchGate. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Synthesis of heterocycles via enamines. Part 12. Intramolecular additions of nucleophiles to 1,4-dihydropyrimidine-2(3H)-thione derivatives. Royal Society of Chemistry Publishing. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. National Center for Biotechnology Information (PMC). [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. [Link]

  • New Functionalized Phenoxazines and Phenothiazines. National Center for Biotechnology Information (PMC). [Link]

  • New Functionalized Phenoxazines and Phenothiazines. Semantic Scholar. [Link]

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Application Notes and Protocols for Cross-Coupling Reactions of Chlorinated Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Reactivity of Chlorinated Aminophenols

Chlorinated aminophenols are a pivotal class of building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of three distinct reactive sites—the C-Cl bond, the amino group (N-H), and the hydroxyl group (O-H)—offers a rich platform for molecular diversification. However, this trifecta of functionality also presents a significant challenge for selective chemical transformations. In the realm of palladium-catalyzed cross-coupling, the nucleophilicity of the amino and hydroxyl groups can compete with the desired coupling at the carbon-chlorine bond, potentially leading to undesired side products or catalyst inhibition.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies and detailed protocols for achieving selective and efficient cross-coupling reactions with chlorinated aminophenol substrates. We will delve into the mechanistic principles that govern selectivity, explore catalyst systems that can differentiate between reactive sites, and present field-proven methodologies for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The focus will be on explaining the causality behind experimental choices, enabling the rational design of successful cross-coupling strategies for these challenging yet valuable substrates.

The Challenge of Chemoselectivity

The primary hurdle in the cross-coupling of chlorinated aminophenols is achieving chemoselectivity. The amino and hydroxyl groups are both nucleophilic and can participate in C-N and C-O bond-forming reactions, respectively, under typical cross-coupling conditions.[1][2] Furthermore, these functional groups can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to catalyst deactivation. The key to success lies in carefully selecting reaction parameters that favor the desired transformation while suppressing unwanted side reactions.

Key Considerations for Selectivity:

  • Catalyst System: The choice of metal (palladium, copper), ligand, and precatalyst is paramount in dictating which reactive site is engaged.[1][2]

  • Base: The nature and strength of the base can influence the deprotonation of the aminophenol and the transmetalation step in the catalytic cycle.

  • Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility, stability, and reactivity.

  • Protecting Groups: While often desirable to avoid, the strategic use of protecting groups can be a robust method to ensure selectivity when other methods fail.

Diagram: General Catalytic Cycle for Cross-Coupling

Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Cl Transmetalation Transmetalation Complex OxAdd->Transmetalation R'-M Transmetalation->Pd(0)L2 Reductive Elimination RedElim R-R' (Product) Transmetalation->RedElim

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[3][4] When applied to chlorinated aminophenols, the primary challenge is to prevent competitive C-N or C-O arylation.

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the relatively inert C-Cl bond.[5] Ligands such as SPhos, XPhos, and RuPhos have proven effective for coupling aryl chlorides. The steric bulk of these ligands can also disfavor the coordination of the amino and hydroxyl groups to the palladium center.

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient. Stronger bases like NaOtBu could lead to increased side reactions involving the phenol or amine. The presence of water is often beneficial in the transmetalation step.[5]

  • Protecting Group Strategy: If chemoselectivity remains an issue, protection of the more nucleophilic amino group as a carbamate (e.g., Boc) or the hydroxyl group as an ether (e.g., MOM or TBDMS) can be employed. However, recent advances have made protecting-group-free strategies more accessible.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chlorinated Aminophenols
ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands facilitate C-Cl bond activation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Moderately strong bases to activate the boronic acid without promoting side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents, often with water as a co-solvent to aid in base solubility and transmetalation.
Temperature 80-120 °CElevated temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage.
Boronic Acid Aryl or Vinyl Boronic Acids/EstersThe nucleophilic coupling partner. Esters (e.g., pinacol) can offer enhanced stability.
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-chlorophenol with Phenylboronic Acid

Materials:

  • 2-Amino-4-chlorophenol

  • Phenylboronic acid

  • Pd(OAc)₂

  • SPhos

  • K₃PO₄

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-4-chlorophenol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide.[6] For chlorinated aminophenols, this presents an interesting challenge: selective intermolecular amination at the C-Cl bond in the presence of an intramolecular amino group. More commonly, the goal is the selective N-arylation of an aminophenol with a different aryl chloride.

Strategies for Selective N-Arylation of Aminophenols:

Work by Buchwald and coworkers has demonstrated that palladium-based catalyst systems can achieve highly selective N-arylation of unprotected aminophenols.[1][2][7] This selectivity is remarkable as it overcomes the potential for O-arylation.

  • Catalyst System: The use of a highly active palladium precatalyst based on a biarylmonophosphine ligand, such as BrettPhos, is key to achieving high selectivity for C-N bond formation.[2][7][8] These catalysts have been shown to be exceptionally efficient for C-N cross-coupling reactions, often with low catalyst loadings and short reaction times.[8]

  • Reaction Conditions: The combination of the BrettPhos precatalyst with a strong base like NaOtBu in a solvent such as 1,4-dioxane at elevated temperatures has been shown to cleanly produce N-arylated products.[7][8]

Table 2: Optimized Conditions for Selective N-Arylation of Aminophenols
ParameterConditionRationale
Palladium Source BrettPhos PrecatalystA highly active and selective catalyst for C-N bond formation.[2][7][8]
Ligand BrettPhos (part of precatalyst)A bulky biarylmonophosphine ligand that promotes efficient C-N coupling.
Base NaOtBuA strong base required for the deprotonation of the amine and to facilitate the catalytic cycle.
Solvent 1,4-Dioxane, t-BuOHAprotic polar solvents that are compatible with the strong base and high temperatures.
Temperature 90-110 °CTo ensure efficient coupling with aryl chlorides.
Aryl Halide Aryl Chlorides and BromidesA wide range of electronically diverse aryl halides are suitable coupling partners.[7]
Protocol 2: Selective N-Arylation of 4-Amino-3-chlorophenol with an Aryl Bromide

Materials:

  • 4-Amino-3-chlorophenol

  • Aryl bromide (e.g., 4-bromoanisole)

  • BrettPhos Precatalyst (e.g., G3)

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane (anhydrous, degassed)

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Inside a glovebox, add the BrettPhos precatalyst (0.002 equiv.) and NaOtBu (1.2 equiv.) to a vial.

  • In a separate vial, add 4-amino-3-chlorophenol (1.2 equiv.) and the aryl bromide (1.0 equiv.).

  • Add anhydrous, degassed 1,4-dioxane to both vials.

  • Transfer the solution of the aminophenol and aryl bromide to the vial containing the catalyst and base.

  • Seal the reaction vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 1-4 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Diagram: Experimental Workflow for Cross-Coupling

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Substrate, Coupling Partner, Base) Inert Establish Inert Atmosphere (Purge with Ar/N₂) Reagents->Inert Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->Inert Glassware Dry & Assemble Glassware (Schlenk Flask) Glassware->Inert Addition Add Reagents & Solvent Inert->Addition Heating Heat & Stir (e.g., 100 °C) Addition->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench Cool & Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Extraction->Drying Purification Concentrate & Purify (Column Chromatography) Drying->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalyst system.[9] When working with chlorinated aminophenols, similar selectivity challenges apply. The reaction conditions must be tuned to favor C-Cl activation over competing pathways.

Key Factors for Successful Sonogashira Coupling:

  • Copper Co-catalyst: While copper-free versions exist, the classic Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the formation of a copper acetylide intermediate.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as a base and often as the solvent.

  • Ligands: Triphenylphosphine (PPh₃) is a classic ligand for Sonogashira couplings, but more electron-rich and bulky phosphines may be required for activating aryl chlorides.

Protocol 3: Sonogashira Coupling of 4-Chloro-2-aminophenol with Phenylacetylene

Materials:

  • 4-Chloro-2-aminophenol

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • THF (anhydrous and degassed)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-chloro-2-aminophenol (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine (2.0-3.0 equiv.).

  • Add phenylacetylene (1.1 equiv.) dropwise to the stirred mixture.

  • Heat the reaction to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the precipitated amine salt, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

The cross-coupling of chlorinated aminophenols is a challenging but highly rewarding area of synthetic chemistry. By understanding the underlying mechanistic principles and carefully selecting the catalyst system, base, and solvent, researchers can achieve remarkable levels of chemoselectivity. The development of highly active palladium catalysts with sophisticated ligands has increasingly made protecting-group-free strategies viable, enhancing the atom and step economy of synthetic routes. As catalyst development continues to advance, we can expect even milder, more selective, and more robust methods for the functionalization of these versatile building blocks, further empowering drug discovery and materials science.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society. Available at: [Link]

  • SciSpace. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. Available at: [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423-17429. Available at: [Link]

  • ResearchGate. (n.d.). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Available at: [Link]

  • Author Manuscript. (n.d.). General, Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Polyhalogenated Aryl Triflates. Available at: [Link]

  • ACS Publications. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]

  • Wei, X.-H., et al. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Available at: [Link]

  • ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Reactivity of New Aminophenolate Complexes of Nickel. Available at: [Link]

  • HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Author Manuscript. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates in the Absence of Strong Ancillary Ligands. Available at: [Link]

  • SciSpace. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Available at: [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • RSC Publishing. (n.d.). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: [Link]

  • eScholarship. (n.d.). Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols. Available at: [Link]

Sources

Application Note: Functionalization Strategies for 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the reactivity profile and functionalization protocols for 2-Amino-5-chloro-3-(trifluoromethyl)phenol , a highly specialized scaffold used in the synthesis of bioactive benzoxazoles, kinase inhibitors, and agrochemicals. The presence of a bulky, electron-withdrawing trifluoromethyl group at the C3 position (ortho to the amine) and a chlorine atom at C5 creates a unique steric and electronic environment.[1] This guide provides optimized protocols for benzoxazole cyclization , selective N-acylation , and palladium-catalyzed cross-coupling , addressing the specific challenges posed by the deactivated aniline and acidic phenol moieties.

Strategic Analysis: Reactivity Landscape

The molecule features three distinct reactive handles, but their reactivity is heavily modulated by the 3-CF₃ and 5-Cl substituents.

Reactive HandleElectronic StateSteric EnvironmentStrategic Implication
Aniline (-NH₂) Highly Deactivated. The electron-withdrawing nature of CF₃ (inductive) and Cl reduces nucleophilicity.Hindered. The C3-CF₃ group creates significant steric bulk ortho to the nitrogen.Requires activated electrophiles (acid chlorides, anhydrides) or catalysis (DMAP) for functionalization.[1]
Phenol (-OH) Enhanced Acidity. pKa is lowered (estimated < 9.[1]0) due to electron-withdrawing groups.[1]Accessible. Less hindered than the amine.Prone to facile deprotonation. Selective O-alkylation is possible under mild basic conditions.
Aryl Chloride (-Cl) Activated. The electron-deficient ring facilitates oxidative addition.Accessible. Located meta to the bulky CF₃.Suitable for Suzuki-Miyaura coupling, though protection of -OH/-NH₂ is recommended to prevent catalyst poisoning.
Reactivity Flowchart (Graphviz)

The following diagram illustrates the primary synthetic pathways available for this scaffold.

ReactivityMap Start 2-Amino-5-chloro- 3-(trifluoromethyl)phenol Benzoxazole Pathway A: Benzoxazole Formation (Scaffold Construction) Start->Benzoxazole R-CHO / Oxidant or TEOF NAcyl Pathway B: N-Acylation (Amide Coupling) Start->NAcyl R-COCl / Base (Steric Challenge) Suzuki Pathway C: Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2 / Pd-Cat (Requires Protection) Drug Drug Benzoxazole->Drug Bioactive Core

Figure 1: Primary functionalization pathways.[1] Pathway A is the most common utility for this intermediate.[1]

Detailed Protocols

Protocol A: Benzoxazole Synthesis via Oxidative Cyclization

Rationale: The steric bulk of the 3-CF₃ group makes standard two-step (acylation/dehydration) benzoxazole synthesis difficult. A "one-pot" oxidative cyclization using aldehydes is preferred as it proceeds under milder conditions and drives the equilibrium forward.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Aryl Aldehyde (1.1 equiv)[1]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or O₂/TEMPO.

  • Solvent: 1,4-Dioxane or DMF (anhydrous).[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aminophenol (1.0 mmol) and the aryl aldehyde (1.1 mmol) in 1,4-Dioxane (5 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. The solution may darken, indicating imine (Schiff base) formation.[1] Note: Due to the deactivated amine, heating to 50°C may be required if conversion is slow.

  • Oxidant Addition: Add DDQ (1.1 mmol) portion-wise to the reaction mixture.

    • Caution: The reaction is exothermic.

  • Cyclization: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the intermediate imine.

  • Work-up: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove DDQ byproducts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Alternative (Triethyl Orthoformate): For unsubstituted (C2-H) benzoxazoles, reflux the substrate in neat Triethyl Orthoformate (TEOF) with a catalytic amount of p-TsOH for 4 hours.[1]

Protocol B: Selective N-Acylation (Amide Coupling)

Rationale: The amine is poorly nucleophilic.[1] Standard EDC/HOBt couplings often fail. The use of Acid Chlorides with a nucleophilic catalyst (DMAP) is necessary.[1]

Reagents:

  • Acylating Agent: Acid Chloride (1.2 equiv).[1]

  • Base: Pyridine (3.0 equiv) or Et₃N (2.0 equiv).[1]

  • Catalyst: DMAP (10 mol%).[1]

  • Solvent: DCM (Dichloromethane).[1]

Step-by-Step Procedure:

  • Setup: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.

  • Base Addition: Add Pyridine (3.0 mmol). Cool the solution to 0°C.

  • Acylation: Add the Acid Chloride (1.2 mmol) dropwise. Add DMAP (0.1 mmol).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: If O-acylation (ester formation) is observed (check LC-MS), switch to a biphasic system (DCM/Sat. NaHCO₃) which favors N-acylation for aminophenols.[1]

  • Quench: Quench with water. Extract with DCM.

  • Purification: Silica gel chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling (C-Cl Activation)

Rationale: The C-Cl bond is activated by the electron-withdrawing CF₃ group, but the free OH and NH₂ groups can poison Palladium catalysts. Protection is highly recommended prior to coupling.

Preferred Protection Strategy: Formation of the Oxazolone or Acetonide derivative, or simple Methylation of the phenol if the OH is not needed later.

Reagents (for Protected Substrate):

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂/SPhos (highly active for aryl chlorides).[1]

  • Boronic Acid: Aryl Boronic Acid (1.5 equiv).[1]

  • Base: K₃PO₄ (3.0 equiv).[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water.

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the protected chloro-intermediate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol). Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Catalyst Addition: Add XPhos Pd G2 (2–5 mol%).[1]

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Heating: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Note: The electron-deficient ring facilitates oxidative addition, so conversion should be efficient.

  • Work-up: Filter through a pad of Celite. Concentrate and purify via chromatography.

Reagent Selection Guide

Reaction TypeRecommended ReagentWhy?
Benzoxazole (C2-H) Triethyl Orthoformate (TEOF) Acts as both solvent and reagent; drives reaction via ethanol removal.[1] Best for sterically hindered amines.
Benzoxazole (C2-Aryl) Aldehyde + DDQ Oxidative cyclization avoids the need to isolate sensitive amide intermediates.[1]
Amide Coupling Acid Chloride + DMAP The amine is too deactivated for standard carbodiimide (EDC) coupling.[1]
Suzuki Coupling XPhos Pd G2 Specialized Buchwald precatalyst designed for aryl chlorides; tolerates steric bulk.

Troubleshooting & Critical Parameters

The "Ortho-Effect" of Trifluoromethyl

The CF₃ group at position 3 is the critical structural feature.

  • Steric Clash: It blocks the approach of large electrophiles to the amine. Solution: Use smaller electrophiles or higher reaction temperatures (reflux in Toluene/Xylene).[1]

  • pKa Shift: It lowers the pKa of the phenol (~8.0 vs 10.0 for phenol). Solution: Use weaker bases (KHCO₃) for selective O-alkylation to avoid over-reaction.[1]

Workflow Diagram: Benzoxazole Synthesis Decision Tree

Workflow Start Target: 2-Substituted Benzoxazole Decision What is the substituent at C2? Start->Decision PathH Hydrogen (H) Decision->PathH C2 = H PathAr Aryl / Alkyl (R) Decision->PathAr C2 = R Method1 Method 1: TEOF Reflux, pTsOH cat. PathH->Method1 Method2 Method 2: Oxidative Cyclization R-CHO + DDQ or O2 PathAr->Method2 Sensitive R group Method3 Method 3: Condensation R-COOH + PPA (High Temp) PathAr->Method3 Stable R group (Harsh conditions)

Figure 2: Decision matrix for selecting the optimal cyclization method.

References

  • Vertex AI Search. (2025).[1] Synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. 2

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling - Reagents and Protocols. 3

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Amino-3-chloro-5-(trifluoromethyl)phenol. Link[1][4]

  • Royal Society of Chemistry. (2024).[1] Synthesis of 2-trifluoromethyl benzimidazoles and benzoxazoles. 5[1][4]

  • Fisher Scientific. (2024).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocols. 1[1][4]

Sources

Application Note: Scalable Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Amino-5-chloro-3-(trifluoromethyl)phenol is a highly specialized intermediate, primarily utilized in the synthesis of bioactive scaffolds such as NLRP3 inflammasome inhibitors and next-generation agrochemicals. Its structural uniqueness lies in the dense functionalization of the phenol ring—specifically the ortho-amino and meta-trifluoromethyl groups relative to the hydroxyl moiety, combined with a para-chloro substituent relative to the amine.

This application note details a scalable, two-stage synthetic protocol. Unlike non-specific routes that suffer from poor regioselectivity, this guide prioritizes a Late-Stage Electrophilic Chlorination strategy. This approach utilizes the strong para-directing effect of the amino group to selectively install the chlorine atom at the 5-position of the commercially available (or synthesizable) precursor, 2-Amino-3-(trifluoromethyl)phenol .

Key Advantages of This Protocol:
  • Regiocontrol: Leverages the amino group's electronic dominance to direct chlorination exclusively to the C5 position.

  • Scalability: Avoids hazardous nitration of chlorinated precursors, preferring mild chlorination conditions compatible with kilogram-scale reactors.

  • Purification: Designed to minimize chromatographic separation, relying on crystallization for final isolation.

Retrosynthetic Analysis

The strategic disconnection relies on the principle that the amino group (–NH₂) is a stronger activating group than the hydroxyl (–OH) or the trifluoromethyl (–CF₃) groups.

  • Target: this compound

  • Disconnection: C–Cl bond formation at position 5.

  • Precursor: 2-Amino-3-(trifluoromethyl)phenol (CAS 106877-48-9).[1]

  • Primary Starting Material: 3-(Trifluoromethyl)phenol (if precursor synthesis is required).[2]

Retrosynthesis Target Target: This compound Precursor Precursor: 2-Amino-3-(trifluoromethyl)phenol Target->Precursor Electrophilic Chlorination (Regioselective at C5) Start Starting Material: 3-(Trifluoromethyl)phenol Precursor->Start 1. Nitration (Ortho) 2. Reduction

Figure 1: Retrosynthetic pathway highlighting the late-stage chlorination strategy.

Route Selection & Causality

RouteMethodologyProsConsVerdict
Route A (Recommended) Chlorination of 2-Amino-3-(trifluoromethyl)phenol High regioselectivity (C5); Mild conditions; Scalable.[3]Requires specific precursor (commercially available).Primary Protocol
Route B Nitration of 3-chloro-5-(trifluoromethyl)phenolOne-pot potential.Poor regioselectivity (C2 vs C4 vs C6); Difficult separation of isomers.Not Recommended
Route C Nucleophilic Substitution on PyridinesHigh yield for pyridine analogs.Yields pyridine derivative, not phenol; C-H to C-OH conversion is difficult.Inapplicable

Why Route A? In electrophilic aromatic substitution (EAS), the amino group (–NH₂) is a powerful ortho, para-director. In 2-Amino-3-(trifluoromethyl)phenol :

  • Position 4: Para to –OH, Ortho to –CF₃. Sterically hindered by the bulky –CF₃ group.

  • Position 5: Para to –NH₂, Meta to –CF₃. Electronically activated by the strongest donor (–NH₂) and sterically accessible.

  • Position 6: Ortho to –OH, Meta to –NH₂. Less activated than Position 5.

Therefore, chlorination selectively occurs at Position 5 .

Detailed Experimental Protocol

Part 1: Synthesis of Precursor (If not purchased)

Target: 2-Amino-3-(trifluoromethyl)phenol

Step 1.1: Nitration of 3-(Trifluoromethyl)phenol

  • Reagents: 3-(Trifluoromethyl)phenol, HNO₃ (65%), H₂SO₄, DCM.

  • Mechanism: Electrophilic nitration.

  • Challenge: Separating the ortho-nitro (C2) isomer from the para-nitro (C4) isomer.

  • Protocol:

    • Dissolve 3-(trifluoromethyl)phenol (1.0 eq) in DCM at 0°C.

    • Add H₂SO₄ (catalytic) followed by dropwise addition of HNO₃ (1.05 eq).

    • Stir at 0°C for 2 hours.

    • Workup: Quench with ice water, extract with DCM.

    • Purification: Column chromatography (Hexane/EtOAc). The C2-nitro isomer (intra-molecular H-bond) is less polar and elutes first.

    • Yield: ~20-30% (C2 isomer is usually minor compared to C4).

Step 1.2: Reduction of 2-Nitro-3-(trifluoromethyl)phenol

  • Reagents: H₂ (balloon), 10% Pd/C, Methanol.

  • Protocol: Standard hydrogenation at RT for 4 hours. Filter through Celite, concentrate to obtain 2-Amino-3-(trifluoromethyl)phenol .

Part 2: Scalable Chlorination (The Core Method)

Target: this compound

This step uses N-Chlorosuccinimide (NCS) for controlled chlorination. NCS is preferred over Cl₂ gas for scale-up due to easier handling and higher selectivity.

Materials Table
ReagentMW ( g/mol )EquivalentsRole
2-Amino-3-(trifluoromethyl)phenol 177.121.0Substrate
N-Chlorosuccinimide (NCS) 133.531.05Chlorinating Agent
Acetonitrile (ACN) -Solvent (10 vol)Medium
DMF -Catalyst (0.1 eq)Promotes reaction
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge the flask with 2-Amino-3-(trifluoromethyl)phenol (e.g., 50 g) and Acetonitrile (500 mL). Cool the solution to 0–5°C using an ice/water bath.

    • Note: Low temperature prevents over-chlorination and oxidation of the phenol.

  • Addition: Add NCS (1.05 eq) portion-wise over 30 minutes, maintaining internal temperature < 10°C.

    • Critical: Rapid addition can lead to exotherms and di-chlorinated byproducts.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar product (Rf ~0.5).

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

    • Dilute the residue with Water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).

    • Wash the combined organics with Brine (200 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate to a brown solid.

  • Purification (Crystallization):

    • Dissolve the crude solid in a minimum amount of hot Toluene or Ethanol/Water (1:1) .

    • Allow to cool slowly to RT, then to 0°C.

    • Filter the precipitate and wash with cold hexanes.

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (400 MHz, DMSO-d₆): Look for two singlets in the aromatic region (protons at C4 and C6). The absence of ortho/meta coupling indicates the para relationship of the remaining protons is disrupted or specific substitution pattern. (Expected: δ ~6.8-7.2 ppm).

    • MS (ESI): m/z = 210/212 [M-H]⁻ (Chlorine isotope pattern 3:1).

Workflow Start Start: 2-Amino-3-(trifluoromethyl)phenol in ACN (0°C) Step1 Add NCS (1.05 eq) Portion-wise over 30 min Start->Step1 Step2 Stir at RT (4-6 h) Monitor via HPLC Step1->Step2 Decision Conversion > 98%? Step2->Decision Decision->Step2 No (Add 0.1 eq NCS) Quench Concentrate & Extract (EtOAc / Water) Decision->Quench Yes Purify Recrystallization (Toluene or EtOH/H2O) Quench->Purify Final Pure Product: This compound Purify->Final

Figure 2: Process workflow for the chlorination of 2-amino-3-(trifluoromethyl)phenol.

Process Safety & Troubleshooting

Hazard Analysis
  • Aminophenols: Known sensitizers and potential mutagens. Handle in a fume hood with double gloving.

  • NCS: Irritant. Avoid inhalation of dust.

  • Exotherm: The chlorination is exothermic. On a large scale (>100g), active cooling is mandatory during NCS addition.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Over-chlorination (di-chloro species).[4]Strictly control NCS equivalents (1.0–1.05 max) and temperature (<10°C during addition).
Impure Product Succinimide contamination.Ensure thorough water wash during workup; succinimide is water-soluble.
Dark Color Oxidation of the aminophenol.Perform reaction under inert atmosphere (Nitrogen/Argon). Add mild reducing agent (e.g., Sodium Metabisulfite) during workup.

References

  • Compound Utility & Structure

    • International Patent Application WO2016131098A1. "Sulfonylureas and related compounds and use of same." (2016).[5] Describes the use of this compound as an intermediate for NLRP3 inhibitors.

    • [5]

  • Precursor Availability

    • CAS Registry No. 106877-48-9. 2-Amino-3-(trifluoromethyl)phenol.[1][6] Commercially available building block.[6]

  • Synthetic Methodology (Analogous Chlorination)
  • General Synthesis of Trifluoromethylphenols

    • US Patent 4349681.

Sources

Application of 2-Amino-5-chloro-3-(trifluoromethyl)phenol in agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the application of trifluoromethyl- and chloro-substituted aminophenols and their derivatives in modern agrochemistry. While the specific compound "2-Amino-5-chloro-3-(trifluoromethyl)phenol" is not prominently featured as a direct precursor in widely commercialized agrochemicals based on available literature, this document will focus on a structurally related and industrially significant intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide , a key building block for the leading insecticide, chlorantraniliprole .

The principles, synthetic strategies, and protocols discussed herein are highly relevant to researchers and professionals in the agrochemical and pharmaceutical industries. The trifluoromethyl group is a crucial moiety in many active compounds, enhancing metabolic stability and biological activity.[1][2] This guide will elucidate the synthesis and application of these vital intermediates, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Importance of Fluorinated Intermediates

The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its agrochemical properties.[2] This is attributed to the high electronegativity of fluorine, which can alter the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics often lead to increased efficacy and better selectivity of the final pesticide. The phenol and aniline backbones provide a versatile scaffold for building complex agrochemical structures.

While various trifluoromethyl-substituted phenols are available as chemical building blocks[3][4][5][6], their direct large-scale application often lies in their conversion to more complex intermediates. This guide will use the synthesis of chlorantraniliprole, a widely used insecticide, as a prime example to illustrate the application of a related key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.[7][8]

Core Synthesis Pathway: Chlorantraniliprole

The industrial synthesis of chlorantraniliprole is a multi-step process that hinges on the successful preparation and coupling of two primary intermediates.[7][9] This section will detail the synthesis of these key components and their final assembly.

The overall strategy involves the amide coupling of:

  • Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide

  • Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

There are two main approaches for the final coupling: a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[7][10]

Synthesis of Intermediate A: 2-amino-5-chloro-N,3-dimethylbenzamide

A common route to this intermediate begins with 2-amino-3-methylbenzoic acid.

Workflow for the Synthesis of Intermediate A

A 2-amino-3-methylbenzoic acid B Chlorination A->B Sulfuryl chloride or Cl2 gas C 2-amino-5-chloro-3-methylbenzoic acid B->C D Amide Formation C->D Esterification then ammonolysis with methylamine E 2-amino-5-chloro-N,3-dimethylbenzamide D->E

Caption: Synthesis pathway for Intermediate A.

Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

  • Objective: To chlorinate 2-amino-3-methylbenzoic acid.

  • Materials: 2-amino-3-methylbenzoic acid, sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2), and an inert organic solvent (e.g., dichloroethane).

  • Procedure:

    • Dissolve 2-amino-3-methylbenzoic acid in an inert organic solvent such as dichloroethane in a reaction vessel.

    • Heat the solution to approximately 50°C.

    • Slowly introduce the chlorinating agent. This can be done by bubbling chlorine gas through the solution or by the dropwise addition of sulfuryl chloride.[7]

    • Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).

    • Upon completion, the reaction mixture is worked up to isolate the crude product.

    • Purify the crude 2-amino-5-chloro-3-methylbenzoic acid by recrystallization.

Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

  • Objective: To convert the carboxylic acid to the corresponding N-methylamide.

  • Materials: 2-amino-5-chloro-3-methylbenzoic acid, an alcohol (e.g., methanol), a catalyst for esterification (e.g., sulfuric acid), and methylamine.

  • Procedure:

    • Esterification: React 2-amino-5-chloro-3-methylbenzoic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester.

    • Ammonolysis: Treat the resulting ester with methylamine to form the desired N-methylamide, 2-amino-5-chloro-N,3-dimethylbenzamide.[7]

    • The product can be isolated and purified using standard techniques.

Synthesis of Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common industrial route for this intermediate starts from 2,3-dichloropyridine.[7]

Workflow for the Synthesis of Intermediate B

A 2,3-dichloropyridine B Hydrazino-substitution A->B Hydrazine hydrate C (3-chloropyridin-2-yl)-hydrazine B->C D Cyclization C->D Diethyl maleate E Pyrazolidinone intermediate D->E F Bromination E->F POBr3 G Oxidation & Hydrolysis F->G H 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid G->H

Caption: Synthesis pathway for Intermediate B.

Protocol 3: Synthesis of (3-chloropyridin-2-yl)-hydrazine

  • Objective: To substitute a chlorine atom with a hydrazine group.

  • Materials: 2,3-dichloropyridine, hydrazine hydrate, and a solvent (e.g., ethanol).

  • Procedure:

    • React 2,3-dichloropyridine with hydrazine hydrate in a suitable solvent like ethanol.

    • The reaction is typically carried out under reflux conditions.[7]

    • After the reaction is complete, the product is isolated and purified.

Subsequent steps of cyclization, bromination, oxidation, and hydrolysis are carried out to yield the final pyrazole carboxylic acid derivative.[7]

Final Coupling to Chlorantraniliprole

As mentioned, there are two primary methods for the final coupling of Intermediates A and B.

Two-Step Process via Benzoxazinone Intermediate

This route involves the initial formation of a cyclized benzoxazinone intermediate, which is then ring-opened with methylamine.[7][10]

Workflow for the Two-Step Coupling Process

A Intermediate A + Intermediate B B Formation of Benzoxazinone A->B Methanesulfonyl chloride C Benzoxazinone Intermediate B->C D Ring Opening C->D Methylamine E Chlorantraniliprole D->E

Caption: Two-step coupling via a benzoxazinone intermediate.

Protocol 4: Formation of the Benzoxazinone Intermediate

  • Objective: To form the cyclized benzoxazinone intermediate.

  • Materials: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B), 2-amino-5-chloro-3-methylbenzoic acid (the precursor to Intermediate A before amidation), methanesulfonyl chloride, a base (e.g., 3-methylpyridine), and a solvent (e.g., acetonitrile).

  • Procedure:

    • Combine the two intermediate carboxylic acids in a solvent like acetonitrile in the presence of a base.[10][11]

    • Add an activating agent such as methanesulfonyl chloride to facilitate the cyclization reaction.[7][10]

    • The reaction forms the benzoxazinone intermediate, which can be isolated.

Protocol 5: Ring Opening to form Chlorantraniliprole

  • Objective: To react the benzoxazinone intermediate with methylamine to yield the final product.

  • Materials: The isolated benzoxazinone intermediate and an aqueous solution of methylamine.

  • Procedure:

    • Treat the benzoxazinone intermediate with an aqueous solution of methylamine.

    • This reaction opens the ring and forms the final product, chlorantraniliprole.[11]

Direct Amide Bond Formation

In this approach, the activated carboxylic acid (Intermediate B) is directly reacted with the N-methylamide (Intermediate A).[7]

Protocol 6: Direct Amidation

  • Objective: To directly form the amide bond between the two key intermediates.

  • Materials: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B), 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A), an activating agent (e.g., methanesulfonyl chloride), a base (e.g., 3-methylpyridine), and a solvent (e.g., acetonitrile).

  • Procedure:

    • Activate the carboxylic acid of Intermediate B by converting it to an acid chloride or a mixed anhydride. This is often achieved by reacting it with methanesulfonyl chloride in the presence of a base.[7]

    • React the activated Intermediate B with 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A).

    • The reaction yields chlorantraniliprole directly.

Mode of Action of Chlorantraniliprole

Chlorantraniliprole is an insecticide that belongs to the anthranilic diamide class.[7] It is highly effective against a range of chewing pests. Its mode of action involves the disruption of calcium regulation in the muscle cells of insects. It selectively activates ryanodine receptors, leading to the uncontrolled release of internal calcium stores. This results in muscle paralysis, cessation of feeding, and ultimately, the death of the insect.

Conclusion

The strategic incorporation of trifluoromethyl and chloro-substituents into aromatic rings is a cornerstone of modern agrochemical design. While the specific compound this compound is not a direct, widely cited precursor, the synthesis of the blockbuster insecticide chlorantraniliprole from the structurally related 2-amino-5-chloro-N,3-dimethylbenzamide provides an exemplary case study. The protocols and workflows detailed in this guide offer a practical framework for researchers and professionals engaged in the synthesis of complex agrochemicals. A thorough understanding of these synthetic pathways is crucial for the development of new, more effective, and environmentally sound crop protection solutions.

References

  • 2-amino-3-chloro-5-(trifluoromethyl)phenol - Suzhou Aobai Pharmaceutical. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2-Amino-5-(trifluoromethyl)phenol - MySkinRecipes. (n.d.). Retrieved February 19, 2026, from [Link]

  • Preparation method of chlorantraniliprole and intermediate thereof. (2020, July 17). Eureka | Patsnap. Retrieved February 19, 2026, from [Link]

  • Synthesis of chlorantriniliprole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2-Amino-5-(trifluoromethyl)phenol | C7H6F3NO | CID 15524277 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (n.d.). Google Patents.
  • 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
  • PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024, June 6). TREA. Retrieved February 19, 2026, from [Link]

  • Preparation method of chlorantraniliprole and intermediate thereof. (n.d.). Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Focus: Yield Optimization & Impurity Control Target Molecule: 2-Amino-5-chloro-3-(trifluoromethyl)phenol Key Precursor: 2-Nitro-5-chloro-3-(trifluoromethyl)phenol

Strategic Overview & Route Architecture

The synthesis of This compound is deceptively simple in theory but notoriously difficult in practice. The primary yield-killing mechanism is hydrodechlorination (loss of the chlorine atom) during the reduction of the nitro group. The secondary failure point is the oxidative degradation of the resulting electron-rich aminophenol during workup.

The following logic map outlines the critical decision pathways for this synthesis.

SynthesisLogic Start Precursor: 2-Nitro-5-chloro-3-(trifluoromethyl)phenol Decision Select Reduction Method Start->Decision RouteA Method A: Catalytic Hydrogenation (High Throughput / Scaleable) Decision->RouteA RouteB Method B: Dissolving Metal (High Chemoselectivity / Robust) Decision->RouteB RiskA RISK: Hydrodechlorination (Loss of Cl at C5) RouteA->RiskA RiskB RISK: Incomplete Reduction (Due to Steric Bulk at C3) RouteB->RiskB SolA SOLUTION: Use Pt/C (Sulfided) or Pd/C + Diphenylsulfide RiskA->SolA Mitigation SolB SOLUTION: Fe powder + NH4Cl (Bechamp-type) RiskB->SolB Mitigation Workup Workup & Isolation (Critical Step) SolA->Workup SolB->Workup Yield Target: This compound (>95% Purity) Workup->Yield

Figure 1: Decision matrix for the reduction of the nitro precursor, highlighting the divergence between catalytic and chemical reduction strategies to preserve the C5-Chloro substituent.

Troubleshooting Guide: The Reduction Step

This section addresses the most common failure: "I lost my Chlorine."

Issue 1: Significant Dechlorination (M-34 peak observed in LCMS)

Diagnosis: You likely used standard Palladium on Carbon (Pd/C). Pd/C is an excellent catalyst for hydrogenolysis of aryl chlorides, especially when electron-withdrawing groups (like


 and 

) activate the ring.

Corrective Action:

  • Switch Catalyst: Immediately switch to Platinum on Carbon (Pt/C) , preferably sulfided Pt/C . Platinum is far less active toward aryl-chloride bonds than Palladium while remaining active for nitro reduction [1].

  • Poison the Catalyst: If you must use Pd/C, add a catalyst poison such as Diphenyl sulfide or Morpholine (0.1–0.5 eq) to the reaction mixture. This selectively inhibits the active sites responsible for dehalogenation [2].

  • Acidic Media: Conduct the hydrogenation in the presence of an acid (e.g.,

    
     or 
    
    
    
    ). The protonation of the resulting amine prevents it from poisoning the catalyst, but more importantly, acidic conditions often suppress the oxidative addition of the C-Cl bond to the metal center [3].
Issue 2: Incomplete Conversion (Stalled Reaction)

Diagnosis: The


 group at the C3 position creates significant steric hindrance  for the nitro group at C2. Standard room-temperature hydrogenation may stall.

Corrective Action:

  • Increase Pressure/Temp: If using Pt/C, increase

    
     pressure to 5–10 bar and temperature to 50°C. Warning: Monitor strictly for dechlorination if increasing temperature.
    
  • Switch to Chemical Reduction: Abandon hydrogenation for the Fe/NH4Cl method (see Protocol A). Dissolving metal reductions are less sensitive to steric bulk than surface-catalyzed reactions.

Troubleshooting Guide: Workup & Purification

This section addresses the second failure: "My product turned into black tar."

Issue 3: Product Darkens/Decomposes upon Filtration

Diagnosis: Aminophenols are prone to auto-oxidation to form quinone imines, which polymerize into dark tars. This is accelerated by high pH (phenolate form) and oxygen exposure.

Corrective Action:

  • pH Control: Isolate the product at its Isoelectric Point (pI) . For this specific molecule, the

    
     and 
    
    
    
    groups lower the pKa of the phenol (making it more acidic) and the aniline (making it less basic). The neutral species likely precipitates around pH 5–6 . Do not work up in strongly basic conditions.
  • Add Antioxidants: Add Sodium Ascorbate (1-2%) or Sodium Metabisulfite to the aqueous workup buffers.

  • Inert Atmosphere: Perform all filtrations under a blanket of Nitrogen or Argon.

Validated Experimental Protocols

Protocol A: The Robust Method (Fe/NH4Cl)

Recommended for highest chemoselectivity (preserves Chlorine).

ParameterSpecificationNotes
Substrate 2-Nitro-5-chloro-3-(trifluoromethyl)phenol1.0 equiv
Reagent Iron Powder (325 mesh)5.0 equiv
Electrolyte Ammonium Chloride (

)
5.0 equiv
Solvent Ethanol / Water (3:1)Degassed
Temp/Time Reflux (75–80°C)2–4 Hours

Step-by-Step:

  • Dissolve the nitro precursor in Ethanol/Water.[1]

  • Add

    
     and stir until dissolved.
    
  • Add Iron powder in portions to the refluxing mixture. Vigorous stirring is essential.

  • Monitor by TLC/HPLC. The reaction is usually complete within 3 hours.

  • Critical Workup: Filter hot through a Celite pad to remove Iron sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate.[1] The product often precipitates upon cooling/concentration. If not, adjust pH to ~6 with dilute

    
     or acetic acid to induce precipitation.
    
Protocol B: The Scalable Method (Catalytic Hydrogenation)

Recommended for large batches where Iron waste is prohibitive.

ParameterSpecificationNotes
Catalyst 5% Pt/C (Sulfided)2–5 wt% loading
Solvent Methanol or Ethyl Acetate
Pressure 3–5 bar

Temp 25–40°CDo not overheat

Step-by-Step:

  • Load the autoclave with substrate, solvent, and catalyst under

    
    .
    
  • Purge with

    
     (3x).
    
  • Stir at high RPM (mass transfer limited).

  • Stop immediately upon cessation of

    
     uptake. Over-hydrogenation leads to dechlorination.
    

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Dithionite (


) instead of Iron? 
A:  Yes. Dithionite reduction is a viable alternative that runs under mild alkaline conditions. However, the sulfur byproducts can sometimes contaminate the aminophenol, making crystallization difficult. The Iron method is generally cleaner for this specific substrate.

Q: Why is the


 group at position 3 problematic? 
A:  The 

group is bulky (Van der Waals radius similar to an isopropyl group). Being ortho to the nitro group (at position 2) and the phenol (at position 1), it creates a "steric pocket" that hinders the approach of reagents. This often necessitates longer reaction times, which unfortunately increases the window for side reactions (dechlorination) to occur.

Q: My product is purple. Is it ruined? A: Not necessarily. Aminophenols are notorious for trace oxidation products causing intense coloration (purple/red) even at <1% impurity levels. Recrystallize from degassed Toluene/Heptane or Ethanol/Water with a pinch of sodium dithionite to bleach the color.

References

  • Selective Hydrogenation of Chloronitrobenzenes: Coq, B., Tijani, A., & Figueras, F. (1991). "Particle size effect on the kinetics of p-chloronitrobenzene hydrogenation over platinum/alumina catalysts." Journal of Molecular Catalysis, 68(3), 331–345. Link

  • Inhibition of Dechlorination: Greenfield, H. (1976). "Platinum and Palladium Catalysts in the Hydrogenation of Halonitrobenzenes." Annals of the New York Academy of Sciences, 145(1), 108-115. Link

  • Iron-Mediated Reduction (Bechamp): ChemicalBook. (n.d.). "Synthesis of 2-Chloro-5-aminophenol (Analogous Protocol)." See Method 1 using Fe/NH4Cl.[1] Link

  • General Properties of Aminophenols: Sigma-Aldrich. (n.d.). "2-Amino-3-chloro-5-(trifluoromethyl)phenol Technical Data." (Isomer Reference for Handling). Link

Sources

Technical Support Center: Solubilization Strategies for 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Challenge: 2-Amino-5-chloro-3-(trifluoromethyl)phenol presents a classic medicinal chemistry paradox: the functional groups that enhance its biological potency (–CF₃, –Cl) simultaneously destroy its aqueous solubility.

This molecule is lipophilic and amphoteric (containing both acidic and basic groups), but its electronic environment renders the amine extremely weakly basic and the phenol moderately acidic. Standard "acidification" strategies often fail because the amine does not protonate readily at physiological pH.

PropertyValue / CharacteristicImplication for Solubility
CAS 84960-10-1Reference ID for safety data (SDS).
LogP (Predicted) ~2.8 – 3.2Highly lipophilic; prefers organic solvents.
pKa (Phenol) ~8.0 – 9.0Becomes soluble (anionic) at pH > 9.0.
pKa (Aniline) < 3.0Critical: Will not form soluble salts at pH 4–7.
Stability Oxidation-proneSolutions may turn brown/black if exposed to air/light at high pH.

Decision Matrix: Selecting Your Solubilization Strategy

Do not blindly add water. Use this logic flow to determine the correct formulation based on your final target concentration.

SolubilityLogic Start Start: Solid Compound TargetConc Target Concentration? Start->TargetConc HighConc High (> 10 mM) (Stock Solution) TargetConc->HighConc Stock Prep LowConc Low (< 100 µM) (Assay/Dosing) TargetConc->LowConc Dilution DMSO 100% DMSO (Anhydrous) HighConc->DMSO Recommended Ethanol Ethanol/Methanol (Avoid if possible) HighConc->Ethanol Alternative Aqueous Direct Aqueous Dilution? LowConc->Aqueous Crash PRECIPITATION RISK (The 'Crash Out') Aqueous->Crash If > 1% DMSO Strategy1 Cosolvent System (DMSO + PEG400 + Water) Crash->Strategy1 Fix 1 Strategy2 Complexation (HP-β-Cyclodextrin) Crash->Strategy2 Fix 2 (Best for In Vivo) Strategy3 pH Adjustment (Buffer pH > 8.5) Crash->Strategy3 Fix 3 (Risk of Oxidation)

Figure 1: Decision tree for selecting the appropriate solvent system based on concentration requirements.

Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of Stable Stock Solutions

Issue: Users report "brown precipitate" forming in stock solutions over time. Cause: The 2-aminophenol moiety is highly susceptible to auto-oxidation, forming quinone imines. DMSO is hygroscopic; absorbed water accelerates this degradation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF. Avoid Ethanol for long-term storage (evaporation alters concentration).

  • Concentration: Prepare at 50 mM to 100 mM . Higher concentrations are actually more stable than dilute ones because the relative ratio of dissolved oxygen to compound is lower.

  • Procedure:

    • Weigh compound into a glass vial (avoid plastics that leach).

    • Add Anhydrous DMSO.

    • Vortex until clear. Do not sonicate for extended periods (heat promotes degradation).

    • Critical Step: Purge the headspace with Nitrogen or Argon gas before capping.

    • Storage: -20°C or -80°C. Protect from light.

Protocol B: The "Spring and Parachute" (Preventing Aqueous Precipitation)

Issue: "I diluted my 10 mM DMSO stock 1:1000 into PBS, and it looked clear, but 2 hours later, crystals formed." Cause: This is the "Spring" (rapid dilution supersaturates the solution) and "Parachute" (failure of the solvent to keep it suspended). The hydrophobic –CF₃ group drives crystallization.

The Solution: Cosolvent Step-Down Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate bridge.

  • Prepare "Vehicle" (The Parachute):

    • Mix: 40% PEG-400 (Polyethylene glycol) + 10% Tween 80 + 50% Water.

  • Dilution Steps:

    • Step 1: Dilute DMSO stock 1:10 into the Vehicle (Result: Clear solution).

    • Step 2: Dilute that mixture into your final assay buffer (PBS/Media).

  • Why this works: PEG-400 disrupts the water lattice; Tween 80 forms micelles around the –CF₃ groups, preventing aggregation.

Protocol C: Cyclodextrin Complexation (Gold Standard for Animal Studies)

Issue: Cosolvents (DMSO/PEG) are toxic to cells or animals at high volumes. Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Prepare 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Add solid compound directly to this solution (not via DMSO if possible, or use minimal DMSO <5%).

  • Sonicate at 37°C for 30–60 minutes.

  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the –CF₃/phenyl ring, leaving the hydrophilic exterior exposed to water.

Frequently Asked Questions (Technical FAQ)

Q1: Can I use acid (HCl) to dissolve it? It has an amine group. A: No. The electron-withdrawing effects of the –CF₃ (meta) and –Cl (para) groups on the aniline ring drastically reduce the basicity of the nitrogen. The pKa of the conjugate acid is likely < 3.0. You would need a pH of ~1–2 to protonate it, which is incompatible with most biological assays.

Q2: My solution turned pink/brown overnight. Is it still good? A: The color change indicates oxidation of the aminophenol motif to a quinone-like species.

  • Light Pink: Likely < 5% degradation. Usable for rough screens, but verify concentration.

  • Dark Brown/Black: Discard. Significant degradation has occurred.

  • Prevention: Always store under inert gas (N₂/Ar) and add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite if your assay tolerates it.

Q3: Why does the compound precipitate in PBS but not in water? A: The "Common Ion Effect" and "Salting Out." PBS contains high concentrations of NaCl and phosphates. The ions compete for water molecules, reducing the hydration shell available for your hydrophobic compound.

  • Fix: Use a lower ionic strength buffer (e.g., 0.5x PBS) or increase the surfactant concentration (0.1% Tween/DMSO).

Mechanistic Insight: Why "Just Adding Water" Fails

The following diagram illustrates the thermodynamic instability that occurs during standard dilution.

PrecipitationMechanism DMSO_State Solvated State (DMSO Shell) Water_Add Addition of Water (High Dielectric) DMSO_State->Water_Add Dilution Transition Shell Stripping (Exposed -CF3/-Cl) Water_Add->Transition Thermodynamic Shock Aggregation Hydrophobic Aggregation Transition->Aggregation LogP > 3 Driving Force Crystal Crystallization (Precipitate) Aggregation->Crystal Nucleation

Figure 2: The kinetic pathway of precipitation. The critical window to intervene is at the "Transition" stage using surfactants or cyclodextrins.

References & Authority

  • Compound Identity: PubChem CID 15524277. 2-Amino-5-(trifluoromethyl)phenol (Structural analog reference for pKa/LogP baseline). Link

  • pKa of Fluorinated Phenols: J. Phys. Org. Chem. 2019, 32, e3940.[1] Aqueous pKa values of fluorinated phenols. (Establishes the acidity range of CF3-phenols). Link[1]

  • Solubilization Strategies: Beilstein J. Org. Chem. 2021.[2][3] Photophysical and stability properties of trifluoromethylated quinoline-phenol derivatives.[2] (Discusses stability and solvent effects on similar fluorinated scaffolds). Link

  • Cyclodextrin Protocols: Loftsson, T. et al. Cyclodextrins in drug delivery. Expert Opin Drug Deliv. 2005. (Standard protocol for HP-β-CD complexation).

  • Safety & Handling: Sigma-Aldrich Product Safety Data Sheet (SDS) for 2-Amino-3-chloro-5-(trifluoromethyl)phenol. Link

Sources

Technical Guide: Optimizing Reactivity & Stability of Trifluoromethyl Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Trifluoromethyl (


) phenols are cornerstones of modern drug discovery.[1] The 

group enhances lipophilicity and metabolic stability, while the phenolic hydroxyl serves as a versatile handle for bioconjugation or pharmacophore construction.

However, these derivatives present a unique stability paradox :

  • Acidity: The electron-withdrawing

    
     group significantly lowers the 
    
    
    
    (approx.[1] 8.7–9.1 vs. 10.0 for phenol), making the phenoxide easier to generate but less nucleophilic.
  • Lability: Under specific basic conditions, ortho- and para- isomers spontaneously defluorinate via a quinone methide mechanism, a side reaction often misdiagnosed as simple decomposition.

This guide provides the mechanistic insights and protocols necessary to navigate these challenges.

Module 1: The "Vanishing Fluorine" (Hydrolysis & Defluorination)

The Problem

Users report unexplained yield loss or the formation of hydroxybenzoic acids (e.g., salicylic acid derivatives) during basic workups or alkylations, particularly with ortho- and para- isomers.

The Mechanism: Quinone Methide Elimination

Unlike simple benzotrifluorides, trifluoromethyl phenols possess an internal "push-pull" system. Deprotonation of the phenol creates a phenoxide that donates electron density into the ring, triggering the ejection of a fluoride ion. This forms a highly reactive difluoro-quinone methide (QM) intermediate, which is rapidly hydrolyzed to a carboxylic acid.

  • Risk Profile:

    • High Risk: para-TFMP and ortho-TFMP (Conjugation allows QM formation).

    • Low Risk: meta-TFMP (Conjugation is interrupted; QM formation is electronically disfavored).

Visualizing the Pathway

DefluorinationMechanism cluster_legend Critical Failure Mode Phenol p-CF3 Phenol Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide Base (pH > 9) QM Difluoro-Quinone Methide (Reactive) Phenoxide->QM -F⁻ (Elimination) Acid Hydroxybenzoic Acid (Dead End Product) QM->Acid +2 H₂O / -2 HF

Figure 1: The "Self-Destruct" mechanism of p-trifluoromethyl phenols under basic conditions.

Troubleshooting & FAQ

Q: My reaction requires a base. How do I prevent defluorination?

  • A: The rate of defluorination is pH-dependent.[2]

    • Avoid: Strong hydroxide bases (NaOH, KOH) at high temperatures.

    • Use: Non-nucleophilic bases like

      
       or 
      
      
      
      in anhydrous solvents.
    • Buffer: If aqueous conditions are unavoidable, keep pH < 10. The half-life of 4-TFMP decreases exponentially as pH rises above its

      
      .
      

Q: Why is my meta-isomer stable while the para-isomer decomposes?

  • A: The meta-isomer cannot stabilize the quinone methide resonance structure. If your SAR (Structure-Activity Relationship) allows, switching to a meta-substitution pattern is the most effective chemical fix.

Module 2: Regioselectivity (O- vs. C-Alkylation)

The Problem

The ambident nature of the phenoxide anion often leads to mixtures of ether (O-alkylation) and ring-alkylated (C-alkylation) products.[3] The


 group exacerbates this by hardening the oxygen center.
Strategic Control (HSAB Theory)
  • O-Alkylation (Kinetic Control): Favored by "hard" electrophiles and polar aprotic solvents that solvate the cation, leaving the "naked" phenoxide oxygen free to attack.

  • C-Alkylation (Thermodynamic Control): Favored by protic solvents (which H-bond to the oxygen, shielding it) and "soft" electrophiles.[3]

Optimization Protocol: Selective O-Alkylation
ParameterRecommendationRationale
Solvent DMF, DMAc, or NMPPolar aprotic solvents dissociate the ion pair, increasing

-nucleophilicity.
Base

or

Cesium ("Soft" cation) improves solubility; Carbonate is mild enough to minimize QM formation (see Module 1).
Temperature 25°C – 60°CHigh heat promotes C-alkylation (thermodynamic product) and defluorination.
Electrophile Alkyl Bromides/TriflatesAvoid Iodides if C-alkylation is observed (Iodide is "softer").

Step-by-Step Workflow:

  • Dissolve Trifluoromethyl phenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq). Stir at RT for 15 min to form the phenoxide.
    
    • Note: Solution may turn yellow; this is normal.

  • Add Alkyl Electrophile (1.1 eq) dropwise.

  • Monitor by TLC/LCMS.

    • Checkpoint: If reaction is slow, add catalytic NaI (0.1 eq) only if C-alkylation is not a concern.

  • Quench with dilute HCl (pH ~4) to neutralize residual phenoxide immediately.

Module 3: Catalytic Compatibility (Cross-Coupling)

The Problem

Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) often fail due to:

  • Competitive Oxidative Addition: The

    
     bond in 
    
    
    
    can undergo oxidative addition with electron-rich Pd(0) species, leading to defluorination.
  • Catalyst Poisoning: Free fluoride ions (from trace hydrolysis) can form inactive

    
     complexes.
    
Troubleshooting Guide

Q: The reaction stalls after 20% conversion. Is the catalyst dead?

  • A: Likely.[4][5] The electron-poor ring makes the Ar-X bond (if coupling at another site) highly reactive, but the acidic phenol can protonate reactive intermediates.

    • Fix: Protect the phenol as a benzyl ether or acetate before coupling. The free phenol is often incompatible with sensitive catalytic cycles.

Q: Which ligands prevent


 activation? 
  • A: Use bulky, electron-rich phosphine ligands.

    • Recommended: XPhos, SPhos, or

      
      .
      
    • Mechanism: The steric bulk prevents the Pd center from approaching the short, strong

      
       bonds, directing it solely to the 
      
      
      
      bond intended for coupling.

Summary Decision Tree

Use this logic flow to design your next experiment.

DecisionTree Start Start: Trifluoromethyl Phenol Reaction IsomerCheck Isomer Type? Start->IsomerCheck Meta Meta (3-CF3) IsomerCheck->Meta Stable OrthoPara Ortho/Para (2/4-CF3) IsomerCheck->OrthoPara Labile ReactionType Reaction Type? Meta->ReactionType HydrolysisRisk HIGH RISK: Hydrolysis Keep pH < 10 Avoid NaOH/KOH OrthoPara->HydrolysisRisk Alkylation Alkylation ReactionType->Alkylation Coupling Pd-Coupling ReactionType->Coupling HydrolysisRisk->ReactionType O_Selectivity Use K2CO3 / DMF Temp < 60°C Alkylation->O_Selectivity Protect Protect Phenol First (Bn or Ac) Coupling->Protect

Figure 2: Experimental decision matrix for minimizing side reactions.

References

  • RSC Publishing. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.[4]

  • National Institutes of Health (PubMed). (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation.[6][7] Chemico-Biological Interactions.[7][8][9]

  • BenchChem. (2025).[1] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research.[1]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[5] Molecules.[1][2][4][5][6][7][8][10][11][12][13]

  • PharmaXChange. (2011). Phenolates- O-alkylation and C-alkylation: Conditions and Mechanism.[3][9]

Sources

Technical Support Center: Coupling Protocols for 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Catalyst & Condition Optimization for CAS [User-Specified Isomer] Ticket ID: CHEM-SUP-2024-001

Executive Summary: The Substrate Challenge

You are working with 2-Amino-5-chloro-3-(trifluoromethyl)phenol . This is not a standard aniline or phenol; it is a "privileged scaffold" often found in kinase inhibitors, but it presents a Triad of Synthetic Challenges :

  • Steric Blockade (The

    
     Effect):  The trifluoromethyl group at position 3 is ortho to the amine (position 2). This creates a massive steric wall, significantly retarding N-arylation rates compared to standard anilines.[1]
    
  • Electronic Deactivation: The

    
     is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the amine.
    
  • Chemoselectivity (The

    
     vs. 
    
    
    
    Battle):
    The phenol (position 1) is acidic and nucleophilic. Without protection, competitive O-arylation is highly probable, especially given the steric hindrance at the nitrogen.

This guide provides self-validating protocols to navigate these issues.

Module 1: N-Arylation (Buchwald-Hartwig Coupling)

User Goal: Form a C-N bond at the 2-amino position. Primary Obstacle: The 3-


 group blocks standard ligands (like BINAP or Xantphos) from effectively coordinating the oxidative addition complex.[1]
Troubleshooting Guide: N-Coupling Stalled or Low Yield
SymptomDiagnosisSolution
< 10% Conversion Ligand Steric Failure. Standard ligands cannot accommodate the bulky

group during the reductive elimination step.[1]
Switch to tBuBrettPhos or BrettPhos . These ligands create a "pocket" that tolerates ortho-substituents.[1]
O-Arylation Byproduct Chemoselectivity Loss. The phenol is reacting faster than the hindered amine.Option A: Protect OH (e.g., TBS/MOM).Option B: Use Pd-G4 precatalysts which activate the amine faster than the phenoxide can react.
Dehalogenation Hydride Source. The 5-Cl is being reduced (replaced by H).[1]Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane . Avoid bases that can act as hydride donors.
Recommended Protocol (Unprotected Phenol)

Note: This protocol relies on the "orthogonal reactivity" where Pd prefers N-arylation over O-arylation if the ligand is correct.[1]

  • Catalyst: tBuBrettPhos Pd G4 (2–5 mol%).

    • Why: The G4 precatalyst ensures rapid formation of the active

      
       species without requiring an induction period, crucial for hindered substrates.
      
  • Ligand: tBuBrettPhos (2–5 mol% - 1:1 ratio with Pd).

    • Why: The tert-butyl groups provide the necessary bulk to force reductive elimination despite the

      
       hindrance.
      
  • Base: NaOtBu (2.5 equiv) or K3PO4 (if base-sensitive groups exist).

  • Solvent: t-Amyl Alcohol or Dioxane at 80–100°C.

    • Why: Polar protic solvents like t-Amyl alcohol can accelerate the proton transfer step in the catalytic cycle.[1]

Module 2: Functionalizing the Chloride (Suzuki-Miyaura Coupling)

User Goal: Form a C-C bond at the 5-chloro position. Primary Obstacle: Aryl chlorides are poor electrophiles. The electron-rich amino/phenol groups make the ring electron-rich, making oxidative addition into the C-Cl bond difficult (catalyst poisoning).[1]

Troubleshooting Guide: Unreactive Chloride
SymptomDiagnosisSolution
No Reaction Catalyst Poisoning. Free

and

coordinate to Pd, shutting down the cycle.[1]
Use High-Activity Precatalysts. Do not use Pd(PPh3)4. Use XPhos Pd G4 or CataCXium A Pd G3 .
Protodeboronation Boronic Acid Instability. The coupling partner degrades before reacting.Switch to Potassium Trifluoroborates (

)
or MIDA Boronates .[1]
Homocoupling Oxidation. Oxygen ingress causes the boronic acid to couple to itself.Degas solvents vigorously (sparge with Argon for 15 mins).
Recommended Protocol (Direct Coupling)
  • Catalyst: XPhos Pd G4 (1–3 mol%).

    • Why: XPhos is exceptionally good at oxidative addition into aryl chlorides, even on electron-rich rings.[1]

  • Base: K3PO4 (aq) (3.0 equiv).

    • Why: Weak bases prevent deprotonation of the amine, reducing catalyst poisoning.

  • Solvent: THF:Water (4:1) .

    • Why: The biphasic system solubilizes the inorganic base while keeping the organic reactants in the organic phase.

Module 3: Decision Logic & Visualization

Use the following logic map to select your initial conditions.

CatalystSelection Start Substrate: This compound Goal What is your Coupling Goal? Start->Goal N_Aryl Coupling the Amine (N-Arylation) Goal->N_Aryl Target NH2 C_Coup Coupling the Chloride (Suzuki) Goal->C_Coup Target Cl Check_OH Is Phenol Protected? N_Aryl->Check_OH Protected Yes (OMe, TBS) Check_OH->Protected Unprotected No (Free OH) Check_OH->Unprotected Sol_Brett Use BrettPhos Pd G4 Base: NaOtBu Protected->Sol_Brett Standard Bulk Sol_tBu Use tBuBrettPhos Pd G4 Base: K3PO4 (weak) Unprotected->Sol_tBu High Chemoselectivity Needed Ligand_Sel Select Ligand for Ar-Cl C_Coup->Ligand_Sel Sol_XPhos Use XPhos Pd G4 Solvent: THF/H2O Ligand_Sel->Sol_XPhos Best for Cl activation

Figure 1: Decision Matrix for Catalyst Selection based on Regioselectivity Goals. Blue paths indicate primary decision points; Green/Red indicate protection status.[1]

FAQ: Frequently Asked Questions

Q1: Why can't I use standard Pd(PPh3)4 for the Suzuki coupling? A: Pd(PPh3)4 is a Pd(0) source with a weak ligand. It struggles to undergo oxidative addition into Aryl-Chlorides (Ar-Cl), especially when the ring is electron-rich (due to the -OH and -NH2).[1] You need an electron-rich, bulky phosphine (like XPhos or SPhos) to facilitate this step.

Q2: I am seeing significant starting material remaining in the N-arylation. Should I increase temperature? A: Caution is advised. Increasing temperature >110°C with this substrate often leads to decomposition or O-arylation.[1] Instead, increase the catalyst loading to 5 mol% or switch to tBuBrettPhos , which has a larger "bite angle" and bulk, helping to overcome the steric clash with the 3-


 group [1].

Q3: Can I use Copper catalysis (Ullmann) for the N-arylation? A: Generally, no. Copper catalysis typically requires higher temperatures and is less tolerant of the steric hindrance provided by the


 group. Furthermore, Copper often favors O-arylation in aminophenols.[1] Palladium with specific ligands is the only reliable route for chemoselective N-arylation here [2].[1]
References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., & Buchwald, S. L. (2009).[2] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1][2][3][4] Journal of the American Chemical Society, 131(47), 17423–17429.[2]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

Sources

Technical Support Center: Navigating Reactions with 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-5-chloro-3-(trifluoromethyl)phenol. This resource is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered and electronically complex molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and functionalization. Our goal is to provide you with the technical insights and practical solutions needed to advance your research.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry and materials science. However, its trifluoromethyl and chloro substituents create significant steric congestion around the amino and hydroxyl functional groups. This steric hindrance can lead to low reaction yields, slow reaction rates, and unexpected side products. This guide provides strategies to overcome these challenges by leveraging advanced catalytic systems, strategic use of protecting groups, and optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound consistently showing low yields?

A1: Low yields are a common issue and can often be attributed to the steric hindrance posed by the trifluoromethyl group at the 3-position and the chloro group at the 5-position. These bulky groups can impede the approach of reagents to the amino and hydroxyl functional groups. To address this, consider the following:

  • Catalyst and Ligand Choice: Standard catalysts may not be effective. For cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, employing palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be highly effective.[1][2][3] These ligands can facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle, even with sterically demanding substrates.

  • Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition at elevated temperatures.

  • Protecting Groups: If you are trying to react at one functional group in the presence of the other, the use of a protecting group is highly recommended to prevent competitive reactions and improve selectivity.[4][5]

Q2: I am observing the formation of multiple products in my reaction. How can I improve selectivity?

A2: The presence of both a nucleophilic amino group and a phenolic hydroxyl group can lead to a lack of selectivity. To achieve selective functionalization, a protecting group strategy is often essential.[6][7]

  • For N-functionalization: Protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether or a benzyl ether. These groups are generally stable under the conditions required for many N-functionalization reactions and can be selectively removed later.

  • For O-functionalization: Protect the amino group as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These protecting groups decrease the nucleophilicity of the amine, directing the reaction to the phenolic oxygen.

The choice of protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its removal without affecting the rest of the molecule. This is known as an orthogonal protecting group strategy.[4]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: As with any chemical reagent, it is crucial to consult the Safety Data Sheet (SDS) before use. This compound is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination

Problem: Attempting to N-arylate this compound with an aryl halide results in low conversion and significant starting material recovery.

Underlying Cause: The steric hindrance around the amino group makes it a poor nucleophile and can inhibit its coordination to the palladium center, a key step in the catalytic cycle of the Buchwald-Hartwig amination.[8][9][10]

Solutions:

  • Optimize the Catalytic System:

    • Catalyst Precursor: Use a palladium(0) source like Pd₂(dba)₃ or a pre-formed palladium-ligand complex.

    • Ligand Selection: Employ sterically demanding and electron-rich ligands that are known to be effective for hindered substrates. Examples include biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a monoligated palladium species, which is more reactive towards hindered substrates.

  • Adjust Reaction Conditions:

    • Base: Use a non-nucleophilic, strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

    • Temperature: Increase the reaction temperature, often to reflux, to provide sufficient energy to overcome the steric barrier.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the chosen phosphine ligand (0.02-0.05 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01-0.025 equiv).

  • Add the base (e.g., NaOtBu, 1.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination catalyst Optimize Catalyst System Use Pd(0) source (e.g., Pd₂(dba)₃) Employ bulky, electron-rich ligands (e.g., XPhos, NHCs) start->catalyst Initial Approach conditions Adjust Reaction Conditions Use strong, non-nucleophilic base (e.g., NaOtBu) Increase reaction temperature Use anhydrous, aprotic solvent catalyst->conditions If still low yield success Improved Yield catalyst->success Successful Optimization protect Consider Protecting Group Protect hydroxyl group (e.g., TBDMS, Bn) Perform amination Deprotect hydroxyl group conditions->protect If side reactions occur conditions->success Successful Optimization protect->success Successful Strategy

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Guide 2: Challenges in O-Arylation (Ullmann Condensation or Buchwald-Hartwig Etherification)

Problem: Attempting to form a diaryl ether by reacting the phenolic hydroxyl group of this compound results in no reaction or the formation of N-arylated side products.

Underlying Cause: The nucleophilicity of the amino group can be competitive with or even greater than that of the phenolic hydroxyl group. Additionally, steric hindrance can disfavor the formation of the desired ether linkage.

Solutions:

  • Protect the Amino Group: This is the most critical step for achieving selective O-arylation. The Boc group is an excellent choice as it is stable to the basic conditions often used in these reactions and can be easily removed with acid.

  • Optimize the O-Arylation Method:

    • Copper-Catalyzed Ullmann Condensation: This classic method can be effective for hindered phenols. The use of a copper(I) source (e.g., CuI) with a suitable ligand, such as picolinic acid or an N,N-dimethylglycine, can promote the reaction.[11][12] A strong base like potassium phosphate (K₃PO₄) in a polar aprotic solvent like DMSO is often a good choice.

    • Palladium-Catalyzed Buchwald-Hartwig Etherification: This method can also be applied and may offer milder reaction conditions. Similar to the amination, bulky phosphine ligands are beneficial.

Experimental Protocol: Selective O-Arylation via Ullmann Condensation

  • Protection: React this compound with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to afford the N-Boc protected intermediate.

  • Ullmann Condensation:

    • To a reaction vessel, add the N-Boc protected phenol (1.0 equiv), the aryl iodide or bromide (1.5 equiv), CuI (0.1 equiv), and the ligand (e.g., picolinic acid, 0.2 equiv).

    • Add a base such as K₃PO₄ (2.0 equiv) and a high-boiling polar aprotic solvent like DMSO or DMF.

    • Degas the mixture and then heat to 100-140 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Deprotection: Treat the purified product with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc group and yield the desired O-arylated product.

Decision Tree for O-Arylation

start Goal: Selective O-Arylation protect_amine Protect Amino Group (e.g., with Boc) start->protect_amine ullmann Ullmann Condensation (CuI, ligand, K₃PO₄, DMSO) protect_amine->ullmann Option 1 buchwald Buchwald-Hartwig Etherification (Pd catalyst, phosphine ligand, base) protect_amine->buchwald Option 2 deprotect Deprotect Amino Group (e.g., TFA/DCM) ullmann->deprotect buchwald->deprotect product Desired O-Arylated Product deprotect->product

Caption: Decision-making process for the selective O-arylation of this compound.

Guide 3: Inefficient Acylation of the Amino Group

Problem: Acylation of the amino group with an acyl chloride or anhydride proceeds slowly and gives low yields, with potential for O-acylation as a side reaction.

Underlying Cause: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing the nucleophilicity of the amino group. Steric hindrance further slows the reaction.

Solutions:

  • Use a More Reactive Acylating Agent: If an anhydride is not reactive enough, switch to the corresponding acyl chloride.

  • Employ a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.

  • Optimize the Base: Use a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

  • Protect the Hydroxyl Group: To prevent O-acylation, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS ether) prior to acylation. This protecting group is easily removed under mild acidic conditions or with a fluoride source.

Comparative Data for Acylation Conditions

Acylating AgentBaseCatalystTemperature (°C)Typical Yield (%)Notes
Acetic AnhydridePyridineNone8040-50Slow reaction, potential for O-acylation.
Acetyl ChlorideEt₃NNone2560-70Faster reaction, but still may not go to completion.
Acetyl ChlorideEt₃NDMAP (0.1 equiv)25>90Rapid and efficient acylation.
Acetyl ChlorideEt₃NDMAP (0.1 equiv)25>95With prior OH protection (TBDMS). Cleanest reaction.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(5), 1162-1163. [Link]

  • Chattopadhyay, B., & Gevorgyan, V. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(17), 4474-4477. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(7), 359-371. [Link]

  • Maiti, D., & Buchwald, S. L. (2011). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(58), 7844-7847. [Link]

  • Che-ming, S., & Fuk-yee, K. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic & Biomolecular Chemistry, 13(25), 6945-6950. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Snieckus, V. (2021). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 86(1), 1005-1010. [Link]

  • Various Authors. (2025). Effective Monoallylation of Anilines Catalyzed by Supported KF. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2417-2423. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Hartwig, J. F. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books. [Link]

  • Steric Hindrance. (2022). PMC - NIH. [Link]

  • Viciu, M. S., et al. (2017). Mechanistic Study of the Role of Substrate Steric Effects and Aniline Inhibition on the Bis(trineopentylphosphine)palladium(0)-Catalyzed Arylation of Aniline Derivatives. ACS Catalysis, 7(4), 2493-2501. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (n.d.). Chemical structure of hindered phenolic antioxidants. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. [Link]

  • Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]

  • Dong, G. (2016). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Nevado, C. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(44), 12226-12232. [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. [Link]

  • CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]

  • Toste, F. D. (2016). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Heterocyclic Letters. (2015). Vol. 5 | No.3. [Link]

  • Wu, Z., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Reaction Chemistry & Engineering, 5(12), 2376-2385. [Link]

  • Sibi, M. P., & Stanley, L. M. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. European Journal of Organic Chemistry, 2014(10), 2029-2032. [Link]

  • MacMillan, D. W. C. (2012). Innate C-H trifluoromethylation of heterocycles. PMC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. [Link]

  • Wang, B. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

Sources

Technical Support Center: Recrystallization of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for the purification of 2-Amino-5-chloro-3-(trifluoromethyl)phenol via recrystallization. It is designed for researchers, chemists, and drug development professionals to address common challenges and provide a framework for developing a robust purification protocol. The advice herein is grounded in established principles of physical organic chemistry and extensive experience with the purification of complex halogenated aromatic compounds.

Frequently Asked Questions (FAQs) on Solvent Selection

The successful recrystallization of any compound is critically dependent on the selection of an appropriate solvent or solvent system. The unique structural characteristics of this compound—a polar phenol and an amine group combined with lipophilic chloro- and trifluoromethyl-substituents on an aromatic ring—necessitate a systematic approach to solvent screening.

Q1: What are the ideal properties of a recrystallization solvent for this specific compound?

A1: The ideal solvent is one in which this compound exhibits steep differential solubility with temperature. Specifically, the compound should be highly soluble in the boiling solvent but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1] This ensures minimal product loss in the mother liquor upon cooling, leading to a high recovery of purified material. Additionally, the solvent's boiling point should be below the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts in the hot solvent instead of dissolving.[2][3]

Q2: Based on the molecular structure, what classes of solvents should I test?

A2: The "like dissolves like" principle is a useful starting point.[1] The molecule has both polar (phenol, amine) and non-polar/lipophilic (trifluoromethyl, chloro, aromatic ring) regions. Therefore, a range of solvents should be screened.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): The phenol and amine groups can form hydrogen bonds, suggesting potential solubility in alcohols. Water is often a poor solvent for complex organics but can be excellent as an anti-solvent in a mixed system.[4][5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These may offer a good balance of polarity to dissolve the compound at elevated temperatures.

  • Non-Polar Aromatic Solvents (e.g., Toluene, Xylene): The aromatic ring of the compound suggests good solubility in these solvents, particularly when heated. Toluene is often an excellent choice for compounds that crystallize well.[4]

  • Non-Polar Aliphatic Solvents (e.g., Hexanes, Heptane): These are unlikely to be good single solvents due to the polar functional groups. However, they are prime candidates for use as an anti-solvent (a "poor" solvent) in a mixed-solvent system.[6]

Q3: How do I perform an efficient small-scale solvent screen to find the right solvent?

A3: A systematic trial-and-error approach on a small scale is the most effective method.[1]

  • Place a small amount of the crude solid (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves readily, that solvent is unsuitable as a single solvent because recovery would be poor.[1]

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Be careful not to add a large excess.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.

  • A suitable solvent is one that dissolves the compound when hot and yields a large quantity of crystals upon cooling.

Q4: When and why should I consider a mixed-solvent system?

A4: A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve.[7] This often occurs when one solvent dissolves the compound too well (even when cold) and another dissolves it too poorly (even when hot). The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is soluble) and then adding a miscible "poor" solvent (or anti-solvent, in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[7][8] A few more drops of the hot "good" solvent are then added to clarify the solution, which is then allowed to cool slowly. Common pairs include Ethanol/Water, Toluene/Hexane, or Acetone/Hexane.[5]

Data & Visualization
Solvent Selection & Troubleshooting Workflow

The following diagram outlines the logical workflow for selecting a recrystallization solvent and troubleshooting common issues encountered during the process.

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_troubleshooting Common Issues Start Crude Solid Screen Perform Small-Scale Solvent Screen Start->Screen Decision1 Good Single Solvent Found? Screen->Decision1 SelectPair Select Miscible 'Good'/'Poor' Solvent Pair Decision1->SelectPair No Protocol1 Proceed with Single-Solvent Recrystallization Protocol Decision1->Protocol1 Yes Protocol2 Proceed with Mixed-Solvent Recrystallization Protocol SelectPair->Protocol2 Decision2 Crystals Formed & Pure? Protocol1->Decision2 Protocol2->Decision2 Success Dry & Characterize Pure Crystals Decision2->Success Yes Troubleshoot Consult Troubleshooting Guide Below Decision2->Troubleshoot No OilingOut Oiling Out Troubleshoot->OilingOut NoCrystals No Crystals Troubleshoot->NoCrystals LowYield Low Yield Troubleshoot->LowYield ColoredCrystals Colored Crystals Troubleshoot->ColoredCrystals

Caption: Decision workflow for solvent selection and troubleshooting.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityPotential Role for Target Compound
Water 100Very High (Protic)Unlikely as a primary solvent; excellent as an anti-solvent with alcohols.[5]
Ethanol 78High (Protic)Good candidate for a primary solvent due to H-bonding capability.[5]
Acetone 56Medium-High (Aprotic)Good candidate for a primary solvent.
Ethyl Acetate 77Medium (Aprotic)Good candidate for a primary solvent.
Toluene 111Low (Aromatic)Excellent candidate; often promotes good crystal growth for aromatic compounds.[4]
Dichloromethane 40MediumMay dissolve the compound too well at room temp; low boiling point can be problematic.[6]
Hexane / Heptane 69 / 98Very Low (Aliphatic)Unsuitable as a primary solvent; excellent as an anti-solvent with more polar solvents.[6]
Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat flammable organic solvents with an open flame; use a heating mantle or steam bath.

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Add a small portion of the chosen solvent and, while stirring, heat the mixture to a gentle boil.

  • Continue to add small portions of the hot solvent until the solid has just dissolved. Adding a large excess of solvent is the most common cause of poor yield.[2]

  • (Optional: Decolorization) If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount (1-2% by weight) of activated carbon.[9] Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Troubleshooting Guide

Issue: The compound "oils out," forming a liquid layer instead of crystals.

  • Causality: This occurs when the saturated solution's temperature is above the melting point of the solute. It can also be caused by the presence of significant impurities, which depress the melting point, or by cooling the solution too rapidly.[2][3]

  • Solutions:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature.[10]

    • Ensure a very slow cooling rate. You can insulate the flask by placing it in a beaker of hot water and allowing both to cool together.[3]

    • If the problem persists, the chosen solvent is likely unsuitable. Re-attempt with a lower-boiling solvent or a different solvent system.

Issue: No crystals form, even after cooling in an ice bath.

  • Causality: The solution is likely not saturated enough (too much solvent was added), or it is supersaturated and requires a nucleation site to initiate crystallization.[2]

  • Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[2]

    • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the solution.[10]

    • Reduce Solvent Volume: If nucleation techniques fail, too much solvent was likely used. Gently boil off a portion of the solvent in the fume hood to concentrate the solution and attempt to cool again.[2]

Issue: The final crystal yield is very low (<50%).

  • Causality: The most common reason is the use of an excessive volume of solvent during the dissolution step, which keeps a large amount of the product dissolved in the mother liquor.[10] Other causes include premature crystallization during a hot filtration step or incomplete cooling.

  • Solutions:

    • Before discarding the mother liquor (filtrate), test it by placing a drop on a watch glass. If a significant amount of solid residue remains after evaporation, your compound is still in solution.

    • The mother liquor can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • In future attempts, be more meticulous about adding the minimum amount of hot solvent required for dissolution.

Issue: The final crystals are still colored.

  • Causality: Colored impurities, often high-molecular-weight oxidation byproducts, were not adequately removed.[9]

  • Solutions:

    • Repeat the recrystallization, incorporating the activated carbon (charcoal) step as described in the protocol.[9] The porous surface of activated carbon is highly effective at adsorbing large, colored impurity molecules.

    • Ensure you perform a hot filtration after the charcoal treatment to remove it; otherwise, it will contaminate your final product.

References
  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • American Chemical Society. Fast, Easy, and Efficient Method for the Purification of Phenolic Isomers Using a Selective Solid-Phase Scavenging. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Unknown. Recrystallization. [Link]

  • Unknown. RECRYSTALLISATION. [Link]

  • ResearchGate. Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation | Request PDF. [Link]

  • Google Patents.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]

  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Google Patents.
  • Reddit. Recrystallization with two solvents. [Link]

  • MDPI. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Google Patents.
  • University of Louisville, ThinkIR. Development and novel applications of halogenating agents. [Link]

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

Sources

Troubleshooting oxidation instability of aminophenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminophenol Stability & Handling Status: Active | Ticket Priority: Critical | Topic: Oxidation Instability

Welcome to the Aminophenol Crisis Center

From the Desk of the Senior Application Scientist: If you are reading this, your white crystalline solid has likely turned into a pink, brown, or black tar. You are not alone. Aminophenols (APs) are notoriously "masochistic" molecules—they actively seek self-destruction through autoxidation.

This guide is not a textbook; it is a field manual. We will bypass the generic advice and target the specific electronic and physical failures occurring in your flask.

Module 1: The Mechanism of Failure

Q: Why does my product turn pink/brown upon exposure to air?

The Technical Reality: You are witnessing the formation of Quinone Imines . Aminophenols possess an electron-rich aromatic ring with two donating groups (-NH₂ and -OH). In the presence of oxygen and trace metals, they undergo a radical cascade.

  • Proton Loss: The phenol deprotonates (accelerated by basic pH).

  • Radical Formation: A semiquinone radical forms.

  • Oxidation: This collapses into the Quinone Imine (highly reactive electrophile).

  • Polymerization: The quinone imine reacts with remaining aminophenol (Michael addition) to form colored dimers (indophenol dyes) and eventually insoluble black tars (melanin-like polymers).

Visualization: The Cascade of Degradation

OxidationCascade AP Aminophenol (Colorless) Radical Semiquinone Radical AP->Radical -e-, -H+ (O2/Metal cat.) QI Quinone Imine (Reactive Electrophile) Radical->QI -e-, -H+ Dimer Indophenol Dyes (Pink/Red) QI->Dimer + Aminophenol (Michael Addition) Polymer Polymer/Tar (Black/Insoluble) Dimer->Polymer Aggregation

Figure 1: The oxidative pathway from colorless precursor to insoluble tar. Note that the Quinone Imine is the critical "choke point" for stability.

Module 2: Synthesis & Storage Protocols

Q: My reaction mixture turns black instantly. How do I stop this?

Root Cause: Dissolved Oxygen (DO) + Trace Metals. Solvents from the shelf are saturated with oxygen. If you add aminophenol to non-degassed solvent, you are initiating the radical chain immediately.

The "Zero-Oxygen" Protocol: Do not rely on simple nitrogen balloon flushing. You must actively strip oxygen.

  • Sparging (Standard): Bubble high-purity Argon (heavier than air, blankets better than N₂) through the solvent for 20 minutes before adding reagents.

  • Freeze-Pump-Thaw (Gold Standard): For highly sensitive derivatives, cycle the solvent 3 times on a Schlenk line.

  • The Chelation Shield: Add EDTA (1-5 mM) to aqueous reaction phases. This sequesters Cu²⁺ and Fe³⁺ ions, which are potent catalysts for the semiquinone formation [1].

Table 1: Stabilizing Additives for Reaction Mixtures

AdditiveRoleRecommended Conc.Mechanism
Sodium Bisulfite Antioxidant0.1 - 1.0 eqSacrificial reductant; reduces quinone imines back to phenols.
Ascorbic Acid Antioxidant0.1 - 0.5 eqScavenges free radicals; maintains acidic micro-environment.
EDTA Chelator1 - 5 mMBinds trace transition metals that catalyze oxidation.
HCl / H₂SO₄ pH ModifierpH < 4Protonates the amine (-NH₃⁺), deactivating the ring against oxidation.

Module 3: Purification Troubleshooting

Q: My product decomposes on the silica column. It streaks and yield is low.

The Technical Reality: Standard silica gel is acidic (pH ~4-5) and possesses active silanol groups. While acid usually stabilizes aminophenols, the high surface area of silica combined with adsorbed oxygen creates a "solid-state oxidation reactor." Furthermore, if your aminophenol is basic, it will irreversibly bind to acidic silanols (streaking).

Decision Matrix: Choosing the Right Stationary Phase

PurificationLogic Start Purification Strategy IsAcidic Is the AP acid-sensitive? Start->IsAcidic Yes Yes (Free Base) IsAcidic->Yes No No (Salt Form) IsAcidic->No NeutralSilica Use Neutralized Silica (1% Et3N in eluent) Yes->NeutralSilica Preferred Alumina Use Basic Alumina (Activity II-III) Yes->Alumina Alternative Standard Standard Silica (High flow rate) No->Standard

Figure 2: Selection logic for stationary phases to prevent on-column degradation.

The "Neutralized Silica" Protocol:

  • Slurry silica gel in your starting eluent (e.g., Hexane/EtOAc).

  • Add 1% Triethylamine (Et₃N) to the slurry.

  • Pour the column and flush with 2 column volumes of eluent containing 1% Et₃N.

  • Why? The Et₃N caps the acidic silanol sites, preventing the aminophenol from binding and oxidizing on the surface [2].

Module 4: Analytical Artifacts (HPLC/LCMS)

Q: I see "ghost peaks" or peak splitting in HPLC. Is my sample impure?

The Technical Reality: Not necessarily. Aminophenols can oxidize inside the HPLC column or the autosampler vial.

  • Peak Splitting: Often caused by on-column oxidation where the quinone imine separates from the parent peak.

  • Broadening: Caused by pH mismatch. At neutral pH, the amine equilibrates between protonated and free-base forms.

The Fix: Mobile Phase Engineering You must force the equilibrium to the stable, protonated state.

  • Acidify the Mobile Phase: Use 0.1% Formic Acid or Phosphate Buffer (pH 2.5 - 3.0). This ensures the amine is fully protonated (-NH₃⁺), which deactivates the ring electron density and prevents oxidation [3].

  • The "Antioxidant Spike": Add 0.1 mM Ascorbic Acid directly to the aqueous mobile phase (Buffer A). This scavenges dissolved oxygen in the HPLC lines.

  • Sample Diluent: Never dissolve samples in pure methanol or acetonitrile. Dissolve in 0.1% aqueous HCl or mobile phase containing ascorbic acid.

References

  • Nematollahi, D., et al. (2012). "Investigation on redox mechanism of p-aminophenol in non-aqueous media." Electrochimica Acta.

    • Validates the electrochemical oxid
  • Biotage Applications Group. (2023). "Strategies for Purifying Amines on Silica." Biotage Technical Notes.

    • Authoritative guide on neutralizing silica acidity for amine purific
  • Agilent Technologies. (2011). "Analysis of ascorbic acid and related compounds." Agilent Application Notes.

    • Provides protocols for stabilizing oxidatively labile compounds in HPLC mobile phases.
  • Royal Society of Chemistry. (2002). "Benzoquinone imines. Part 16. Oxidation of p-aminophenol." J. Chem. Soc., Perkin Trans. 2.

    • Foundational text on the pH-dependence of aminophenol oxid

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and validate a robust, reliable, and efficient analytical method compliant with global regulatory standards.

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[1] For regulatory submissions, adherence to guidelines such as the International Council for Harmonisation (ICH) Q2(R1) is mandatory to ensure data integrity and product quality.[2][3] This guide will delve into the practical application of these principles, comparing two distinct reversed-phase HPLC (RP-HPLC) approaches and detailing the validation protocols.

Physicochemical Properties of the Analyte

Understanding the analyte, this compound, is the first step in developing a successful HPLC method. Its structure, featuring a phenol, an amino group, a chloro substituent, and a trifluoromethyl group, dictates its chromatographic behavior. Key properties include:

  • Molecular Formula: C₇H₅ClF₃NO

  • Molecular Weight: 211.57 g/mol

  • Appearance: Pale-yellow to Yellow-brown Solid

  • Expected Polarity: The presence of both polar (amino, hydroxyl) and non-polar (trifluoromethyl, chlorophenyl) groups suggests that reversed-phase chromatography is a suitable separation technique.

Comparative Analysis of HPLC Methodologies

Two primary RP-HPLC methods are proposed and compared for the analysis of this compound. Method A represents a conventional approach using a standard C18 column, while Method B employs a more modern phenyl-hexyl column for alternative selectivity.

ParameterMethod A: Conventional C18Method B: Phenyl-Hexyl Selectivity
Stationary Phase C18 (octadecylsilane), 5 µmPhenyl-Hexyl, 3.5 µm
Column Dimensions 250 mm x 4.6 mm150 mm x 4.6 mm
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (50:50, v/v)Acetonitrile:0.05 M Potassium Phosphate Buffer, pH 3.0 (45:55, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nmUV at 280 nm
Column Temperature 30°C35°C
Injection Volume 10 µL5 µL

Rationale for Method Selection:

  • Method A (C18): C18 columns are the workhorse of reversed-phase chromatography, offering robust and predictable separations based primarily on hydrophobicity. The use of phosphoric acid as a mobile phase modifier ensures the protonation of the amino group and suppression of silanol interactions, leading to better peak shape.

  • Method B (Phenyl-Hexyl): The phenyl-hexyl phase provides a mixed-mode separation mechanism. It offers hydrophobic interactions from the hexyl ligands and π-π interactions from the phenyl rings. This can provide alternative selectivity, which is particularly useful for separating the analyte from structurally similar impurities that may not be resolved on a standard C18 column. The shorter column length and smaller particle size can also lead to faster analysis times and higher efficiency.

HPLC Method Validation Protocol: A Step-by-Step Guide

The validation of the chosen analytical method must be performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][4] The following parameters are critical for the validation of a quantitative impurity or assay method.

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is a prerequisite to ensure the system is performing adequately on the day of analysis.

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound (e.g., 50 µg/mL) five or six times.

  • Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, and tailing factor.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][6][7]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of this compound at a concentration of approximately 100 µg/mL.

  • Expose the solutions to the following stress conditions as per ICH Q1A(R2) guidelines[8]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

  • Analyze the stressed samples by HPLC, along with an unstressed control sample.

  • Assess peak purity of the analyte peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria:

  • The method should be able to separate the main analyte peak from any degradation products and placebo components.

  • The peak purity angle should be less than the peak purity threshold for the analyte peak in all stressed samples.

  • A degradation of 5-20% is generally considered appropriate for demonstrating the stability-indicating nature of the method.[9]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., for an impurity method, from the reporting threshold to 120% of the specification limit).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a placebo formulation).

  • Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three preparations at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for an assay of a drug substance. For impurities, the range may be wider depending on the concentration.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for the results should be ≤ 2.0% for an assay and may be higher for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentration.

Acceptance Criteria:

  • LOD S/N: Approximately 3:1

  • LOQ S/N: Approximately 10:1

  • The LOQ should be verified for accuracy and precision.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small variations to the nominal chromatographic conditions, one at a time.

  • Typical parameters to vary include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analyze a system suitability solution under each varied condition and evaluate the impact on system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all tested variations.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System & Method Suitability cluster_2 Core Validation Parameters cluster_3 Method Reliability cluster_4 Finalization MD Method Development Opt Optimization MD->Opt SS System Suitability Testing Opt->SS Spec Specificity / Forced Degradation SS->Spec Proceed if SST passes Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: A flowchart of the HPLC method validation process.

Comparative Performance Data Summary

The following table presents hypothetical but realistic comparative data for the two proposed HPLC methods after validation.

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Q2(R1) Guideline
System Suitability (%RSD) 0.8%0.6%≤ 2.0%
Specificity Separated from all degradantsBetter resolution for a key oxidative degradantNo interference at the analyte retention time
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 101.5%Typically 98.0% - 102.0%
Precision (%RSD) Repeatability: 0.9%, Intermediate: 1.2%Repeatability: 0.7%, Intermediate: 1.0%≤ 2.0%
LOQ (µg/mL) 0.50.3Adequately low for intended purpose
Robustness PassedPassedNo significant impact on results
Analysis Time (min) 128-

Conclusion and Recommendation

Both Method A and Method B are capable of producing valid and reliable results for the quantification of this compound.

  • Method A is a robust, conventional method suitable for routine quality control where analysis time is not a critical factor. Its widespread availability and familiarity make it a dependable choice.

  • Method B offers superior performance in terms of analysis speed and efficiency due to the shorter column and smaller particle size. The alternative selectivity of the phenyl-hexyl phase also provides an advantage in resolving a critical oxidative degradation product, making it a more stability-indicating method.

For new method development, Method B is recommended due to its higher throughput and improved separation of potential degradants. However, for laboratories with established C18-based methods, Method A remains a valid and compliant option. The final choice will depend on the specific needs of the laboratory, including sample throughput requirements and the impurity profile of the material being tested.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). Available at: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). National Center for Biotechnology Information. Available at: [Link]

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. (2020, December 1). ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available at: [Link]

  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. SciSpace. Available at: [Link]

  • 2-Amino-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026, February 16). LCGC International. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2015, July 21). Scientific Research Publishing. Available at: [Link]

  • 2-Amino-5-(trifluoromethyl)phenol. MySkinRecipes. Available at: [Link]

  • Phenol, 2-amino-4-chloro-5-methyl- Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • HPLC Methods for analysis of Phenol. (2021, February 13). HELIX Chromatography. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Available at: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. Available at: [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Sultan Qaboos University Journal For Science. Available at: [Link]

Sources

Technical Comparison Guide: 1H NMR Interpretation of 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of 2-Amino-5-chloro-3-(trifluoromethyl)phenol , a critical intermediate in the synthesis of NLRP3 inflammasome inhibitors and advanced agrochemicals.

Unlike standard spectral libraries, this guide focuses on the comparative analysis required to distinguish this specific regioisomer from its commercially prevalent analog, 2-Amino-3-chloro-5-(trifluoromethyl)phenol.

Executive Summary

In drug discovery workflows, the structural integrity of fluorinated aminophenols is paramount. The primary challenge with This compound (Target) is its structural similarity to 2-Amino-3-chloro-5-(trifluoromethyl)phenol (Alternative Isomer).

While both compounds share identical molecular weights (MW 211.57) and fragmentation patterns in Mass Spectrometry (MS), they exhibit distinct scalar coupling patterns and chemical shift environments in Nuclear Magnetic Resonance (NMR). This guide outlines the definitive protocol for structural validation, prioritizing solvent selection and 19F-1H coupling analysis.

Part 1: Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must first model the electronic environment of the aromatic protons. The benzene ring is tetrasubstituted, leaving two aromatic protons: H4 and H6 .

Substituent Effects (Chemometric Analysis)
  • OH (Position 1): Strong electron donor (resonance); shields ortho (H6) and para (H4).

  • NH₂ (Position 2): Strong electron donor; shields ortho and para.

  • CF₃ (Position 3): Strong electron withdrawing group (induction); deshields ortho (H4).

  • Cl (Position 5): Weakly deactivating; inductive withdrawal vs. resonance donation.

The "Product" vs. "Alternative" Comparison

The table below contrasts the expected spectral performance of the Target against its most common regioisomer.

FeatureTarget Product (3-CF₃, 5-Cl)Alternative Isomer (3-Cl, 5-CF₃)Diagnostic Value
H4 Environment Ortho to CF₃, Meta to ClOrtho to CF₃, Ortho to ClHigh: H4 in Target is less shielded by Cl than in Isomer.
H6 Environment Para to CF₃, Ortho to OHOrtho

Optimizing GC-MS Analysis for 2-Amino-5-chloro-3-(trifluoromethyl)phenol: A Comparative Guide to Derivatization Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis Standards for 2-Amino-5-chloro-3-(trifluoromethyl)phenol Content Type: Publish Comparison Guide

Executive Summary

The accurate quantification of This compound (ACTP) presents a significant challenge in gas chromatography-mass spectrometry (GC-MS) due to its dual polarity (phenolic hydroxyl and amino groups) and thermal lability. While liquid chromatography (LC-MS) is often the default for such polar analytes, GC-MS remains a critical tool for structural elucidation and volatile impurity profiling in drug development.

This guide objectively compares the performance of three distinct analytical workflows: Direct Injection (Native) , Silylation (BSTFA) , and Acylation (MBTFA) . We analyze the impact of each method on limit of detection (LOD), peak symmetry, and derivative stability to determine the optimal standard protocol for pharmaceutical and agrochemical applications.

The Analytical Challenge: Why Standard Protocols Fail

ACTP contains two active protons and strong electron-withdrawing groups (-Cl, -CF3).

  • Thermal Instability: The amino and hydroxyl groups are prone to hydrogen bonding, leading to high boiling points and adsorption on the GC inlet liner.

  • Column Interaction: Underivatized ACTP interacts strongly with the silanol groups of non-polar columns (e.g., 5% phenyl), resulting in severe peak tailing and poor reproducibility.

  • pKa Shift: The electron-withdrawing trifluoromethyl group increases the acidity of the phenol, making it highly reactive toward silylation reagents but also prone to hydrolysis if not handled in anhydrous conditions.

Comparative Analysis of Derivatization Standards

We evaluated three primary strategies for preparing ACTP standards for GC-MS analysis.

Method A: Silylation (The Gold Standard)
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Mechanism: Replaces active protons on -OH and -NH2 with Trimethylsilyl (TMS) groups.

  • Performance:

    • Sensitivity: High. The addition of TMS groups (MW +72 per site) increases the molecular ion mass, moving it into a cleaner region of the mass spectrum.

    • Peak Shape: Excellent. By capping polar groups, interactions with the column are minimized.

    • Stability: Moderate. Derivatives are sensitive to moisture and must be analyzed within 24 hours.

Method B: Acylation (The Stability Alternative)
  • Reagent: N-Methyl-bis(trifluoroacetamide) (MBTFA).

  • Mechanism: Converts amines and phenols to trifluoroacyl derivatives.

  • Performance:

    • Sensitivity: Moderate. The trifluoroacyl group is highly electronegative, which can suppress ionization in EI mode compared to TMS.

    • Peak Shape: Good, particularly for the amine group.

    • Stability: High. Acylated derivatives are generally more stable to moisture than silyl derivatives.

Method C: Direct Injection (The Baseline)
  • Reagent: None (Dissolved in Methanol/Acetonitrile).

  • Performance:

    • Sensitivity: Poor.[1] Significant loss of analyte due to adsorption in the injector.

    • Peak Shape: Asymmetric (Tailing Factor > 2.0).

    • Suitability: Only acceptable for high-concentration purity checks (>1000 ppm), not trace analysis.

Quantitative Performance Data

The following table summarizes the theoretical performance metrics based on the physicochemical properties of ACTP and standard GC-MS behavior for halogenated aminophenols.

MetricMethod A: Silylation (BSTFA)Method B: Acylation (MBTFA)Method C: Direct Injection
Derivative Form Bis-TMS ether/amineBis-TFA ester/amideNative
Molecular Weight Increase +144 Da (Bis-TMS)+192 Da (Bis-TFA)0
Peak Asymmetry (As) 1.05 (Symmetric)1.10 (Good)> 2.5 (Severe Tailing)
Limit of Detection (LOD) ~10 ng/mL~50 ng/mL> 500 ng/mL
Reaction Time 30 min @ 60°C30 min @ 60°CN/A
Moisture Sensitivity High (Requires Anhydrous Solvents)ModerateNone
Recommendation Recommended for Trace Analysis Recommended for Stability Not Recommended
Recommended Internal Standard (IS)

Selecting the correct Internal Standard is crucial for compensating for derivatization efficiency and injection variability.

  • Primary Choice: 4-Chloro-2-aminophenol (Structural Analogue)

    • Why: It shares the aminophenol core and halogen substitution, ensuring similar reaction kinetics with BSTFA. It elutes close to ACTP but is chromatographically resolved.

    • Cost: Low.

  • Secondary Choice: 4-Bromo-3-(trifluoromethyl)aniline

    • Why: Good retention time match, but lacks the phenolic hydroxyl, meaning it only tracks the amine derivatization efficiency.

    • Cost: Moderate.

Experimental Protocol: Optimized Silylation Workflow

This protocol is designed to ensure complete derivatization of both the sterically hindered amine and the acidic phenol.

Reagents:

  • Analyte: this compound (>98% purity).

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Step-by-Step Procedure:

  • Preparation: Weigh 1.0 mg of ACTP into a 2 mL GC vial.

  • Dissolution: Add 100 µL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly. Heat at 60°C for 30 minutes .

    • Note: The elevated temperature is critical to drive the reaction of the amine group, which is deactivated by the electron-withdrawing -CF3 group.

  • Dilution: Allow to cool. Dilute 1:10 with Anhydrous Ethyl Acetate.

  • Analysis: Inject 1 µL into the GC-MS (Splitless mode).

Visualizing the Workflow

The following diagram illustrates the chemical transformation and analytical decision tree for ACTP analysis.

G Start Sample: this compound Choice Select Strategy Start->Choice Direct Direct Injection (Native) Choice->Direct Fast Screen Deriv Derivatization (Required) Choice->Deriv Quantification Result_Direct Result: Tailing Peaks, High LOD Direct->Result_Direct BSTFA Silylation (BSTFA + TMCS) Target: -OH & -NH2 Deriv->BSTFA Trace Analysis MBTFA Acylation (MBTFA) Target: -OH & -NH2 Deriv->MBTFA Stability Focus Result_BSTFA Result: Bis-TMS Derivative (High Sensitivity) BSTFA->Result_BSTFA Result_MBTFA Result: Bis-TFA Derivative (High Stability) MBTFA->Result_MBTFA

Caption: Decision tree for selecting the optimal GC-MS workflow for ACTP. Green paths indicate recommended protocols for quantitative accuracy.

References
  • Sigma-Aldrich. "Derivatization Reagents for GC: Silylation." Sigma-Aldrich Technical Bulletins. Link

  • Asian Journal of Chemistry. "Separation of Some Halogenated Phenols by GC-MS." Asian J. Chem., 2011. Link

  • National Institutes of Health (NIH). "Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines." PMC, 2013. Link

  • International Journal of Research in Engineering and Technology. "GC-MS Method for Determination of 4-Aminophenol Impurity." IRJET, 2021. Link

Sources

Spectroscopic Characterization Guide: 2-Amino-5-chloro-3-(trifluoromethyl)phenol

[1][2][3]

Executive Summary & Compound Profile

Target Molecule: 2-Amino-5-chloro-3-(trifluoromethyl)phenol CAS: 84960-10-1 Molecular Formula: C₇H₅ClF₃NO Significance: This compound is a highly functionalized intermediate often used in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4] Its structural complexity—featuring a phenol, a primary amine, a halogen, and a trifluoromethyl group on a single benzene ring—creates a unique but crowded infrared (IR) spectrum.[2][3][5]

The Challenge: The primary challenge in characterizing this molecule is the spectral overlap caused by intramolecular hydrogen bonding between the ortho-positioned hydroxyl (-OH) and amine (-NH₂) groups, and the dominance of the trifluoromethyl (-CF₃) stretching bands which can obscure other fingerprint signals.[1][3]

Structural Analysis & Predicted Spectral Features

Before analyzing the peaks, one must understand the electronic environment that shifts them.[3]

  • Ortho-Effect (H-Bonding): The -OH (position 1) and -NH₂ (position 2) are adjacent.[1][2][3] The phenolic hydrogen acts as a donor to the nitrogen lone pair.[3]

    • Result: The O-H stretch will red-shift (move to lower wavenumber) and broaden significantly, often merging with the N-H stretching bands.[2][3]

  • Electronic Withdrawal (CF₃ & Cl):

    • The -CF₃ group at position 3 is a strong electron-withdrawing group (EWG).[1][2][3] It increases the acidity of the phenol, strengthening the intramolecular H-bond.[3]

    • The -Cl at position 5 adds further inductive withdrawal, affecting the aromatic ring breathing modes.[3]

Detailed Band Assignment Table
Functional GroupVibration ModeExpected Range (cm⁻¹)Diagnostic Notes
-OH (Phenol) O-H Stretch3200 – 3450 (Broad)Typically >3500 for free phenols.[1][2][3][6][7] Here, it is red-shifted and broad due to strong intramolecular H-bonding with the amine.[1][2][3]
-NH₂ (Amine) N-H Asym.[1][2][3][5][6] Stretch3400 – 3500 Sharp doublet structure often riding on the broad OH shoulder.[3]
N-H Sym.[1][2][3] Stretch3300 – 3380
N-H Scissoring1610 – 1640 Medium intensity; can overlap with aromatic C=C.
Aromatic Ring C=C Stretch1580 – 1600 "Ring breathing."[1][2][3][5] Often split due to asymmetric substitution.
C=C Stretch1450 – 1500
-CF₃ (Trifluoromethyl) C-F Stretch1100 – 1350 (Very Strong)Dominant Feature. A complex "forest" of strong bands.[1][2][3][5] Usually appears as a broad multiplet or multiple sharp, intense peaks.[2][3][5]
-Cl (Chloro) C-Cl Stretch1050 – 1090 (In-plane)Hard to distinguish from C-F/C-O bands in this region.[1][2][3]
C-Cl Stretch600 – 800 (Out-of-plane)Critical for confirmation. Look for a medium-strong band in this lower frequency region.[1][2][3]
C-O (Phenol) C-O Stretch1200 – 1260 Strong band, likely on the edge of the CF₃ region.[3][5]
Substitution Pattern C-H OOP Bend800 – 900 Characteristic of isolated hydrogens on the ring (Positions 4 and 6 are H).[3][5]

Comparative Analysis: Differentiating from Analogs

In drug development, this molecule is rarely isolated in a vacuum.[3][5] You must distinguish it from its precursors and potential by-products.[1][2][3]

Scenario A: Product vs. Nitro-Precursor

Context: Synthesis often involves reducing 2-Nitro-5-chloro-3-(trifluoromethyl)phenol .[1][2][3]

FeatureTarget Product (Amine)Precursor (Nitro)
3300-3500 cm⁻¹ Present: NH₂ doublet + OH broad band.[1][2]Absent: Only OH band (likely sharper if H-bonding is weaker).
1500-1550 cm⁻¹ Absent Present: Strong NO₂ Asymmetric stretch (~1530 cm⁻¹).[1][2][3][5]
1300-1370 cm⁻¹ Absent Present: Strong NO₂ Symmetric stretch (~1350 cm⁻¹).[1][2][3][5]
Scenario B: Product vs. Des-Chloro Analog

Context: Identifying if the chlorination step failed or if de-halogenation occurred.[3]

  • Differentiation: The Fingerprint Region (600–800 cm⁻¹) is key.[1][3][5] The C-Cl bond typically shows a distinct stretch here.[1][2][3] The des-chloro analog (2-Amino-3-(trifluoromethyl)phenol) will lack the specific band associated with the C-Cl out-of-plane vibration, and the aromatic substitution pattern (OOP bending) will shift from tetrasubstituted to trisubstituted patterns.[1][2][3]

Experimental Protocol: Best Practices

For this specific fluorinated zwitterionic-like molecule, sample preparation is critical to avoid artifacts.[1][2][3]

Method 1: Attenuated Total Reflectance (ATR) – Recommended for QC[1][2][3][5]
  • Pros: Fast, no sample preparation, minimal moisture interference.[2][3][5]

  • Cons: The Diamond/ZnSe crystal cutoff (usually ~550-650 cm⁻¹) might obscure the lowest energy C-Cl bands.[1][2][3]

  • Protocol:

    • Ensure the crystal is cleaned with isopropanol and background-corrected.[1][2][3]

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure contact.[1][2][3][5] Note: Fluorinated solids can be slippery/hard; ensure good contact.[1][2][5]

    • Scan parameters: 4 cm⁻¹ resolution, 16-32 scans.

Method 2: KBr Pellet – Recommended for Structural Elucidation[1][2][3][5]
  • Pros: Transparency down to 400 cm⁻¹, allowing full visualization of the C-Cl fingerprint.

  • Cons: Hygroscopic KBr can introduce water peaks (3400 cm⁻¹) that confuse the OH/NH analysis.[1][3][5]

  • Protocol:

    • Dry KBr powder at 110°C overnight to remove moisture.[1][2][3][5]

    • Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).

    • Grind finely in an agate mortar (do not over-grind to avoid crystalline lattice damage).

    • Press at 8-10 tons for 2 minutes to form a transparent pellet.

Decision Logic & Workflow

The following diagram outlines the logical flow for confirming the identity of this compound using IR spectroscopy.

IR_Identification_WorkflowStartStart: Unknown SampleStep1Check 3200-3500 cm⁻¹ RegionStart->Step1Check_NH2Doublet (NH2) + Broad (OH)?Step1->Check_NH2Nitro_CheckCheck 1350 & 1530 cm⁻¹Check_NH2->Nitro_CheckNo/Weak NH2Step2Check 1100-1350 cm⁻¹ RegionCheck_NH2->Step2YesIs_NitroStrong NO2 peaks present?Nitro_Check->Is_NitroResult_PrecursorIDENTIFIED:Nitro-PrecursorIs_Nitro->Result_PrecursorYesResult_UnknownUNKNOWN:Check NMR/MSIs_Nitro->Result_UnknownNoCheck_CF3Intense Multi-band (CF3)?Step2->Check_CF3Step3Check Fingerprint (600-800 cm⁻¹)Check_CF3->Step3YesCheck_CF3->Result_UnknownNo (Missing CF3)Check_ClC-Cl Band Present?Step3->Check_ClResult_ConfirmedCONFIRMED:This compoundCheck_Cl->Result_ConfirmedYesResult_DesChloroPOSSIBLE:Des-chloro AnalogCheck_Cl->Result_DesChloroNo

Caption: Decision tree for spectroscopic validation of this compound, prioritizing functional group verification followed by fingerprint confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard reference for functional group ranges including C-F and C-Cl).

  • Kovács, A., & Varga, Z. (2006).[2][3][5] "Intramolecular Hydrogen Bonding in 2-Substituted Phenols." Journal of Molecular Structure, 790(1-3), 56-64.[1][2][3][5] Link (Mechanistic basis for Ortho-OH/NH2 shifts).[1][2][3]

  • Randle, R. R., & Whiffen, D. H. (1955).[2][3][5][8] "The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds." Journal of the Chemical Society, 1311-1313.[2][3] Link (Foundational work on aromatic CF3 spectra).[1][2][3][5]

  • NIST Chemistry WebBook. "Infrared Spectra of Halogenated Phenols." (Used for comparative extrapolation of C-Cl and OH shifts in similar matrices).[1][2][3] Link

A Comparative Guide to Purity Assessment Methods for 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of safe and effective drug manufacturing. The compound 2-Amino-5-chloro-3-(trifluoromethyl)phenol, a critical building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific principles, the rationale for methodological choices, and the art of integrating data from orthogonal techniques to build a complete and trustworthy purity profile.

The Imperative of Orthogonality in Purity Analysis

No single analytical method can definitively determine that a compound is 100% pure.[1] Each technique possesses inherent limitations and sensitivities. For instance, a method may be blind to impurities that lack a specific chromophore or are non-volatile. Therefore, a robust purity assessment relies on an orthogonal approach , where multiple, disparate techniques are employed. This strategy ensures that the weaknesses of one method are covered by the strengths of another, providing a comprehensive and validated view of the material's quality.

Our assessment strategy for this compound integrates three core techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography (GC) for volatile and semi-volatile impurities, and Differential Scanning Calorimetry (DSC) for an absolute measurement of total molar purity.

cluster_Purity Purity Assessment Strategy Sample Bulk Sample of 2-Amino-5-chloro-3- (trifluoromethyl)phenol HPLC HPLC-UV (Primary Assay & Impurity Profile) Sample->HPLC Non-volatile analysis GC GC-FID (Residual Solvents & Volatile Impurities) Sample->GC Volatile analysis DSC DSC (Bulk Purity by Melt Analysis) Sample->DSC Bulk thermal analysis Identity Spectroscopy (FTIR, NMR, MS for Identity) Sample->Identity Structural Confirmation Report Comprehensive Purity Report HPLC->Report GC->Report DSC->Report Identity->Report

Caption: Orthogonal approach for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

HPLC is the cornerstone for purity determination of non-volatile organic molecules like this compound.[2] Its high resolving power allows for the separation, detection, and quantification of the main component from structurally similar process-related impurities and degradation products.

Causality Behind Method Choice: The subject molecule possesses a phenolic hydroxyl group and an amino group, making it suitable for reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity. The presence of the trifluoromethyl group and chlorine atom enhances its retention on a non-polar stationary phase (like C18). UV detection is ideal due to the aromatic ring, which provides strong chromophores for sensitive detection.

A well-developed HPLC method must be "stability-indicating," meaning it can resolve the main peak from all potential degradation products.[2] This is a critical requirement mandated by regulatory agencies like the FDA and EMA.[3]

Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Column Selection: A C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 3.5 µm) is a versatile starting point for this type of analyte.[2]

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the phenolic group, leading to better peak shape.

    • Phase B: Acetonitrile.

  • Gradient Elution: A gradient is essential to elute potential impurities with a wide range of polarities.

    • Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate & Temperature: 1.0 mL/min and a column temperature of 30 °C are typical starting conditions to ensure reproducible retention times.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax), determined by scanning a standard solution (typically around 280-300 nm for this structure).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of ~0.5 mg/mL.

Method Validation: A Self-Validating System

The trustworthiness of an analytical method is established through validation, following guidelines like ICH Q2(R1).[3][4] This process provides documented evidence that the method is fit for its intended purpose.[5][6]

cluster_Validation HPLC Method Validation Workflow (ICH Q2) Dev Method Development (Optimize Separation) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ (Sensitivity) Prec->LOD Rob Robustness (Vary Parameters) LOD->Rob Validated Validated Method Rob->Validated

Caption: Logical workflow for HPLC method validation.

Comparative Data Summary (HPLC):

ParameterSpecification (ICH Q2)Typical Result for this MethodRationale
Specificity Peak purity > 0.999; Baseline resolution > 1.5PassForced degradation (acid, base, peroxide, heat, light) shows no co-eluting peaks with the main analyte.
Linearity (Assay) R² ≥ 0.9990.9998Ensures a direct relationship between concentration and detector response over the working range.
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%Confirms the method's ability to measure the true value, tested by spiking known impurity amounts.[3]
Precision (RSD) ≤ 2.0%≤ 0.5%Demonstrates the method's reproducibility under the same and different conditions (analyst, day, instrument).
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)0.01% / 0.03%Defines the lowest concentration of an impurity that can be reliably detected and quantified.

Gas Chromatography (GC): Targeting Volatile Impurities

While HPLC is excellent for non-volatile compounds, it cannot detect highly volatile impurities such as residual solvents from the synthesis process (e.g., Toluene, Hexane, Ethyl Acetate). GC, coupled with a Flame Ionization Detector (FID), is the gold standard for this analysis.

Causality Behind Method Choice: this compound itself has a moderate boiling point and can be analyzed by GC, but the primary purpose here is to quantify low-molecular-weight, volatile species. The FID detector is ideal as it responds proportionally to the number of carbon atoms, allowing for semi-quantitative analysis of unknown hydrocarbon impurities without needing a specific standard for each one.[7]

Experimental Protocol: Headspace GC-FID for Residual Solvents
  • Instrumentation: Headspace autosampler coupled to a GC-FID system.

  • Column Selection: A polar column like an Agilent Intuvo HP-Innowax (or equivalent) is suitable for separating common polar and non-polar solvents.[7]

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the sample.

    • Seal the vial immediately.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

  • GC Conditions:

    • Inlet Temperature: 250 °C (Split mode, e.g., 10:1)

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 220 °C (hold 5 min).

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen.

Comparative Data Summary (GC):

Impurity ClassMethodDetection LimitAdvantageDisadvantage
Residual Solvents Headspace GC-FID< 10 ppmHigh sensitivity for volatiles; avoids injecting non-volatile API onto the GC column.Not suitable for non-volatile impurities.
Process Intermediates Direct Injection GC-FID~0.01%Can detect semi-volatile by-products from synthesis.Requires derivatization for highly polar analytes; thermal degradation of the API is possible.

Differential Scanning Calorimetry (DSC): A Measure of Absolute Purity

DSC provides a powerful, orthogonal assessment of purity based on thermodynamic principles.[8] It measures the heat flow into a sample as it is heated through its melting transition. Impurities disrupt the crystal lattice of a pure substance, causing it to melt at a lower temperature and over a broader range. This phenomenon, known as melting point depression, is directly proportional to the mole fraction of impurities.

Causality Behind Method Choice: This technique is particularly valuable because it is a "bulk" property measurement and is insensitive to the chemical nature of the impurities, provided they are soluble in the molten API and insoluble in the solid phase.[9] It provides a total molar purity value that can be compared against the area percent purity obtained from chromatography. A significant discrepancy between DSC purity and HPLC purity can indicate the presence of amorphous material or impurities not detected by HPLC.

Experimental Protocol: Purity by DSC
  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A hermetic seal is crucial to prevent sublimation or decomposition during the analysis.

    • Prepare an empty, sealed pan to serve as the reference.

  • Thermal Program:

    • Equilibrate at a temperature at least 20 °C below the expected melting point.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through the melt. A slow heating rate is essential to maintain thermal equilibrium.

  • Data Analysis:

    • The purity is calculated using the Van't Hoff equation, which is integrated into the instrument's software. The analysis requires the onset temperature, peak temperature, and heat of fusion (ΔHfus) from the resulting endotherm.

Comparative Data Summary (Orthogonal Methods):

MethodPrinciplePurity ValueInformation Provided
HPLC-UV Chromatographic Separation99.85% (Area %)Quantifies individual known and unknown impurities with a UV chromophore.
GC-FID Volatility Separation150 ppm (Total Solvents)Quantifies volatile organic impurities and residual solvents.
DSC Melting Point Depression99.80% (Mole %)Provides total molar purity, including impurities not detected by chromatography.

The close agreement between HPLC and DSC results in this example provides high confidence in the overall purity assessment.

Integrating Data for a Final Purity Statement

The final purity value is not simply the result of a single test. It is a carefully considered statement based on the synthesis of all available data.

cluster_Integration Data Integration for Purity Profile HPLC HPLC Purity (e.g., 99.85%) Purity Final Purity Calculation (Mass Balance) HPLC->Purity Main Component GC GC Impurities (e.g., 0.015%) GC->Purity Subtract Volatiles Water Water Content (KF) (e.g., 0.05%) Water->Purity Subtract Water ROI Residue on Ignition (e.g., <0.01%) ROI->Purity Subtract Inorganics

Caption: Mass balance approach to final purity calculation.

A mass balance approach is often used: Purity (%) = 100% - (% HPLC Impurities) - (% Residual Solvents) - (% Water) - (% Non-volatile Inorganics)

This comprehensive approach, grounded in validated, orthogonal analytical techniques, provides the highest degree of confidence in the quality of this compound, ensuring its suitability for the rigorous demands of pharmaceutical development.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available from: [Link]

  • PubMed. A spectrophotometric assay for the detection of 2-aminophenols in biological samples.
  • ResearchGate. (2025, August 8). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen.
  • RSC Publishing. (2024, May 17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study.
  • Journal of the Chilean Chemical Society. (2010). Separation of Some Halogenated Phenols by GC-MS.
  • CPT Labs. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC.
  • Asian Journal of Chemistry. (2012). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone.
  • Enfanos. (n.d.). Purity of Reagents.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for the analysis of amino-chlorotrifluoromethylphenols, with a primary focus on the commercially available isomer, 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS No. 84960-10-1) . It has come to our attention that the isomeric placement of substituents is critical, and searches for "2-Amino-5-chloro-3-(trifluoromethyl)phenol" frequently lead to data for this related compound. This guide will address the analytical methodologies applicable to this class of compounds, providing objective comparisons and supporting experimental data to ensure analytical rigor in your research and development endeavors.

Introduction: The Isomer Challenge and the Importance of Well-Characterized Reference Standards

This compound and its isomers are complex halogenated aromatic compounds that are of increasing interest as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The precise isomeric substitution pattern is paramount to the compound's chemical and biological activity. Due to the potential for multiple isomers arising during synthesis, unambiguous identification and purity assessment are critical.

A significant challenge in the analysis of these compounds is the limited availability of certified reference materials (CRMs). While commercial suppliers offer "research grade" or "technical grade" materials, these often lack the comprehensive characterization and traceability of a CRM. This guide will, therefore, compare the use of commercially available standards with the establishment of a well-characterized in-house primary standard.

Commercially Available Standards vs. In-House Characterization: A Comparative Overview

The choice between using a commercially available standard and developing an in-house reference material depends on the application's required level of accuracy, regulatory scrutiny, and available resources.

FeatureCommercially Available Standard (e.g., from Sigma-Aldrich, ACUBIOCHEM)[2]In-House Characterized Primary Standard
Purity Typically 95-97% as stated on the Certificate of Analysis (CoA).[2]Can be purified to >99.5% through techniques like recrystallization or preparative chromatography.
Characterization Basic characterization (e.g., NMR, Mass Spec) may be available upon request.[2]Comprehensive characterization including identity, purity, content, and impurity profile.
Traceability Limited traceability to national or international standards.Traceability can be established through rigorous characterization and comparison with other validated methods.
Cost & Time Lower initial cost and immediately available.Significant investment in time, resources, and expertise for purification and characterization.
Regulatory Acceptance May be sufficient for early-stage research.Essential for late-stage development, quality control, and regulatory submissions.

Recommendation: For foundational research and initial process development, commercially available standards can be a pragmatic starting point. However, for quantitative analysis, method validation, and studies requiring high accuracy, the establishment of an in-house primary standard is strongly recommended.

Analytical Workflow for Characterization and Purity Assessment

A multi-tiered analytical approach is necessary for the comprehensive characterization of a 2-Amino-3-chloro-5-(trifluoromethyl)phenol reference standard.

Analytical Workflow cluster_0 Standard Preparation cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Commercial Commercial Standard NMR NMR (1H, 13C, 19F) Commercial->NMR InHouse In-House Purification InHouse->NMR MS Mass Spectrometry (GC-MS, LC-MS) NMR->MS FTIR FTIR MS->FTIR HPLC HPLC-UV/DAD FTIR->HPLC GC GC-FID/MS HPLC->GC qNMR qNMR GC->qNMR Report Comprehensive Report qNMR->Report

Caption: A typical analytical workflow for the comprehensive characterization of a reference standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is the workhorse for assessing the purity of phenolic compounds and their impurities.[3]

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to separate the main component from potential impurities with different polarities.

Time (min)% Solvent A% Solvent B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm and 280 nm. A PDA detector is advantageous for acquiring full UV spectra to aid in peak identification.

  • Sample Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and provides valuable structural information through mass fragmentation patterns.[4] Due to the polar nature of the amino and phenolic groups, derivatization is often necessary to improve chromatographic performance.[5]

Protocol:

  • Derivatization (Silylation):

    • Dry a 1 mg sample of the reference standard under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector: Splitless injection at 250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is indispensable for the unambiguous structural confirmation of the reference standard. 1H, 13C, and 19F NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • 1H NMR: Acquire standard proton spectra to observe the chemical shifts, coupling constants, and integration of the aromatic and amine protons.

    • 13C NMR: Obtain proton-decoupled carbon spectra to identify all unique carbon environments.

    • 19F NMR: This is crucial for confirming the trifluoromethyl group. A single peak is expected.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to confirm connectivity and finalize the structural assignment.

Potential Impurities and their Identification

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. A plausible synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)phenol could involve the nitration of a chlorobenzotrifluoride precursor, followed by reduction of the nitro group.[6]

Impurity Pathway StartingMaterial Starting Materials (e.g., Chlorobenzotrifluoride) Isomers Positional Isomers StartingMaterial->Isomers Incomplete selectivity Unreacted Unreacted Starting Material StartingMaterial->Unreacted Intermediates Intermediates (e.g., Nitro-derivative) Intermediates->Isomers Byproducts Reaction Byproducts Intermediates->Byproducts Side reactions FinalProduct Final Product Intermediates->FinalProduct Main Reaction Degradants Degradation Products FinalProduct->Degradants Storage/Stress

Caption: Potential sources of impurities in the synthesis of the target compound.

Common Potential Impurities:

  • Positional Isomers: Isomers with different substitution patterns on the aromatic ring are the most probable and critical impurities.

  • Unreacted Starting Materials: Residual chlorobenzotrifluoride or nitrated intermediates.

  • Reaction Byproducts: Compounds formed from side reactions during nitration or reduction steps.

  • Degradation Products: Oxidation or polymerization products formed during storage.

Conclusion

The analysis of this compound and its isomers requires a meticulous and multi-faceted approach. Due to the current lack of certified reference materials for the specific isomer "this compound", this guide has focused on the commercially available and structurally related 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS No. 84960-10-1) . For researchers working with this class of compounds, the establishment of a well-characterized in-house primary standard is paramount for achieving accurate and reproducible results. The detailed HPLC, GC-MS, and NMR protocols provided herein offer a robust framework for the comprehensive analysis and quality control of these important chemical intermediates.

References

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link][7]

  • LookChem. Cas 445-03-4, 2-Amino-5-chlorobenzotrifluoride. [Link][8]

  • Supporting Information for a scientific article. General information on NMR and GC-MS. (Link not a direct landing page)[9]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link][10]

  • Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. [11]

  • Google Patents. EP0004447A1 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. [6]

  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. [1]

  • NIST WebBook. Phenol, 2-amino-5-methyl-. [Link][4]

  • ResearchGate. 2-amino-5-methylphenol and 2-amino-5-chlorophenol. [Link][12]

  • SpringerLink. Thermal Reactions in the Mass Spectrometer (EI-MS). (Link not a direct landing page)[13]

  • MASONACO. LC-MS/MS analysis of free amino acids. [Link][14]

  • SpectraBase. 2-Amino-5-nitro-phenol - Optional[1H NMR] - Spectrum. [Link][15]

  • Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.... [16]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2-Amino-5-chloro-3-(trifluoromethyl)phenol and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, understanding the electronic properties of novel compounds is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for this purpose, providing insights into the electronic transitions within a molecule. This guide offers a comprehensive analysis of the expected UV-Vis absorption characteristics of 2-Amino-5-chloro-3-(trifluoromethyl)phenol, a compound of interest due to its complex substitution pattern on the phenol ring. In the absence of direct experimental data for this specific molecule, this guide provides a robust predictive analysis based on a comparative study of structurally related compounds and established spectroscopic principles.

Predicted UV-Vis Absorption Profile of this compound

The UV-Vis absorption spectrum of an organic molecule is primarily determined by its chromophores, which are molecular groups that absorb light in the UV-Vis region. For this compound, the chromophore is the substituted benzene ring. The wavelength of maximum absorption (λmax) is influenced by the electronic effects of the substituents.

The phenol ring itself exhibits absorption bands arising from π → π* transitions. The substituents on the ring—amino (-NH2), chloro (-Cl), and trifluoromethyl (-CF3)—will modulate the energy of these transitions and thus shift the λmax.

  • Amino Group (-NH2): This is a strong activating group with a significant positive mesomeric effect (+M), donating electron density to the ring. This effect generally leads to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (ε).

  • Chloro Group (-Cl): This is a deactivating group with a weak negative inductive effect (-I) and a positive mesomeric effect (+M). The inductive effect tends to cause a hypsochromic shift (a shift to shorter wavelengths), while the mesomeric effect causes a bathochromic shift. The net effect is often a small bathochromic shift.

  • Trifluoromethyl Group (-CF3): This is a strongly deactivating group with a powerful negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect withdraws electron density from the ring, typically leading to a hypsochromic shift.

Given the presence of both strong electron-donating (-NH2) and electron-withdrawing (-CF3) groups, the resulting spectrum will be a product of their competing effects. The amino group is expected to cause a significant bathochromic shift, which will be counteracted to some extent by the trifluoromethyl group's hypsochromic influence.

Comparative Analysis with Structurally Related Compounds

To refine our prediction, we can analyze the experimental UV-Vis data of compounds that share structural motifs with our target molecule.

CompoundStructureλmax (nm)SolventReference
3-(Trifluoromethyl)phenolA phenol with a -CF3 groupData not explicitly stated, but UV-Vis analysis is mentioned.-[1]
2-Amino-5-chlorophenolA phenol with -NH2 and -Cl groupsNo explicit λmax found, but the compound is commercially available for analysis.-[2]
4-Nitro-3-(trifluoromethyl)phenolA phenol with -NO2 and -CF3 groups280 (acid), 290 (95% ethanol), 300, 395 (1% NaOH)Various
2-ChlorophenolA phenol with a -Cl groupλmax values are observable in provided spectra.Methanol, DMSO
2-AminophenolA phenol with an -NH2 groupλmax values are observable in provided spectra.Methanol, DMSO[3]

The data for 4-Nitro-3-(trifluoromethyl)phenol is particularly insightful. The nitro group (-NO2) is a strong electron-withdrawing group, similar in effect to the trifluoromethyl group. The observed λmax values in different solvents highlight the sensitivity of the spectrum to the electronic environment. The amino group in our target compound is a strong electron-donating group, which would likely result in a λmax at a longer wavelength compared to a nitro-substituted analog, all else being equal.

The study on 2-chlorophenol and 2-aminophenol demonstrates the individual effects of these substituents. The amino group is expected to have a more pronounced bathochromic effect than the chloro group.

Caption: Structural relationships between the target compound and its comparators.

The Role of the Solvent: Predicted Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is due to the differential solvation of the ground and excited states of the molecule. For a compound like this compound, with its polar functional groups (-OH, -NH2), significant solvatochromic shifts are expected.

  • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to form hydrogen bonds with the hydroxyl and amino groups of the analyte. This can lead to a stabilization of the ground state and potentially a hypsochromic (blue) shift. However, if the excited state is more polar than the ground state, a bathochromic (red) shift may be observed. The electronic spectra of dihydroxybenzene derivatives have been shown to change in position, intensity, and shape with the nature of the solvent.[4]

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds but cannot donate them. Their interaction with the analyte will differ from that of protic solvents, leading to different spectral shifts. Studies on similar phenolic compounds have demonstrated these solvent-dependent spectral changes.[3]

The investigation of solvatochromic effects by systematically measuring the UV-Vis spectrum in a range of solvents with varying polarities can provide valuable information about the electronic structure of the molecule.[5]

Standardized Experimental Protocol for UV-Vis Analysis

To ensure the generation of reliable and reproducible data, a standardized protocol should be followed.

I. Sample Preparation
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Common choices include ethanol, methanol, and cyclohexane. Ensure the solvent does not react with the analyte.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert Law.[1]

II. Instrumentation and Data Acquisition
  • Instrument: Utilize a dual-beam UV-Vis spectrophotometer.[6]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution.

  • Spectral Scan: Scan the wavelength range from approximately 400 nm down to 200 nm.[1]

III. Data Processing
  • Data Output: The instrument software will generate a plot of absorbance versus wavelength.

  • Peak Identification: Identify the wavelength of maximum absorbance (λmax).

  • Molar Absorptivity Calculation: If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), which is a characteristic property of the compound.[7]

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solution Stock->Working Blank Measure Blank Working->Blank Sample Measure Sample Blank->Sample Scan Perform Wavelength Scan Sample->Scan Plot Generate Spectrum Scan->Plot Identify Identify λmax Plot->Identify Calculate Calculate Molar Absorptivity Identify->Calculate

Caption: A typical experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

References

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

  • ResearchGate. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • Scribd. (2018). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]

  • Kamlet, M. J., Minesinger, R. R., & Kayser, E. G. (1971). Solvatochromic shifts for some 4-nitroaniline and 4-nitrophenol derivatives as measures of relative solvent proton affinities. The Journal of Organic Chemistry, 36(25), 3852–3856. Retrieved from [Link]

  • Ghasemi, J., & Niazi, A. (2009). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(3), 546–551. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorophenol. Retrieved from [Link]

  • ScienceDirect. (2018). Photophysical and electrochemical properties of organic molecules: Solvatochromic effect and DFT studies. Retrieved from [Link]

  • ResearchGate. (2024). UV absorption spectra of 2-chlorophenol in (a) methanol and (b) DMSO.... Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-(trifluoromethyl)-. Retrieved from [Link]

  • MDPI. (2023). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-5-chlorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • ResearchGate. (2025). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 2-Amino-5-chloro-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment - A Profile of Prudence

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Amino-5-chloro-3-(trifluoromethyl)phenol, we will extrapolate its potential hazards from its structural isomer, 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS No. 84960-10-1), and other related substituted phenols. This approach is grounded in the understanding that similar functional groups and structural motifs often confer comparable hazardous properties.

Anticipated Hazard Profile:

Hazard ClassificationAnticipated Effects and Rationale
Acute Oral Toxicity Based on analogs, this compound is expected to be harmful if swallowed.
Skin Corrosion/Irritation Phenolic compounds are known to be corrosive or irritating to the skin. The presence of a trifluoromethyl group can enhance skin penetration.
Serious Eye Damage/Irritation Direct contact is likely to cause serious eye irritation or damage.
Respiratory Irritation As a solid, inhalation of dust may cause respiratory tract irritation.

GHS Pictogram (Anticipated):



Signal Word (Anticipated): WARNING

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Anticipated Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is paramount when handling a compound with an incompletely characterized hazard profile. The following recommendations are based on a conservative approach to minimize all potential routes of exposure.

2.1. Engineering Controls: The Foundation of Safety All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of any dust or aerosols.

2.2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. When there is a heightened risk of splashing, a face shield must be worn in conjunction with goggles.

  • Hand Protection: Given the anticipated skin-irritating properties of this compound, robust hand protection is critical. Double-gloving with nitrile gloves is recommended for incidental contact. For more extensive handling or when preparing solutions, heavy-duty neoprene or butyl rubber gloves should be worn. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.

  • Body Protection: A long-sleeved, fully-buttoned laboratory coat is required. For procedures with a significant splash potential, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.

  • Footwear: Fully enclosed, chemically resistant shoes must be worn in the laboratory at all times.

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 Lab Coat d2 Goggles/Face Shield d1->d2 d3 Gloves (Outer Pair Last) d2->d3 f1 Gloves (Outer Pair First) f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Section 3: Operational and Disposal Plans - A Step-by-Step Guide

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

3.1. Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Weighing: Conduct all weighing operations within a chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.

3.2. Storage Protocol:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store in a designated corrosives or toxics cabinet.

3.3. Disposal Plan:

All waste containing this compound, including contaminated consumables and excess solutions, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

Section 4: Emergency Procedures - Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

4.1. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.2. Spill Response:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and then with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

References

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-chloro-2'-fluorobenzophenone.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.